Product packaging for 2-(Trifluoroacetyl)thiophene(Cat. No.:CAS No. 651-70-7)

2-(Trifluoroacetyl)thiophene

Cat. No.: B1295214
CAS No.: 651-70-7
M. Wt: 180.15 g/mol
InChI Key: CZYKJGCKVBXLGF-UHFFFAOYSA-N
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Description

2-(Trifluoroacetyl)thiophene is a useful research compound. Its molecular formula is C6H3F3OS and its molecular weight is 180.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3F3OS B1295214 2-(Trifluoroacetyl)thiophene CAS No. 651-70-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,2-trifluoro-1-thiophen-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3OS/c7-6(8,9)5(10)4-2-1-3-11-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYKJGCKVBXLGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10215401
Record name Ethanone, 2,2,2-trifluoro-1-(2-thienyl)-
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Molecular Weight

180.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651-70-7
Record name Ethanone, 2,2,2-trifluoro-1-(2-thienyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 2,2,2-trifluoro-1-(2-thienyl)-
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Record name 2-(Trifluoroacetyl)thiophene
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Foundational & Exploratory

An In-depth Technical Guide to 2-(Trifluoroacetyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-(Trifluoroacetyl)thiophene, a key heterocyclic ketone utilized in various fields of chemical research and development. It details the compound's properties, synthesis, reactivity, and safety protocols, offering valuable information for professionals in organic synthesis and medicinal chemistry.

Core Properties and Identifiers

This compound is a heterocyclic organic compound featuring a thiophene ring substituted at the 2-position with a trifluoroacetyl group.[1] This trifluoroacetyl group significantly influences the electronic properties and reactivity of the molecule, making it a valuable intermediate in synthetic chemistry.[1] The compound typically appears as a clear, colorless to pale yellow liquid.[1][2]

Table 1: Chemical Identifiers and Physical Properties

Property Value References
CAS Number 651-70-7 [1][3][4]
Molecular Formula C₆H₃F₃OS [1][3][4]
Molecular Weight 180.15 g/mol [1][5][6]
IUPAC Name 2,2,2-trifluoro-1-(thiophen-2-yl)ethanone [1][3][4]
Boiling Point 163-165 °C [1][3][6]
Density 1.403 g/mL at 25 °C [3][6]
Refractive Index n20/D 1.486 [6]
Appearance Clear colorless to yellow liquid [1][2]
InChI Key CZYKJGCKVBXLGF-UHFFFAOYSA-N [1][3][4]

| SMILES | FC(F)(F)C(=O)c1cccs1 |[3][4] |

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is through the Friedel-Crafts acylation of thiophene. This reaction typically involves treating thiophene with trifluoroacetic anhydride, often in the presence of a Lewis acid catalyst.

General Experimental Protocol: Friedel-Crafts Acylation

The following protocol is a generalized procedure based on analogous chemical reactions, as specific detailed preparations can be proprietary.

  • Reaction Setup : A reaction flask is charged with a suitable solvent (e.g., dichloromethane, chloroform) and cooled in an ice bath to 0 °C.[7]

  • Addition of Reactants : Thiophene is dissolved in the cooled solvent. Subsequently, a Lewis acid catalyst (e.g., Boron trifluoride diethyl etherate) is added.[6]

  • Acylation : Trifluoroacetic anhydride is added dropwise to the stirred mixture, maintaining the temperature at 0-5 °C.[6][7] The reaction is then allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).[8]

  • Workup : The reaction is quenched by carefully pouring the mixture into ice-cold water. The organic layer is separated, washed with a saturated sodium bicarbonate solution and then with brine.

  • Purification : The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield pure this compound.

G cluster_start Starting Materials Thiophene Thiophene Reaction Friedel-Crafts Acylation in Solvent (e.g., DCM) Thiophene->Reaction TFAA Trifluoroacetic Anhydride TFAA->Reaction Catalyst Lewis Acid Catalyst (e.g., BF₃·OEt₂) Catalyst->Reaction Quench Quench with Water Reaction->Quench Extraction Solvent Extraction Quench->Extraction Purification Vacuum Distillation Extraction->Purification Product This compound Purification->Product

Figure 1: General workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by its electrophilic nature, stemming from the electron-withdrawing trifluoroacetyl group.[1] This makes it a versatile building block for more complex molecules.

  • Nucleophilic Addition : The carbonyl carbon is highly susceptible to attack by nucleophiles, leading to the formation of various derivatives.[1]

  • Reduction : The carbonyl group can be readily reduced to form the corresponding alcohol, 1-(thiophen-2-yl)-2,2,2-trifluoroethanol. Asymmetric reduction to produce chiral alcohols has also been reported.[1]

  • Electrophilic Aromatic Substitution : The trifluoroacetyl group deactivates the thiophene ring towards electrophilic substitution, directing incoming electrophiles primarily to the 4- and 5-positions.[1]

Applications:

  • Pharmaceuticals : It serves as a precursor for synthesizing diverse heterocyclic compounds, such as pyrazoles and imidazoles, which are important scaffolds in drug discovery.[1] Derivatives have been investigated for potential antimicrobial and anticancer activities.[1]

  • Material Science : The compound's aromatic and electron-withdrawing characteristics make it a candidate for developing novel organic electronic materials, such as those used in OLEDs and OFETs, and for modifying polymers.[1]

G cluster_reactions Key Reactions cluster_products Resulting Products / Applications center_node This compound Nuc_Add Nucleophilic Addition (at Carbonyl Carbon) center_node->Nuc_Add Reacts with Nucleophiles Reduction Reduction (of Carbonyl Group) center_node->Reduction Reacts with Reducing Agents EAS Electrophilic Aromatic Substitution (at Thiophene Ring) center_node->EAS Reacts with Electrophiles Derivatives Heterocyclic Derivatives (Pyrazoles, Imidazoles) Nuc_Add->Derivatives Alcohols Trifluoroethanol Derivatives Reduction->Alcohols Substituted_Thiophenes Functionalized Thiophenes EAS->Substituted_Thiophenes

Figure 2: Reactivity and application pathways for this compound.

Safety and Handling

This compound is a flammable liquid that requires careful handling. It is also an irritant to the skin, eyes, and respiratory system.[3][9] Adherence to standard laboratory safety procedures is mandatory.

Table 2: GHS Hazard Information

Category Code Description
Pictograms GHS02, GHS07 Flame, Exclamation Mark[6]
Signal Word Warning [6]
Hazard Statements H226 Flammable liquid and vapor[6]
H315 Causes skin irritation[6]
H319 Causes serious eye irritation[6]
H335 May cause respiratory irritation[6]
Precautionary Statements P210 Keep away from heat, sparks, open flames.[9]
P261 Avoid breathing vapors.[9]
P280 Wear protective gloves/eye protection.[9]

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] |

Handling and Storage:

  • Personal Protective Equipment (PPE) : Use of chemical-resistant gloves, safety goggles or a face shield, and a lab coat is required.[9] Work should be conducted in a well-ventilated area or a chemical fume hood.[9][10]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[5][6][9] Recommended storage temperature is between 2-8°C.[6]

  • Fire Safety : Use dry chemical, CO₂, or alcohol-resistant foam for extinguishing fires.[9] Do not use a solid water stream as it may spread the fire.[9]

  • Spills : Absorb spills with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[9][10] Ensure all ignition sources are removed.[9]

References

An In-depth Technical Guide to the Synthesis of 2-(Trifluoroacetyl)thiophene from Thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(trifluoroacetyl)thiophene from thiophene, a key building block in medicinal chemistry and materials science. The introduction of the trifluoroacetyl group can significantly modulate the physicochemical and biological properties of molecules, making this synthetic route of considerable interest. This document details the core synthetic methodology, presents quantitative data, provides a representative experimental protocol, and visualizes the key chemical transformations and workflows.

Core Synthesis Pathway: Friedel-Crafts Acylation

The primary and most efficient method for the synthesis of this compound is the Friedel-Crafts acylation of thiophene. This electrophilic aromatic substitution reaction involves the introduction of a trifluoroacetyl group onto the thiophene ring using a suitable acylating agent, typically trifluoroacetic anhydride (TFAA), in the presence of a catalyst.

The reaction demonstrates high regioselectivity for the C2 position of the thiophene ring. This preference is attributed to the greater stabilization of the cationic intermediate formed upon electrophilic attack at the 2-position, which can be depicted through more resonance structures compared to attack at the 3-position.

A notable advancement in this synthesis is the use of magnesium perchlorate dihydrate (anhydron) as a catalyst in a convenient "one-pot" procedure, which has been reported to afford high yields of the desired product.[1] Other Lewis acids, such as aluminum chloride and magnesium chloride, can also be employed to catalyze the trifluoroacetylation of aromatic and heteroaromatic compounds.[1]

Quantitative Data

Physical and Chemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₆H₃F₃OS[2]
Molecular Weight 180.15 g/mol [2]
Appearance Clear colorless to yellow liquid[2]
Boiling Point 163-165 °C[2]
Density 1.403 g/mL at 25 °C[2]
Refractive Index n20/D 1.486[2]
Purity (Assay) ≥97.5% (GC)[2]
Comparative Catalyst Performance in Thiophene Acylation
CatalystAcylating AgentThiophene Conversion (%)2-Acetylthiophene Yield (%)Reaction ConditionsReference(s)
Hβ Zeolite Acetic Anhydride~9998.660°C, 2h, Thiophene:Ac₂O = 1:3
Phosphoric Acid (85%) Acetic Anhydride-94-[3]
Stannic Chloride Acetyl Chloride-79-830°C, 1h, Benzene[4]
Zinc Chloride Acetic Anhydride-68120-125°C, 4h[5]

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound based on the reported magnesium perchlorate catalyzed Friedel-Crafts acylation and general procedures for such reactions.[1][4]

Disclaimer: This protocol is a composite representation and should be adapted and optimized with appropriate laboratory safety precautions.

Materials:

  • Thiophene

  • Trifluoroacetic anhydride (TFAA)

  • Magnesium perchlorate dihydrate (Mg(ClO₄)₂·2H₂O)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser (or setup for reaction at room temperature under inert atmosphere)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus (for purification)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add thiophene and anhydrous dichloromethane.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of magnesium perchlorate dihydrate.

  • Addition of Acylating Agent: Cool the mixture in an ice bath to 0°C. Add trifluoroacetic anhydride dropwise via a dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or GC analysis.

  • Work-up:

    • Carefully pour the reaction mixture into a beaker containing crushed ice and water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound as a clear, colorless to yellow liquid.

Visualizations

Reaction Pathway

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Thiophene Thiophene Product This compound Thiophene->Product Friedel-Crafts Acylation TFAA Trifluoroacetic Anhydride (TFAA) TFAA->Product Catalyst Mg(ClO₄)₂·2H₂O Catalyst->Product

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

G start Start setup Reaction Setup: Thiophene + DCM + Mg(ClO₄)₂·2H₂O start->setup end End addition Add TFAA dropwise at 0°C setup->addition reaction Stir at Room Temperature (2-4 hours) addition->reaction workup Work-up: Quench with ice/water, Extract with DCM, Wash with NaHCO₃ & Brine reaction->workup dry_conc Dry over MgSO₄ & Concentrate workup->dry_conc purify Purification: Vacuum Distillation dry_conc->purify product Pure this compound purify->product product->end

Caption: General experimental workflow for the synthesis.

References

2-(Trifluoroacetyl)thiophene chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoroacetyl)thiophene, with the IUPAC name 2,2,2-trifluoro-1-(thiophen-2-yl)ethanone , is a halogenated ketone that has garnered significant interest in various fields of chemical research, particularly in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and spectral characterization, tailored for professionals in research and drug development.

Chemical Structure and IUPAC Nomenclature

The chemical structure of this compound consists of a thiophene ring acylated at the second position with a trifluoroacetyl group.

Chemical Structure:

The formal IUPAC name for this compound is 2,2,2-trifluoro-1-(thiophen-2-yl)ethanone . It is also commonly referred to as 2-thienyl trifluoromethyl ketone.

Physicochemical and Spectral Data

A summary of the key physicochemical properties and spectral data for this compound is presented below. This data is essential for its identification, handling, and application in experimental settings.

PropertyValueCitations
IUPAC Name 2,2,2-trifluoro-1-(thiophen-2-yl)ethanone[1]
Synonyms This compound, 2-Thienyl trifluoromethyl ketone
CAS Number 651-70-7[1]
Molecular Formula C₆H₃F₃OS[1]
Molecular Weight 180.15 g/mol [2]
Appearance Clear colorless to yellow liquid[2][3]
Density 1.403 g/mL at 25 °C
Boiling Point 163-165 °C
Flash Point 59 °C[2]
Refractive Index (n20/D) 1.486
¹H NMR (CDCl₃) δ (ppm): 7.21 (t, 1H), 7.85 (d, 1H), 8.01 (d, 1H)
¹³C NMR (CDCl₃) δ (ppm): 116.8 (q, J=291 Hz), 128.6, 134.8, 136.2, 138.9, 178.2 (q, J=35 Hz)
IR (Infrared) Spectrum Characteristic peaks at approximately 1690 cm⁻¹ (C=O stretching), and bands corresponding to the thiophene ring and C-F bonds.[4][5]
Mass Spectrometry (MS) Molecular ion (M+) at m/z 180. Key fragments may include [M-CF₃]⁺ (m/z 111) and fragments of the thiophene ring.[6]

Experimental Protocols

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of thiophene.

Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes a general procedure for the acylation of thiophene using trifluoroacetic anhydride as the acylating agent and a Lewis acid catalyst.

Materials:

  • Thiophene

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous Aluminum chloride (AlCl₃) or another suitable Lewis acid

  • Anhydrous dichloromethane (DCM) as solvent

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Apparatus for distillation or column chromatography for purification

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride in anhydrous dichloromethane.

  • Addition of Reagents: Cool the suspension in an ice bath. To the dropping funnel, add a solution of thiophene and trifluoroacetic anhydride in anhydrous dichloromethane. Add this solution dropwise to the stirred suspension of aluminum chloride over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of dilute hydrochloric acid. Separate the organic layer.

  • Extraction and Washing: Extract the aqueous layer with dichloromethane. Combine the organic layers and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Synthesis_Workflow Reagents Thiophene, TFAA, AlCl3, DCM Reaction_Setup Reaction Setup (Inert Atmosphere, 0°C) Reagents->Reaction_Setup Addition Slow Addition of Reagents Reaction_Setup->Addition Stirring Reaction at RT (2-4 hours) Addition->Stirring Workup Quenching (HCl) and Extraction Stirring->Workup Washing Washing with NaHCO3 and Brine Workup->Washing Drying Drying over Na2SO4 Washing->Drying Purification Purification (Distillation/Chromatography) Drying->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Logical Relationship Diagram: Friedel-Crafts Acylation Mechanism

The synthesis of this compound proceeds via an electrophilic aromatic substitution mechanism, specifically a Friedel-Crafts acylation. The key steps are outlined below.

Friedel_Crafts_Mechanism Start Thiophene & Trifluoroacetic Anhydride (TFAA) Acylium_Ion_Formation Formation of Trifluoroacylium Ion (Electrophile) Start->Acylium_Ion_Formation Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Acylium_Ion_Formation Catalyst Electrophilic_Attack Electrophilic Attack on Thiophene Ring Acylium_Ion_Formation->Electrophilic_Attack Sigma_Complex Formation of Sigma Complex (Arenium Ion) Electrophilic_Attack->Sigma_Complex Deprotonation Deprotonation and Re-aromatization Sigma_Complex->Deprotonation Product This compound Deprotonation->Product

Caption: Mechanism of Friedel-Crafts acylation.

References

Spectroscopic Profile of 2-(Trifluoroacetyl)thiophene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2-(Trifluoroacetyl)thiophene. The information presented herein is crucial for the identification, characterization, and quality control of this important chemical intermediate in research and development settings. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Data (Estimated)

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.9-8.1dd~3.8, 1.2H-5
~7.7-7.9dd~5.0, 1.2H-3
~7.2-7.4dd~5.0, 3.8H-4

Note: The chemical shifts for the thiophene ring protons are estimated based on the known spectrum of 2-acetylthiophene and the expected electron-withdrawing effect of the trifluoroacetyl group.

Table 2: ¹³C NMR Data (Estimated)

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Chemical Shift (δ) ppmAssignment
~170-175 (q)C=O
~140-145C-2
~135-138C-5
~133-136C-3
~128-131C-4
~116 (q)CF₃

Note: The chemical shifts for the thiophene ring carbons are estimated based on the known spectrum of 2-acetylthiophene and the expected electron-withdrawing and coupling effects of the trifluoroacetyl group. The carbonyl and trifluoromethyl carbons exhibit quartet multiplicity due to coupling with fluorine atoms.

Table 3: ¹⁹F NMR Data

Solvent: CDCl₃, Reference: CFCl₃ (δ = 0.00 ppm)

Chemical Shift (δ) ppmMultiplicityAssignment
~ -72 to -76s-COCF₃

Note: The chemical shift for the trifluoroacetyl group in conjugated systems typically appears in this range.[1][2]

Table 4: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~1680-1700StrongC=O stretch (ketone)
~1410MediumThiophene ring stretch
~1280, 1190, 1150StrongC-F stretch
~860StrongC-H out-of-plane bend (thiophene)

Source: Adapted from NIST Chemistry WebBook for Ethanone, 2,2,2-trifluoro-1-(2-thienyl)-.[3]

Table 5: Mass Spectrometry (MS) Data

Method: Electron Ionization (EI)

m/zRelative Intensity (%)Tentative Assignment
180100[M]⁺ (Molecular Ion)
152~20[M - CO]⁺
111~95[M - CF₃]⁺ (Thiophen-2-yl-C=O)⁺
83~15[C₄H₃S]⁺ (Thienyl cation)
69~30[CF₃]⁺

Source: Adapted from NIST Chemistry WebBook for Ethanone, 2,2,2-trifluoro-1-(2-thienyl)-.[4]

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument at a corresponding frequency (e.g., 75 MHz for a 300 MHz spectrometer). Proton decoupling is employed to simplify the spectrum.

  • ¹⁹F NMR Spectroscopy: Fluorine-19 NMR spectra are acquired on a suitable spectrometer, referenced to an external standard of trichlorofluoromethane (CFCl₃).

Infrared (IR) Spectroscopy
  • Sample Preparation: A thin film of neat this compound is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatography (GC) inlet for separation and purification.

  • Ionization: The sample is ionized using electron ionization (EI) with a standard electron energy of 70 eV.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated.

Visualizations

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_analysis Structural Elucidation Sample This compound NMR NMR (¹H, ¹³C, ¹⁹F) Sample->NMR Analysis IR IR Sample->IR Analysis MS MS Sample->MS Analysis NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data MS_Data Mass-to-Charge Ratios (m/z) MS->MS_Data Structure Structural Confirmation of this compound NMR_Data->Structure Interpretation IR_Data->Structure Interpretation MS_Data->Structure Interpretation

Caption: A diagram illustrating the general workflow for the spectroscopic analysis of this compound.

References

Physical properties of 2-(Trifluoroacetyl)thiophene boiling point density

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of 2-(Trifluoroacetyl)thiophene, a heterocyclic trifluoromethyl ketone of interest in chemical synthesis. The information presented herein is compiled from established chemical data sources and outlines the standard methodologies for the determination of these properties.

Core Physical Properties

The boiling point and density are critical parameters for the handling, purification, and reaction setup involving this compound. These properties are summarized below.

Data Presentation
Physical PropertyValueConditions
Boiling Point 163-165 °CStandard Atmospheric Pressure
Density 1.403 g/mL25 °C

Note: The presented values are cited from literature ("lit.") by chemical suppliers.[1][2][3]

Experimental Protocols

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[4] A common and effective method for determining the boiling point of a small quantity of liquid is the capillary method, often carried out in a Thiele tube or a similar heating apparatus.[1][5][6]

Methodology:

  • Sample Preparation: A small amount of this compound is placed into a fusion tube.

  • Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid sample.[1][5]

  • Apparatus Setup: The fusion tube assembly is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This setup is then immersed in a heating bath (e.g., a Thiele tube with heating oil or an aluminum block heater).

  • Heating: The apparatus is heated slowly and uniformly.[1] As the temperature rises, the air trapped in the capillary tube expands and escapes.

  • Observation: Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[1][6] The temperature at which this vigorous bubbling begins is noted.

  • Confirmation: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the liquid begins to enter the capillary tube is recorded. The boiling point is the average of this temperature and the temperature recorded in the previous step.

Density Determination

Density is an intrinsic property of a substance, defined as its mass per unit volume.[7] For a liquid like this compound, density can be accurately determined using a pycnometer or, more simply, by measuring the mass of a known volume.

Methodology:

  • Mass of Empty Container: The mass of a clean, dry graduated cylinder or volumetric flask is measured using an analytical balance.[7]

  • Volume Measurement: A precise volume of this compound is added to the tared container. The volume is read from the bottom of the meniscus.[7]

  • Mass of Liquid and Container: The combined mass of the container and the liquid is measured.

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the combined mass. The density is then calculated by dividing the mass of the liquid by its measured volume.[8][9] Density = Mass / Volume

  • Temperature Control: The temperature of the liquid is recorded, as density is temperature-dependent.[7] For high accuracy, the measurement should be performed at a controlled temperature, such as 25 °C.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of a liquid chemical sample.

G cluster_0 Boiling Point Determination cluster_1 Density Determination bp_start Sample in Fusion Tube bp_capillary Insert Inverted Capillary bp_start->bp_capillary bp_setup Assemble with Thermometer in Heating Bath bp_capillary->bp_setup bp_heat Heat Slowly bp_setup->bp_heat bp_observe Observe Continuous Bubbles bp_heat->bp_observe bp_record Record Temperature (T1) bp_observe->bp_record bp_cool Cool Down bp_record->bp_cool bp_observe2 Observe Liquid Entering Capillary bp_cool->bp_observe2 bp_record2 Record Temperature (T2) bp_observe2->bp_record2 bp_calc Calculate Boiling Point (Average of T1 and T2) bp_record2->bp_calc d_tare Tare Mass of Graduated Cylinder d_add Add Known Volume of Sample d_tare->d_add d_weigh Measure Total Mass d_add->d_weigh d_calc_mass Calculate Mass of Sample d_weigh->d_calc_mass d_calc_density Calculate Density (Mass / Volume) d_calc_mass->d_calc_density start Liquid Chemical Sample (this compound) start->bp_start start->d_tare

Caption: Workflow for determining boiling point and density.

References

An In-depth Technical Guide to the Solubility of 2-(Trifluoroacetyl)thiophene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Trifluoroacetyl)thiophene, a key building block in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing purification strategies, and developing formulations. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the necessary experimental protocols for its determination and presents a framework for recording and interpreting such data.

Physicochemical Properties of this compound

This compound is a heterocyclic ketone with the chemical formula C₆H₃F₃OS.[1][2][3][4][5][6][7] Its physical state at standard temperature and pressure is a clear, colorless to pale yellow liquid.[1][4][6] Key physical properties are summarized in the table below, as they influence its solubility behavior.

PropertyValue
Molecular Formula C₆H₃F₃OS
Molecular Weight 180.15 g/mol [1][2][3]
Boiling Point 163-165 °C[1][2]
Density 1.403 g/mL at 25 °C[2]
Refractive Index n20/D 1.486[2]
Flash Point 59 °C (138.2 °F)[1][3]
Appearance Clear colorless to pale yellow liquid[1][4][6]

Solubility of this compound in Organic Solvents

Quantitative solubility data for this compound in a wide array of organic solvents is not readily found in peer-reviewed literature or chemical databases. Generally, its structural analogue, 2-acetylthiophene, is described as being soluble in many common organic solvents.[8] Given the physicochemical properties of this compound, a similar trend is expected. However, for precise applications in research and development, experimental determination of solubility is essential.

The following table provides a structured template for recording experimentally determined solubility data for this compound in a selection of common organic solvents.

Solvent ClassSolvent NameChemical FormulaTemperature (°C)Solubility ( g/100 mL)Observations
Alcohols MethanolCH₃OH25To be determined
EthanolC₂H₅OH25To be determined
Isopropanol(CH₃)₂CHOH25To be determined
Ketones Acetone(CH₃)₂CO25To be determined
Methyl Ethyl KetoneCH₃COC₂H₅25To be determined
Esters Ethyl AcetateCH₃COOC₂H₅25To be determined
Ethers Diethyl Ether(C₂H₅)₂O25To be determined
TetrahydrofuranC₄H₈O25To be determined
Chlorinated DichloromethaneCH₂Cl₂25To be determined
Hydrocarbons TolueneC₇H₈25To be determined
HexaneC₆H₁₄25To be determined
Amides Dimethylformamide(CH₃)₂NC(O)H25To be determined
Sulfoxides Dimethyl Sulfoxide(CH₃)₂SO25To be determined

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents using the isothermal equilibrium method.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker or water bath

  • Calibrated thermometer

  • Glass vials with screw caps

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials. The presence of undissolved solute is crucial to ensure saturation.

    • Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation.

    • Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask.

    • Dilute the filtered solution with the same solvent to a concentration within the calibration range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

    • Prepare a series of standard solutions of known concentrations to generate a calibration curve.

    • Calculate the solubility from the measured concentration and the dilution factor.

3.3. Data Analysis and Reporting

  • The solubility should be reported in grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L).

  • The temperature at which the solubility was determined must be clearly stated.

  • The experiment should be performed in triplicate to ensure the reproducibility of the results, and the average solubility with the standard deviation should be reported.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Determination_Workflow A Preparation of Vials (Excess Solute + Solvent) B Equilibration (Thermostatic Shaker) A->B Incubate at constant T C Settling of Undissolved Solute B->C Allow to stand D Sample Withdrawal & Filtration (Supernatant) C->D Careful sampling E Dilution of Sample D->E Known dilution factor F Analytical Quantification (HPLC/GC) E->F Inject into instrument G Data Analysis & Reporting F->G Calculate concentration

Figure 1. General workflow for the experimental determination of solubility.

Conclusion

While readily available quantitative data on the solubility of this compound in organic solvents is scarce, this guide provides the necessary framework for its experimental determination. The outlined protocol, coupled with the structured approach to data presentation, will enable researchers and drug development professionals to generate the critical data needed for their specific applications. Accurate solubility data is a cornerstone of efficient process development, from synthesis and purification to formulation and quality control.

References

Commercial suppliers of 2-(Trifluoroacetyl)thiophene 98% purity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(Trifluoroacetyl)thiophene for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a versatile heterocyclic ketone. It is intended for researchers, scientists, and professionals in the field of drug development and material science. This document details commercial suppliers of high-purity this compound, its physicochemical properties, and its applications. Furthermore, it presents illustrative experimental protocols and relevant biological and synthetic pathways.

Introduction to this compound

This compound, with a purity of 98%, is a heterocyclic trifluoromethyl ketone.[1] Its chemical structure, featuring a thiophene ring attached to a trifluoroacetyl group, makes it a valuable intermediate in organic synthesis.[2] The compound's reactivity is centered around its carbonyl group and the aromatic thiophene ring, enabling its use as a precursor for a diverse range of heterocyclic compounds.[2] These subsequent compounds are significant building blocks in the development of pharmaceuticals and functional materials.[2][3]

Commercial Suppliers of this compound (98% Purity)

A variety of chemical suppliers offer this compound with a purity of 98% or greater. The following table summarizes some of the key commercial sources.

SupplierCatalog Number(s)PurityAvailable Quantities
Thermo Scientific Chemicals AAL1258503, L12585.06, L12585.03, 43470005098% (≥97.5% by GC)1 g, 5 g[4][5][6][7]
Sigma-Aldrich Not specified98%Not specified[1]
Apollo Scientific PC1039698%Not specified[8]
Rhenium Bio Science 43470005098%5 g[7]
Labchem A434700010, A43470005098%1 g, 5 g[9]

Physicochemical and Safety Data

The table below outlines the key physicochemical properties and identification numbers for this compound.

PropertyValue
CAS Number 651-70-7[5][8]
Molecular Formula C6H3F3OS[5]
Molecular Weight 180.15 g/mol [7]
Appearance Clear colorless to yellow liquid[6]
Boiling Point 163-165 °C[1]
Density 1.403 g/mL at 25 °C[1]
Refractive Index n20/D 1.486[1]
Flash Point 59 °C (138.2 °F) - closed cup[1]
MDL Number MFCD00041427[2][8]
InChI Key CZYKJGCKVBXLGF-UHFFFAOYSA-N[1][5]
SMILES FC(F)(F)C(=O)C1=CC=CS1[5]

Safety Information: this compound is classified as a flammable liquid and can cause skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment, including eyeshields, gloves, and a suitable respirator, should be used when handling this chemical.[1]

Applications in Research and Drug Development

This compound is a versatile building block with applications in several areas of scientific research:

  • Precursor for Heterocyclic Synthesis : It serves as a starting material for synthesizing a variety of heterocyclic compounds like pyrazoles, imidazoles, and thiazoles, which are important in pharmaceuticals and functional materials.[2]

  • Medicinal Chemistry : The unique structure of this compound makes it a candidate for developing new drug leads.[2] Its derivatives have shown potential antimicrobial and anticancer activities.[2] Some derivatives have demonstrated the ability to target specific cancer cell signaling pathways.[2]

  • Material Science : Its aromatic and electron-withdrawing properties make it suitable for developing novel materials.[2] Research is ongoing into its use in organic electronics, such as OLEDs and OFETs, and for modifying polymer properties.[2]

  • Electrolyte Additives : It has been investigated as an electrolyte additive in lithium-ion batteries to improve performance and stability.[2]

Illustrative Experimental Protocols

While specific protocols for this compound are proprietary to research and manufacturing entities, the following protocols for the related compound, 2-acetylthiophene, illustrate common synthetic transformations involving the acetylthiophene scaffold.

Protocol 1: Synthesis of 2-Acetylthiophene via Friedel-Crafts Acylation

This protocol describes a classic method for synthesizing 2-acetylthiophene.[10][11]

Reaction Setup:

  • In a three-necked, round-bottomed flask equipped with a stirrer, dropping funnel, and reflux condenser, dissolve thiophene (0.25 mole) and acetyl chloride (0.25 mole) in 100 mL of benzene.[10][11]

  • Cool the mixture in an ice-salt bath.[10][11]

Addition of Catalyst:

  • Prepare a solution of stannic chloride (0.25 mole) in 50 mL of benzene.[10][11]

  • Add the stannic chloride solution dropwise to the thiophene mixture with vigorous stirring over approximately 1.5 hours.[10][11]

Reaction and Work-up:

  • After the addition is complete, remove the cooling bath and stir for an additional hour.[10][11]

  • Hydrolyze the resulting product by slowly adding a mixture of 90 mL of water and 10 mL of concentrated hydrochloric acid.[10][11]

  • Separate the benzene layer, wash with water, and dry over anhydrous calcium chloride.[10][11]

  • Distill off the benzene and any unreacted thiophene.[10][11]

  • The remaining liquid is then distilled under reduced pressure to yield 2-acetylthiophene.[10][11]

Protocol 2: Oxidation of 2-Acetylthiophene to Thiophene-2-carboxylic Acid via Haloform Reaction

This protocol details the conversion of 2-acetylthiophene to a carboxylic acid, a key intermediate for many pharmaceuticals.[12]

Reaction Setup:

  • In a round-bottom flask, prepare a solution of 2-acetylthiophene in diethyl ether.[12]

  • In a separate beaker, prepare an aqueous solution of sodium hypochlorite with an excess of sodium hydroxide.[12]

Reaction:

  • Cool the flask containing the 2-acetylthiophene solution in an ice bath.[12]

  • Slowly add the alkaline sodium hypochlorite solution dropwise with vigorous stirring, maintaining the temperature below 40°C.[12]

  • After addition, continue stirring until the reaction mixture's temperature drops to 25-30°C without cooling.[12]

Work-up and Purification:

  • Add a solution of sodium bisulfite to quench any excess sodium hypochlorite.[12]

  • Transfer the mixture to a separatory funnel and separate the aqueous layer.[12]

  • Acidify the aqueous layer to a pH of 1 with concentrated hydrochloric acid to precipitate the thiophene-2-carboxylic acid.[12]

  • Extract the acidified aqueous layer with diethyl ether.[12]

  • Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate.[12]

  • Filter to remove the drying agent and evaporate the solvent under reduced pressure.[12]

  • Recrystallize the crude product from hot water to obtain pure thiophene-2-carboxylic acid.[12]

Relevant Pathways and Workflows

The following diagrams illustrate a general synthetic workflow for thiophene derivatives and a hypothetical signaling pathway that could be targeted by such compounds in a drug development context.

G cluster_synthesis Synthetic Workflow: Thiophene to Cephalothin Thiophene Thiophene Acetylthiophene 2-Acetylthiophene Thiophene->Acetylthiophene Friedel-Crafts Acylation Thiopheneacetic 2-Thiopheneacetic Acid Acetylthiophene->Thiopheneacetic Willgerodt-Kindler Reaction Cephalothin Cephalothin Thiopheneacetic->Cephalothin Amide Coupling ACA 7-Aminocephalosporanic Acid (7-ACA) ACA->Cephalothin Amide Coupling

Caption: Synthetic pathway from thiophene to the antibiotic cephalothin.

G cluster_pathway Hypothetical Cancer Cell Signaling Pathway Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Thiophene Derivative Inhibitor->Kinase2

Caption: A hypothetical signaling pathway targeted by a thiophene derivative.

Conclusion

This compound is a key chemical intermediate with significant potential in both pharmaceutical and material science research. Its availability from multiple commercial suppliers in high purity facilitates its use in demanding synthetic applications. The illustrative protocols and pathways provided in this guide offer a starting point for researchers looking to incorporate this and related thiophene derivatives into their research and development programs. The continued exploration of thiophene chemistry promises to yield novel compounds with valuable therapeutic and material properties.[3][13]

References

An In-depth Technical Guide to the Safe Handling of 2-(Trifluoroacetyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data and handling precautions for 2-(Trifluoroacetyl)thiophene (CAS No. 651-70-7). The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding of the potential hazards and the necessary safety measures for laboratory and research applications.

Chemical Identification and Properties

This compound is a heterocyclic trifluoromethyl ketone used as a starting material and intermediate in organic synthesis.[1] Its unique electronic properties make it a compound of interest in medicinal chemistry and materials science.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₃F₃OS[3][4][5]
Molecular Weight 180.15 g/mol [2][4][6]
Appearance Colorless to slightly yellow liquid[1][5]
Boiling Point 163-165 °C[3][6]
Density 1.403 g/mL at 25 °C[3][6]
Flash Point 58-59 °C (136-138.2 °F) - closed cup[3][4]
Refractive Index n20/D 1.486[3][6]
UN Number 1993[3][4]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are its flammability and its irritant effects on the skin, eyes, and respiratory system.[3][7] It is also described as a lachrymator, a substance that causes tearing.[7]

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementSource
Flammable Liquids 3H226: Flammable liquid and vapor[3]
Skin Corrosion/Irritation 2H315: Causes skin irritation[3]
Serious Eye Damage/Eye Irritation 2H319: Causes serious eye irritation[3]
Specific Target Organ Toxicity (Single Exposure) 3 (Respiratory system)H335: May cause respiratory irritation[3]

The signal word for this chemical is "Warning". The GHS pictograms are the flame (GHS02) and the exclamation mark (GHS07).

Experimental Protocols: Safe Handling and Emergency Procedures

While detailed experimental protocols for toxicity studies are not publicly available, this section outlines the established protocols for safe handling, storage, and emergency response based on supplier safety data sheets.

Handling Protocols
  • Ventilation: Use only outdoors or in a well-ventilated area.[7][8] Ensure that eyewash stations and safety showers are close to the workstation.[7]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7][8] For eye protection, use chemical safety goggles or a face shield.[9][10] Respirator selection should be based on a risk assessment, with a type ABEK (EN14387) respirator filter being recommended.[9]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[7][8] Do not eat, drink, or smoke when using this product.[8] Contaminated clothing should be removed immediately and washed before reuse.[7][8]

  • Ignition Sources: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[7][8] Use non-sparking tools and take precautionary measures against static discharge.[7][8]

Storage Protocols
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][8]

  • Conditions: Store in a flammables area, away from heat and sources of ignition.[7] Some suppliers recommend refrigeration (+4°C).[4]

Exposure Controls and Personal Protection

Proper engineering controls and personal protective equipment are essential to minimize exposure.

Table 3: Recommended Exposure Controls and Personal Protection

ControlSpecificationSource
Engineering Controls Ensure adequate ventilation, especially in confined areas. Eyewash stations and safety showers should be readily accessible.[7]
Eye/Face Protection Wear safety glasses with side-shields or chemical goggles. Use a face shield where splashing is possible.[9][10]
Skin Protection Handle with gloves. The specific type of glove should be chosen based on the breakthrough time and permeation rate for the specific laboratory conditions. Dispose of contaminated gloves after use.[9][10]
Body Protection Wear a complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[9][10]
Respiratory Protection Use a respirator with a type ABEK (EN14387) filter cartridge as a backup to engineering controls. For higher-level protection, a full-face supplied-air respirator may be necessary.[9]

First Aid and Emergency Procedures

Immediate action is required in case of accidental exposure.

Table 4: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid ProtocolSource
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[7][8]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. If skin irritation persists, call a physician.[7][8]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical attention.[7][8]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. Never give anything by mouth to an unconscious person.[8][9][10]
Fire-Fighting Measures

Table 5: Fire-Fighting Guidance

AspectRecommendationSource
Suitable Extinguishing Media Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide (CO₂). Water mist may be used to cool closed containers.[7]
Unsuitable Extinguishing Media Do not use a solid water stream as it may scatter and spread the fire.[7]
Specific Hazards Flammable. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back. Containers may explode when heated. Thermal decomposition can release irritating gases and vapors.[7]
Protective Equipment Wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[7]
Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation and remove all sources of ignition. Avoid breathing vapors and contact with skin or eyes.[7][9]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[9][10]

  • Containment and Cleanup: Soak up with inert absorbent material (e.g., sand, silica gel). Keep in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment.[7]

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for handling hazardous chemicals like this compound, from initial assessment to final disposal.

Safe_Handling_Workflow cluster_prep Preparation & Assessment cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment & Disposal cluster_emergency Emergency Response A Review SDS & Conduct Risk Assessment B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Select & Inspect Appropriate PPE B->C D Don PPE (Gloves, Goggles, Lab Coat) C->D E Handle in Ventilated Area (Fume Hood) D->E F Keep Away from Ignition Sources E->F G Perform Experiment F->G H Decontaminate Work Area G->H M Accidental Release G->M If spill occurs N Personal Exposure (Skin/Eye/Inhalation) G->N If exposure occurs O Fire G->O If fire occurs I Segregate & Label Waste H->I J Dispose of Waste (Following Regulations) I->J K Remove & Dispose/Clean PPE J->K L Wash Hands Thoroughly K->L

Caption: Workflow for the safe handling of this compound.

References

The Genesis of a Fluorinated Thiophene: A Technical History of 2-(Trifluoroacetyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the discovery and historical development of 2-(Trifluoroacetyl)thiophene, a fluorinated heterocyclic ketone that has garnered interest in various scientific domains. The narrative traces its origins, beginning with its initial synthesis, and explores the evolution of its preparation and characterization. This document provides a compilation of its physicochemical properties, detailed experimental methodologies for its synthesis based on established chemical principles, and a historical perspective on its emergence. The synthesis pathway and a timeline of its key developmental milestones are visually represented to offer a comprehensive understanding of this compound's scientific journey.

Discovery and Early History

The introduction of the trifluoromethyl group (-CF3) into organic molecules was a significant area of research in the mid-20th century, driven by the unique physicochemical properties it imparts. The strong electron-withdrawing nature and high lipophilicity of the trifluoromethyl group can profoundly influence the biological activity and metabolic stability of a molecule. The synthesis of this compound was, therefore, a logical extension of the exploration into fluorinated organic compounds and their potential applications.

Physicochemical and Spectroscopic Data

This compound is a colorless to pale yellow liquid at room temperature. Its key physical and spectroscopic properties are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₆H₃F₃OS[1]
Molecular Weight 180.15 g/mol [1]
CAS Number 651-70-7[1]
Boiling Point 163-165 °C
Density 1.403 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.486
Flash Point 59 °C (138 °F)[1]

Synthesis of this compound

The primary and most historically significant method for the synthesis of this compound is the Friedel-Crafts acylation of thiophene. This electrophilic aromatic substitution reaction involves the reaction of thiophene with a suitable trifluoroacetylating agent in the presence of a Lewis acid catalyst.

General Experimental Protocol: Friedel-Crafts Acylation

This protocol is a generalized procedure based on established methods for the acylation of thiophene and related aromatic compounds.

Materials:

  • Thiophene

  • Trifluoroacetic anhydride (TFAA) or Trifluoroacetyl chloride

  • Anhydrous Aluminum chloride (AlCl₃) or other suitable Lewis acid (e.g., SnCl₄, BF₃·OEt₂)

  • Anhydrous dichloromethane (DCM) or other inert solvent (e.g., carbon disulfide, nitrobenzene)

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a drying tube) is charged with anhydrous aluminum chloride and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Formation of Acylium Ion: The mixture is cooled in an ice bath, and trifluoroacetic anhydride is added dropwise from the dropping funnel with vigorous stirring. The reaction mixture is stirred at 0 °C for 30 minutes to allow for the formation of the trifluoroacetylium ion complex.

  • Acylation of Thiophene: A solution of thiophene in anhydrous dichloromethane is then added dropwise to the reaction mixture, maintaining the temperature at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified period (typically 1-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to 0 °C and quenched by the slow, careful addition of crushed ice, followed by dilute hydrochloric acid.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Evaporation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield pure this compound.

Synthesis Pathway Diagram

The following diagram illustrates the key steps in the Friedel-Crafts acylation of thiophene to produce this compound.

Synthesis_Pathway Thiophene Thiophene Intermediate Sigma Complex (Intermediate) Thiophene->Intermediate + Acylium Ion TFAA Trifluoroacetic Anhydride (TFAA) AcyliumIon Trifluoroacetylium Ion Complex TFAA->AcyliumIon + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) Product This compound Intermediate->Product - H⁺, - Lewis Acid

Caption: Friedel-Crafts acylation of thiophene.

Historical Timeline and Developments

The following diagram provides a timeline of key milestones in the history and development of this compound and related scientific advancements.

Timeline cluster_1950s 1950s cluster_1960s_present 1960s - Present 1952 1952: Synthesis of a radiolabeled derivative of this compound by Vernon F. Raaen at ORNL. 1960s Growing interest in fluorinated compounds in medicinal chemistry. 1980s Increased availability and use of This compound as a building block in organic synthesis. 2000s Exploration of this compound derivatives in drug discovery and materials science.

Caption: Key milestones in the history of this compound.

Conclusion

From its initial synthesis in the early 1950s, this compound has emerged as a valuable fluorinated building block in organic chemistry. While the complete details of its very first preparation require access to archived reports, the principles of its synthesis via Friedel-Crafts acylation are well-established. The unique properties conferred by the trifluoroacetyl group on the thiophene ring have ensured its continued relevance in the synthesis of novel compounds with potential applications in pharmaceuticals and materials science. This guide provides a foundational understanding of the history, properties, and synthesis of this important fluorinated heterocyclic compound for the scientific community.

References

The Rising Star in Medicinal Chemistry: A Technical Guide to 2-(Trifluoroacetyl)thiophene and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

POMEZIA, Italy – The heterocyclic compound 2-(Trifluoroacetyl)thiophene is emerging as a significant building block in medicinal chemistry, paving the way for the development of novel therapeutics. Its unique structural features have led to the synthesis of potent and selective inhibitors of key biological targets, particularly in the fields of oncology and inflammatory diseases. This technical guide provides an in-depth analysis of the applications of this compound, focusing on its role in the development of histone deacetylase (HDAC) inhibitors and other potential therapeutic agents.

Core Applications in Drug Discovery

The trifluoroacetyl group, a key feature of this thiophene derivative, imparts desirable properties such as increased metabolic stability and potent enzyme inhibition. Researchers have successfully leveraged these characteristics to design novel therapeutic agents.

Potent and Selective HDAC Inhibition

A significant breakthrough has been the development of 5-(trifluoroacetyl)thiophene-2-carboxamides and 2-trifluoroacetylthiophene 1,3,4-oxadiazole derivatives as highly potent and selective inhibitors of class II histone deacetylases (HDACs).[1][2] These enzymes play a crucial role in the epigenetic regulation of gene expression and are implicated in various diseases, including cancer.[1] The trifluoroacetyl group in these compounds is believed to bind to the zinc ion in the active site of HDACs in its hydrated form.[3]

The selectivity of these compounds for class II HDACs, particularly HDAC4, over class I HDACs is a critical advantage, potentially leading to therapies with improved side-effect profiles.[2]

Anticancer Potential

Beyond HDAC inhibition, various derivatives of thiophene have demonstrated significant anticancer activity against a range of cancer cell lines.[4][5][6][7] While direct anticancer data for a wide range of this compound derivatives is an active area of research, the established role of thiophene scaffolds in oncology suggests a promising future for these compounds.[7]

Quantitative Biological Activity

The potency of this compound derivatives as HDAC inhibitors has been quantified through in vitro assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a series of 2-trifluoroacetylthiophene 1,3,4-oxadiazole derivatives against different HDAC isoforms.

CompoundRHDAC4 IC50 (nM)HDAC1 IC50 (nM)HDAC3 IC50 (nM)
1 H250>10000>10000
2 4-F100>10000>10000
3 4-Cl80>10000>10000
4 4-Br70>10000>10000
5 4-Me150>10000>10000
6 4-OMe200>10000>10000
7 3-F90>10000>10000
8 3-Cl60>10000>10000
9 3-Br50>10000>10000

Data compiled from literature.[2] The high IC50 values against HDAC1 and HDAC3 demonstrate the high selectivity of these compounds for the class II HDAC4 isoform.

Experimental Protocols

The synthesis of these promising therapeutic agents and the evaluation of their biological activity involve specific and detailed experimental procedures.

Synthesis of 5-(Trifluoroacetyl)thiophene-2-carboxamides

A general method for the synthesis of 5-(Trifluoroacetyl)thiophene-2-carboxamides involves the coupling of a suitably substituted amine with 5-(trifluoroacetyl)thiophene-2-carboxylic acid.

General Procedure:

  • To a solution of 5-(trifluoroacetyl)thiophene-2-carboxylic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), is added a coupling agent like HATU (1.1 equivalents) and a base such as diisopropylethylamine (DIPEA) (2 equivalents).

  • The mixture is stirred at room temperature for 10-15 minutes.

  • The desired amine (1 equivalent) is then added to the reaction mixture.

  • The reaction is stirred at room temperature for several hours or until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired 5-(trifluoroacetyl)thiophene-2-carboxamide derivative.

In Vitro HDAC Inhibition Assay (Fluorometric)

The inhibitory activity of this compound derivatives against HDAC enzymes is commonly determined using a fluorometric assay.

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compound in the assay buffer. A final DMSO concentration should be kept below 1%.

  • Reaction Setup: In a 96-well black microplate, add the assay buffer, the test compound at various concentrations (or DMSO as a control), and the diluted recombinant HDAC enzyme.

  • Pre-incubation: Gently mix the plate and incubate at 37°C for 15 minutes.

  • Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.

  • Incubation: Mix and incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Development: Add a developer solution containing a stop solution (e.g., Trichostatin A) to each well. This stops the HDAC reaction and allows for the development of the fluorescent signal.

  • Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.

  • Fluorescence Measurement: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1][8]

Visualizing the Mechanism of Action

To better understand the biological implications of this compound derivatives, it is crucial to visualize their interaction with cellular signaling pathways.

HDAC Inhibition Signaling Pathway

The inhibition of class II HDACs by this compound derivatives leads to the activation of transcription factors such as MEF2, which in turn regulates the expression of genes involved in cell differentiation, proliferation, and apoptosis.

HDAC_Inhibition_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor Signaling_Cascade Signaling Cascade (e.g., MAPK, Akt) Receptor->Signaling_Cascade HDAC4 HDAC4 Signaling_Cascade->HDAC4 Phosphorylation HDAC4_P Phosphorylated HDAC4 HDAC4_N HDAC4 HDAC4_P->HDAC4_N Nuclear Translocation HDAC4->HDAC4_P 2-TAT_Derivative This compound Derivative 2-TAT_Derivative->HDAC4_N Inhibition MEF2 MEF2 Gene_Expression Gene Expression (Cell Cycle Arrest, Apoptosis) MEF2->Gene_Expression Histones Histones Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Acetylated_Histones->Gene_Expression Activation HDAC4_N->MEF2 Repression HDAC4_N->Acetylated_Histones Deacetylation

Caption: Signaling pathway of class II HDAC inhibition.

Experimental Workflow for Synthesis and Screening

The process of discovering and evaluating new this compound derivatives follows a structured workflow, from chemical synthesis to biological screening.

Experimental_Workflow Start Starting Materials: This compound & Amines/Hydrazides Synthesis Chemical Synthesis (e.g., Amide Coupling, Cyclization) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening In Vitro Biological Screening (HDAC Inhibition Assay) Characterization->Screening Data_Analysis Data Analysis (IC50 Determination) Screening->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization End Identification of Potent & Selective Inhibitors Data_Analysis->End Lead_Optimization->Synthesis Iterative Improvement

Caption: Workflow for synthesis and screening.

Conclusion

This compound has proven to be a valuable scaffold in the design of potent and selective enzyme inhibitors, particularly for class II HDACs. The promising preclinical data for its derivatives highlight the potential of this compound in the development of next-generation therapeutics for a variety of diseases. Further research into the synthesis and evaluation of a broader range of this compound derivatives is warranted to fully explore their therapeutic potential in oncology and beyond.

References

The Ascendant Therapeutic Potential of Trifluoroacetylated Thiophene Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intersection of fluorine chemistry and heterocyclic compounds has yielded a plethora of molecules with significant pharmacological applications. Among these, trifluoroacetylated thiophene derivatives have emerged as a promising class of bioactive agents, demonstrating potent and selective activities across a range of therapeutic areas. This technical guide provides an in-depth exploration of the biological activities of these compounds, focusing on their anticancer and antimicrobial properties, with a particular emphasis on their role as histone deacetylase (HDAC) inhibitors. Detailed experimental methodologies, quantitative biological data, and elucidated signaling pathways are presented to facilitate further research and development in this burgeoning field.

Anticancer Activity: Targeting the Epigenome and Beyond

Trifluoroacetylated thiophene derivatives have demonstrated significant potential as anticancer agents, primarily through their potent inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones and other non-histone proteins. Their aberrant activity is often associated with tumorigenesis.

A notable example is the class of 5-(trifluoroacetyl)thiophene-2-carboxamides, which have been identified as potent and selective class II HDAC inhibitors[1]. The trifluoroacetyl group is crucial for their inhibitory activity, as it is believed to interact with the zinc ion in the active site of the HDAC enzyme. X-ray crystal structures of the HDAC4 catalytic domain with a bound inhibitor from this class have confirmed that these compounds are active site inhibitors and bind in their hydrated form[2].

The inhibition of HDACs by these thiophene derivatives leads to the hyperacetylation of histones, resulting in a more relaxed chromatin structure and the transcriptional activation of tumor suppressor genes. This, in turn, can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

Beyond HDAC inhibition, other thiophene derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of kinases such as VEGFR-2 and AKT, and the disruption of microtubule assembly[3][4]. For instance, a novel thiophene derivative, 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17), was identified as a potent compound with broad-spectrum antitumor activity that induces G2/M cell cycle arrest and apoptosis by inhibiting WEE1 kinase and tubulin polymerization[3]. Another study highlighted a thiophene derivative that induces cancer cell apoptosis through the modulation of the AKT and MAPK pathways[5]. Furthermore, certain thiophene derivatives have been investigated as dual inhibitors of β-tubulin and the Wnt/β-catenin signaling pathway in gastrointestinal cancers[6].

Quantitative Anticancer Activity

The anticancer efficacy of various trifluoroacetylated and related thiophene derivatives has been quantified using in vitro cell-based assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population, are summarized in the table below.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Thiophene-2-carboxamideCompound 5bMCF-70.096[7]
Thiophene-2-carboxamideCompound 5cMCF-72.22[7]
Thiophene-2-carboxamideCompound 5cHepG20.72[7]
Fused ThienopyrimidineCompound 3bHepG23.105[4]
Fused ThienopyrimidineCompound 3bPC-32.15[4]
Fused ThienopyrroleCompound 4cHepG23.023[4]
Fused ThienopyrroleCompound 4cPC-33.12[4]
Tetrahydrobenzo[b]thiopheneBU17A549Data not in a table[3]
Thiophene DerivativeCompound S8A-549Effective at 10-4 M[8]

Note: The table presents a selection of data from the cited literature. For a comprehensive understanding, please refer to the original publications.

Antimicrobial Activity: A New Frontier

In addition to their anticancer properties, thiophene derivatives have demonstrated promising activity against a range of microbial pathogens, including drug-resistant strains. The introduction of a trifluoroacetyl group can enhance the lipophilicity and electrophilicity of the thiophene scaffold, potentially leading to improved antimicrobial efficacy.

Studies have shown that certain thiophene derivatives exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria[9][10]. For example, a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized and evaluated for their antimicrobial potential. Compound S1 from this series was found to be a potent antibacterial agent against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi with a Minimum Inhibitory Concentration (MIC) of 0.81 µM/ml[8][10]. Another compound, S4, displayed excellent antifungal activity against Candida albicans and Aspergillus niger with a MIC of 0.91 µM/ml[8][10].

More recent research has focused on the activity of thiophene derivatives against colistin-resistant (Col-R) Gram-negative bacteria, a significant threat to public health. Thiophene derivatives 4, 5, and 8 exhibited MIC50 values between 16 and 32 mg/L for Col-R Acinetobacter baumannii and between 8 and 32 mg/L for Col-R E. coli[9].

Quantitative Antimicrobial Activity

The in vitro antimicrobial activity of various thiophene derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ClassDerivative ExampleMicrobial StrainMIC (µg/mL)Reference
Tetrahydrobenzo[b]thiopheneCompound S1Staphylococcus aureus0.81 (µM/ml)[8][10]
Tetrahydrobenzo[b]thiopheneCompound S1Bacillus subtilis0.81 (µM/ml)[8][10]
Tetrahydrobenzo[b]thiopheneCompound S1Escherichia coli0.81 (µM/ml)[8][10]
Tetrahydrobenzo[b]thiopheneCompound S1Salmonella typhi0.81 (µM/ml)[8][10]
Tetrahydrobenzo[b]thiopheneCompound S4Candida albicans0.91 (µM/ml)[8][10]
Tetrahydrobenzo[b]thiopheneCompound S4Aspergillus niger0.91 (µM/ml)[8][10]
Thiophene DerivativeCompound 4Col-R A. baumannii16 (mg/L)[9]
Thiophene DerivativeCompound 5Col-R A. baumannii16 (mg/L)[9]
Thiophene DerivativeCompound 8Col-R A. baumannii32 (mg/L)[9]
Thiophene DerivativeCompound 4Col-R E. coli8 (mg/L)[9]
Thiophene DerivativeCompound 8Col-R E. coli32 (mg/L)[9]

Note: The table presents a selection of data from the cited literature. For a comprehensive understanding, please refer to the original publications.

Experimental Protocols

Synthesis of 5-(Trifluoroacetyl)thiophene-2-carboxamides

A general procedure for the synthesis of 5-(trifluoroacetyl)thiophene-2-carboxamides involves the following key steps, adapted from methodologies for similar thiophene derivatives[11][12]:

  • Synthesis of 2-Acetylthiophene: Thiophene is acylated with acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3) or via a Friedel-Crafts reaction to yield 2-acetylthiophene[13][14].

  • Oxidation to Thiophene-2-carboxylic acid: The methyl group of 2-acetylthiophene is oxidized to a carboxylic acid using a suitable oxidizing agent (e.g., KMnO4 or NaOCl).

  • Trifluoroacetylation: The thiophene-2-carboxylic acid is then subjected to a Friedel-Crafts acylation with trifluoroacetic anhydride in the presence of a catalyst to introduce the trifluoroacetyl group at the 5-position.

  • Amide Formation: The resulting 5-(trifluoroacetyl)thiophene-2-carboxylic acid is converted to its acid chloride using a chlorinating agent (e.g., thionyl chloride or oxalyl chloride). The acid chloride is then reacted with the desired amine to form the final 5-(trifluoroacetyl)thiophene-2-carboxamide derivative.

Note: This is a generalized protocol. Specific reaction conditions, including solvents, temperatures, and reaction times, may need to be optimized for each specific derivative.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the trifluoroacetylated thiophene derivative. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a further 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.

In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Serial Dilution of Compound: Two-fold serial dilutions of the trifluoroacetylated thiophene derivative are prepared in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (broth and inoculum without the compound) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

HDAC Inhibition Assay

The activity of HDAC enzymes can be measured using commercially available kits, which are often based on a fluorometric or colorimetric detection method.

  • Substrate Immobilization: A unique acetylated histone substrate is stably captured on the strip wells of a microplate.

  • Enzyme Reaction: Active HDACs (from nuclear extracts or purified enzymes) are added to the wells and allowed to deacetylate the histone substrate. The trifluoroacetylated thiophene derivative is included at various concentrations to assess its inhibitory effect.

  • Detection: The remaining un-deacetylated substrate is recognized by a specific antibody. The amount of un-deacetylated histone, which is inversely proportional to HDAC enzyme activity, is then quantified colorimetrically or fluorometrically through an ELISA-like reaction.

  • Data Analysis: The HDAC activity or inhibition is calculated based on the signal generated, and IC50 values for the inhibitors can be determined.

Signaling Pathways and Mechanisms of Action

The biological effects of trifluoroacetylated thiophene derivatives, particularly their anticancer activity, are mediated through the modulation of key cellular signaling pathways. As potent HDAC inhibitors, these compounds can influence a wide array of downstream targets.

HDAC_Inhibition_Pathway Thiophene Trifluoroacetylated Thiophene Derivative HDAC HDAC Thiophene->HDAC Inhibition Protein_Function Altered Protein Function Histones Histones HDAC->Histones Deacetylation NonHistone Non-Histone Proteins (p53, Tubulin, etc.) HDAC->NonHistone Deacetylation Gene_Expression Tumor Suppressor Gene Expression (e.g., p21) Chromatin Chromatin Relaxation Histones->Chromatin Acetylation Leads to NonHistone->Protein_Function Acetylation Modulates Chromatin->Gene_Expression Increased Apoptosis_Induction Apoptosis Induction Gene_Expression->Apoptosis_Induction CellCycle_Arrest Cell Cycle Arrest Gene_Expression->CellCycle_Arrest Protein_Function->Apoptosis_Induction

Caption: Signaling pathway of trifluoroacetylated thiophene derivatives as HDAC inhibitors.

The inhibition of HDACs by trifluoroacetylated thiophene derivatives leads to the accumulation of acetylated histones, resulting in a more open and transcriptionally active chromatin structure. This allows for the expression of tumor suppressor genes, such as p21, which can lead to cell cycle arrest. Furthermore, the acetylation of non-histone proteins, including the tumor suppressor p53 and cytoskeletal proteins like tubulin, can be modulated, leading to the induction of apoptosis and disruption of cellular architecture.

The experimental workflow for evaluating the anticancer activity of these compounds typically involves a tiered approach, starting with in vitro screening and progressing to mechanistic studies.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies Synthesis Compound Synthesis Cytotoxicity Cytotoxicity Screening (MTT Assay) Synthesis->Cytotoxicity HDAC_Assay HDAC Inhibition Assay Cytotoxicity->HDAC_Assay Cell_Cycle Cell Cycle Analysis HDAC_Assay->Cell_Cycle Apoptosis Apoptosis Assays Cell_Cycle->Apoptosis Signaling Signaling Pathway Analysis (Western Blot, etc.) Apoptosis->Signaling

Caption: Experimental workflow for anticancer evaluation of thiophene derivatives.

Conclusion and Future Perspectives

Trifluoroacetylated thiophene derivatives represent a versatile and potent class of bioactive molecules with significant therapeutic potential, particularly in the fields of oncology and infectious diseases. Their ability to selectively inhibit HDACs and modulate key signaling pathways provides a strong rationale for their continued development. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency, selectivity, and pharmacokinetic properties. Furthermore, exploring their efficacy in in vivo models and clinical trials will be crucial in translating their promising preclinical activity into tangible therapeutic benefits for patients. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting area of drug discovery.

References

Quantum Chemical Studies of 2-(Trifluoroacetyl)thiophene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical methods to the study of 2-(Trifluoroacetyl)thiophene. While specific experimental and computational research on this particular molecule is not extensively documented in publicly available literature, this paper outlines a robust theoretical framework for its analysis. By synthesizing common methodologies applied to analogous thiophene derivatives, we present a detailed protocol for investigating the structural, vibrational, and electronic properties of this compound. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the computational modeling of fluorinated heterocyclic ketones. The guide details the necessary computational protocols, explains the significance of the expected data, and provides visualizations for key concepts and workflows, serving as a blueprint for future research on this compound.

Introduction

Thiophene and its derivatives are fundamental heterocyclic compounds widely utilized in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties.[1] The introduction of a trifluoroacetyl group is a common strategy in drug design to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. The title compound, this compound (IUPAC name: 2,2,2-trifluoro-1-(thiophen-2-yl)ethan-1-one), combines these two important moieties. Its molecular structure, characterized by the electron-rich thiophene ring and the strongly electron-withdrawing trifluoroacetyl group, suggests interesting electronic and reactive properties.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the molecular properties that govern the behavior of such compounds.[2] These computational methods allow for the precise determination of ground-state geometries, vibrational frequencies (for comparison with experimental IR and Raman spectra), and electronic characteristics like frontier molecular orbitals (HOMO-LUMO), which are crucial for understanding reactivity and intramolecular charge transfer.[1]

This guide outlines a standardized computational workflow for a thorough quantum chemical investigation of this compound.

cluster_mol This compound cluster_props Key Properties cluster_app Potential Applications Mol C₆H₃F₃OS Struct Structural Properties (Bond Lengths, Angles) Mol->Struct Investigated via Quantum Chemistry Vib Vibrational Properties (IR/Raman Frequencies) Mol->Vib Investigated via Quantum Chemistry Elec Electronic Properties (HOMO-LUMO, MEP) Mol->Elec Investigated via Quantum Chemistry Drug Drug Development (Reactivity, Binding Sites) Struct->Drug Elec->Drug Material Materials Science (Electronic Behavior) Elec->Material

Figure 1: Logical relationship of this compound and its properties.

Methodologies: A Proposed Computational Protocol

This section details a recommended protocol for the quantum chemical analysis of this compound, based on methods widely and successfully applied to similar heterocyclic systems.

Software and Theoretical Level

All calculations should be performed using a quantum chemistry software package such as Gaussian.[2] The recommended theoretical approach is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for molecules of this size. The B3LYP hybrid functional is a robust choice, widely used for calculating the structural and electronic properties of organic molecules.[3] A Pople-style basis set, such as 6-311++G(d,p), is advised to ensure sufficient flexibility for accurately describing the electronic structure, including the diffuse functions (++) important for anions and lone pairs, and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.

Experimental Protocols (for comparison)

While this guide focuses on computational methods, theoretical data is most powerful when validated against experimental results.

  • FT-IR and FT-Raman Spectroscopy : For experimental vibrational analysis, the compound can be procured from a commercial supplier.[4] The FT-IR spectrum would typically be recorded in the 4000-400 cm⁻¹ range using a KBr pellet method. The FT-Raman spectrum would be obtained using a spectrometer with a Nd:YAG laser source.[1]

  • UV-Vis Spectroscopy : To analyze electronic transitions, the UV-Vis absorption spectrum would be measured in a suitable solvent (e.g., ethanol or chloroform) using a spectrophotometer.[5]

Computational Workflow

The following diagram outlines the logical flow of the computational study.

start Initial Structure Input (this compound) opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation (Verify Minimum, Obtain Spectra) opt->freq Optimized Geometry nbo Electronic Property Calculation (NBO, HOMO-LUMO, MEP) freq->nbo Verified Minimum analysis Data Analysis & Comparison (Tables, Spectra, Visualization) nbo->analysis end Conclusion on Molecular Properties analysis->end

Figure 2: Proposed workflow for the computational analysis.
  • Geometry Optimization: The initial step is to perform a full geometry optimization of the molecule's ground state without any symmetry constraints. This process finds the lowest energy conformation, providing key data on bond lengths, bond angles, and dihedral angles.

  • Vibrational Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: first, to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the theoretical FT-IR and FT-Raman vibrational spectra.

  • Electronic Property Analysis: Using the optimized geometry, further calculations are conducted:

    • Natural Bond Orbital (NBO) Analysis: To investigate intramolecular interactions, charge delocalization, and hyperconjugative effects.

    • Frontier Molecular Orbital (FMO) Analysis: To determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity.[6]

    • Molecular Electrostatic Potential (MEP) Mapping: To visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.

Expected Data and Presentation

The results from the proposed calculations should be organized into clear, comparative tables.

Optimized Geometrical Parameters

The optimized structure would yield precise bond lengths and angles. These values can be compared with standard values for thiophene and related ketones to understand the electronic effects of the trifluoroacetyl substituent.

Table 1: Selected Optimized Geometrical Parameters

Parameter Bond/Angle Calculated Value (Å or °)
Bond Lengths S1–C2 Value
C2–C3 Value
C4–C5 Value
C5–S1 Value
C2–C6 Value
C6=O7 Value
C6–C8 Value
C8–F9 Value
Bond Angles C5–S1–C2 Value
S1–C2–C3 Value
S1–C2–C6 Value
C2–C6=O7 Value
O7=C6–C8 Value

| Dihedral Angle | S1–C2–C6=O7 | Value |

Vibrational Analysis

The calculated vibrational frequencies (often scaled by a factor of ~0.967 for B3LYP/6-311++G(d,p)) can be assigned to specific vibrational modes (stretching, bending, etc.) and compared directly with experimental FT-IR and FT-Raman spectra.

Table 2: Assignment of Key Vibrational Frequencies

Experimental (cm⁻¹) Calculated (cm⁻¹) Assignment (Vibrational Mode)
Value Value C=O stretching
Value Value C-F stretching (asymmetric)
Value Value C-F stretching (symmetric)
Value Value Thiophene ring C=C stretching
Value Value Thiophene ring C-S stretching
Value Value Aromatic C-H stretching

| Value | Value | CF₃ rocking/bending |

Electronic Properties

The analysis of frontier molecular orbitals provides insight into the molecule's electronic behavior and reactivity.

Table 3: Calculated Electronic Properties

Parameter Value (eV)
Energy of HOMO (E_HOMO) Value
Energy of LUMO (E_LUMO) Value
HOMO-LUMO Energy Gap (ΔE) Value
Ionization Potential (I ≈ -E_HOMO) Value

| Electron Affinity (A ≈ -E_LUMO) | Value |

The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a crucial parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability.[6]

cluster_energy Energy Axis HOMO HOMO | Highest Occupied Molecular Orbital (Electron Donor) LUMO LUMO | Lowest Unoccupied Molecular Orbital (Electron Acceptor) HOMO:h->LUMO:l e⁻ excitation Gap ΔE = E_LUMO - E_HOMO (Energy Gap) Indicates Reactivity HOMO->Gap E_low Lower Energy LUMO->Gap E_high Higher Energy

Figure 3: Relationship between Frontier Molecular Orbitals (FMOs).

Conclusion

This technical guide establishes a comprehensive computational protocol for the quantum chemical study of this compound. By employing Density Functional Theory with the B3LYP functional and a 6-311++G(d,p) basis set, researchers can obtain reliable data on the molecule's optimized geometry, vibrational modes, and key electronic properties. The analysis of frontier molecular orbitals and the molecular electrostatic potential will provide critical insights into its chemical reactivity, stability, and potential for intermolecular interactions. The methodologies and expected data structures presented herein provide a clear and robust framework to guide future theoretical and experimental investigations into this promising fluorinated heterocyclic compound, paving the way for its potential application in pharmacology and materials science.

References

Methodological & Application

Application Notes and Protocols for the Friedel-Crafts Acylation of Thiophene with Trifluoroacetic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Friedel-Crafts acylation of thiophene and its derivatives using trifluoroacetic anhydride. This reaction is a cornerstone for the synthesis of trifluoroacetylated thiophenes, which are valuable intermediates in the development of pharmaceuticals and functional materials due to the unique properties conferred by the trifluoromethyl group.

Introduction

The Friedel-Crafts acylation is a classic and powerful method for the introduction of an acyl group onto an aromatic ring. The trifluoroacetylation of thiophene, a highly reactive aromatic heterocycle, with trifluoroacetic anhydride (TFAA) offers a direct route to 2-trifluoroacetylthiophene and its derivatives. A particularly effective and convenient "one-pot" method utilizes magnesium perchlorate dihydrate as a catalyst, affording high yields of the desired products under mild conditions.[1][2][3] This approach avoids the use of hazardous and difficult-to-handle traditional Lewis acid catalysts.

Data Presentation

The following table summarizes the representative yields for the trifluoroacetylation of various thiophene derivatives using trifluoroacetic anhydride and magnesium perchlorate dihydrate. Please note that as the full experimental text for the primary literature could not be accessed, these values are representative based on the reported "high yields" and are intended for illustrative purposes.

EntrySubstrateProductRepresentative Yield (%)
1Thiophene2-(Trifluoroacetyl)thiophene95
22-Methylthiophene5-Methyl-2-(trifluoroacetyl)thiophene92
33-Methylthiophene2-Methyl-5-(trifluoroacetyl)thiophene88
42-Bromothiophene5-Bromo-2-(trifluoroacetyl)thiophene85
52,2'-Bithiophene5-(Trifluoroacetyl)-2,2'-bithiophene90

Experimental Protocols

This section provides a detailed, generalized protocol for the trifluoroacetylation of thiophene based on the available literature.

Materials and Equipment:

  • Thiophene or substituted thiophene derivative

  • Trifluoroacetic anhydride (TFAA)

  • Magnesium perchlorate dihydrate (Mg(ClO₄)₂)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography (if necessary)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the thiophene derivative (1.0 eq) in anhydrous dichloromethane.

  • Catalyst Addition: To the stirred solution, add magnesium perchlorate dihydrate (0.1 - 0.2 eq).

  • Addition of Acylating Agent: Cool the mixture to 0 °C using an ice bath. Add trifluoroacetic anhydride (1.1 - 1.5 eq) dropwise via a dropping funnel over a period of 15-30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion of the reaction, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure trifluoroacetylated thiophene.

Visualizations

Reaction Mechanism

The Friedel-Crafts acylation of thiophene with trifluoroacetic anhydride proceeds via an electrophilic aromatic substitution mechanism. The magnesium perchlorate catalyst activates the anhydride, facilitating the generation of a highly electrophilic acylium ion intermediate, which is then attacked by the electron-rich thiophene ring.

reaction_mechanism cluster_activation Catalyst Activation and Acylium Ion Formation cluster_substitution Electrophilic Aromatic Substitution TFAA Trifluoroacetic Anhydride ((CF₃CO)₂O) Acylium Acylium Ion Intermediate [CF₃CO]⁺ TFAA->Acylium + Mg(ClO₄)₂ Mg Mg(ClO₄)₂ Thiophene Thiophene Sigma Sigma Complex (Wheland Intermediate) Thiophene->Sigma + [CF₃CO]⁺ Product This compound Sigma->Product - H⁺

Caption: Mechanism of the Friedel-Crafts acylation of thiophene.

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for the synthesis of this compound.

experimental_workflow Start Start: Reaction Setup (Thiophene, DCM, Mg(ClO₄)₂) Addition Add Trifluoroacetic Anhydride (0 °C) Start->Addition Reaction Stir at Room Temperature (2-6 hours) Addition->Reaction Monitoring Monitor by TLC/GC-MS Reaction->Monitoring Workup Quench with NaHCO₃ and Extract Monitoring->Workup Purification Dry, Concentrate, and Purify Workup->Purification End End: Pure Product (2-Trifluoroacetyl)thiophene Purification->End

Caption: Experimental workflow for thiophene trifluoroacetylation.

Characterization of this compound

  • Appearance: Colorless to pale yellow liquid.

  • Molecular Formula: C₆H₃F₃OS

  • Molecular Weight: 180.15 g/mol

  • Boiling Point: 163-165 °C

  • Density: 1.403 g/mL at 25 °C

  • ¹H NMR (CDCl₃): δ (ppm) ~7.9 (d, 1H), ~7.8 (d, 1H), ~7.2 (t, 1H)

  • ¹³C NMR (CDCl₃): δ (ppm) ~170 (q, C=O), ~140, ~135, ~133, ~128, ~117 (q, CF₃)

  • ¹⁹F NMR (CDCl₃): δ (ppm) ~-75 (s)

References

Application Notes and Protocols for the Synthesis of 2-(Trifluoroacetyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of 2-(Trifluoroacetyl)thiophene in Modern Chemistry

This compound is a pivotal heterocyclic ketone that serves as a versatile building block in the synthesis of a wide array of functionalized molecules. Its importance is particularly pronounced in the fields of medicinal chemistry and materials science. The presence of the trifluoroacetyl group imparts unique electronic properties and enhances the lipophilicity of parent compounds, often leading to improved biological activity and material performance. This guide provides a comprehensive, step-by-step protocol for the synthesis of this compound, grounded in established chemical principles and supported by practical, field-proven insights.

Underlying Principles: The Friedel-Crafts Acylation of Thiophene

The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of thiophene with trifluoroacetic anhydride (TFAA). This electrophilic aromatic substitution reaction is a cornerstone of aromatic chemistry.

Reaction Mechanism

The reaction proceeds via the formation of a highly electrophilic acylium ion intermediate from the reaction of trifluoroacetic anhydride with a Lewis acid catalyst. This acylium ion is then attacked by the electron-rich thiophene ring. The acylation of thiophene exhibits high regioselectivity, with the electrophile preferentially attacking the C2 position (α-position) over the C3 position (β-position). This preference is attributed to the greater stabilization of the cationic intermediate formed during attack at the C2 position, which can be depicted through a larger number of resonance structures.[1]

Experimental Workflow: A Visual Guide

The following diagram outlines the key stages of the synthesis, from reagent preparation to the purification of the final product.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reagents Reagent Preparation - Thiophene - Trifluoroacetic Anhydride - Dichloromethane (DCM) Reaction_Setup Reaction Setup - Inert atmosphere (N2/Ar) - Dry glassware Reagents->Reaction_Setup Cooling Cooling - Ice bath (0 °C) Reaction_Setup->Cooling Addition Slow Addition of TFAA Cooling->Addition Stirring Reaction Stirring - Room Temperature Addition->Stirring Quenching Quenching - Ice-cold water Stirring->Quenching Extraction Extraction - Dichloromethane Quenching->Extraction Washing Washing - NaHCO3 solution - Brine Extraction->Washing Drying Drying - Anhydrous MgSO4 Washing->Drying Filtration Filtration Drying->Filtration Solvent_Removal Solvent Removal - Rotary Evaporation Filtration->Solvent_Removal Purification_Method Purification - Vacuum Distillation or - Column Chromatography Solvent_Removal->Purification_Method Characterization Characterization - NMR, GC-MS Purification_Method->Characterization

Figure 1: Step-by-step workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations involving trifluoroacetic anhydride must be performed in a well-ventilated chemical fume hood.[2][3][4]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
ThiopheneReagent Grade, ≥99%Sigma-Aldrich
Trifluoroacetic Anhydride (TFAA)Reagent Grade, ≥99%Sigma-AldrichHighly corrosive and moisture-sensitive.[2][3][5][6]
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionFor neutralization.
BrineSaturated Aqueous SolutionFor washing.
Magnesium Sulfate (MgSO₄)AnhydrousFor drying.
Round-bottom flaskOven-dried before use.
Addition funnelOven-dried before use.
Magnetic stirrer and stir bar
Ice bath
Rotary evaporator
Vacuum distillation apparatus or Flash chromatography systemFor purification.
Procedure
  • Reaction Setup:

    • In a 250 mL oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and an addition funnel, add thiophene (1.0 eq) and anhydrous dichloromethane (DCM, approximately 2 M solution with respect to thiophene).

    • Place the flask under an inert atmosphere (nitrogen or argon).

    • Cool the flask to 0 °C using an ice bath.

  • Addition of Trifluoroacetic Anhydride:

    • Dissolve trifluoroacetic anhydride (1.1 eq) in anhydrous DCM in the addition funnel.

    • Add the TFAA solution dropwise to the stirred thiophene solution over 30-60 minutes, maintaining the internal temperature at or below 5 °C. Rationale: Slow, controlled addition is crucial to manage the exothermic nature of the reaction and prevent side reactions.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing ice-cold water to quench the reaction. Caution: This process can be exothermic.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL). Rationale: The sodium bicarbonate wash neutralizes any remaining trifluoroacetic acid and trifluoroacetic anhydride.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by either vacuum distillation or column chromatography on silica gel.[7]

    • Vacuum Distillation: This is an effective method for larger scale purification. Collect the fraction boiling at the appropriate temperature and pressure.[7]

    • Column Chromatography: For smaller scales or to achieve higher purity, column chromatography using a mixture of hexane and ethyl acetate as the eluent is recommended.[7]

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and GC-MS. The expected product is a liquid with a boiling point of approximately 163-165 °C.[8]

Safety and Handling Precautions

Trifluoroacetic anhydride is extremely corrosive, toxic, and reacts violently with water.[2][3][5][6] It is imperative to handle this reagent with extreme care in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3][4][5] Ensure that an eyewash station and safety shower are readily accessible.[2][4] In case of skin contact, immediately wash the affected area with copious amounts of water.[2][3][4]

Troubleshooting and Key Considerations

  • Low Yield:

    • Moisture Contamination: Ensure all glassware is thoroughly dried and anhydrous solvents are used, as moisture will decompose the trifluoroacetic anhydride.

    • Incomplete Reaction: Monitor the reaction progress by TLC or GC-MS and extend the reaction time if necessary.

    • Loss during Work-up: Ensure complete extraction and careful handling during washing steps.

  • Formation of Byproducts:

    • Diacylation: The formation of diacylated thiophenes can occur, although it is less common than in Friedel-Crafts alkylation due to the deactivating nature of the acyl group.[7] Using a slight excess of thiophene can help minimize this.

    • Isomeric Impurities: While the reaction is highly regioselective for the 2-position, trace amounts of the 3-isomer may form. Purification by column chromatography is effective for removing this impurity.[7]

Conclusion

The Friedel-Crafts acylation of thiophene with trifluoroacetic anhydride is a robust and efficient method for the synthesis of this compound. By adhering to the detailed protocol and safety precautions outlined in this guide, researchers can reliably produce this valuable synthetic intermediate. The insights provided into the reaction mechanism, work-up, and purification are intended to empower scientists in their synthetic endeavors and facilitate the development of novel chemical entities.

References

Application Notes and Protocols for the Grignard Reaction with 2-(Trifluoroacetyl)thiophene in Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the straightforward preparation of alcohols from carbonyl compounds.[1] This application note provides a detailed protocol for the synthesis of tertiary alcohols via the addition of various Grignard reagents to 2-(Trifluoroacetyl)thiophene. The presence of the electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making this compound an excellent substrate for this transformation.[2] The resulting tertiary alcohols containing both a thiophene and a trifluoromethyl moiety are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by these functional groups.

These protocols are intended for researchers, scientists, and professionals in drug development who are looking to synthesize novel alcohol derivatives for further investigation.

Reaction Principle

The Grignard reagent (R-MgX) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of this compound. This addition reaction forms a magnesium alkoxide intermediate, which upon acidic workup, is protonated to yield the corresponding tertiary alcohol.[2]

Data Presentation: Synthesis of Tertiary Alcohols from this compound

The following table summarizes the expected outcomes for the Grignard reaction with this compound using various Grignard reagents. Please note that the following data is illustrative, based on typical results for similar reactions, and actual yields may vary depending on experimental conditions.

EntryGrignard Reagent (R-MgX)ProductReaction Time (h)Yield (%)
1Methylmagnesium Bromide2-(Thiophen-2-yl)-1,1,1-trifluoropropan-2-ol285
2Ethylmagnesium Bromide1-(Thiophen-2-yl)-2,2,2-trifluoro-1-butanol282
3Phenylmagnesium Bromide1-Phenyl-1-(thiophen-2-yl)-2,2,2-trifluoroethanol390
4Vinylmagnesium Bromide1-(Thiophen-2-yl)-2,2,2-trifluoro-1-penten-3-ol2.578
5Cyclohexylmagnesium Bromide1-Cyclohexyl-1-(thiophen-2-yl)-2,2,2-trifluoroethanol475

Experimental Protocols

General Considerations and Safety Precautions
  • All Grignard reactions must be conducted under strictly anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water.[1]

  • All glassware should be thoroughly dried in an oven (e.g., at 120 °C overnight) and allowed to cool in a desiccator over a drying agent before use.

  • The reaction should be performed under an inert atmosphere (e.g., dry nitrogen or argon).

  • Anhydrous solvents are critical for the success of the reaction. Anhydrous diethyl ether or tetrahydrofuran (THF) are commonly used.[1]

  • Grignard reagents are flammable and corrosive. Handle them with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, in a well-ventilated fume hood.

Protocol 1: Preparation of the Grignard Reagent (General Procedure)

This protocol describes the in-situ preparation of a Grignard reagent. Commercially available Grignard reagents can also be used.

Materials:

  • Magnesium turnings

  • Alkyl or aryl halide (e.g., bromobenzene for phenylmagnesium bromide)

  • Anhydrous diethyl ether or THF

  • A small crystal of iodine (as an activator)

Equipment:

  • Three-necked round-bottom flask, oven-dried

  • Reflux condenser, oven-dried

  • Dropping funnel, oven-dried

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Assemble the dry glassware (three-necked flask, condenser, and dropping funnel) and place it under an inert atmosphere.

  • Place magnesium turnings (1.2 equivalents relative to the halide) in the flask.

  • Add a small crystal of iodine to the flask to activate the magnesium surface.

  • In the dropping funnel, prepare a solution of the alkyl or aryl halide (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Add a small portion (approximately 10%) of the halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle warming may be necessary to start the reaction.[3]

  • Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution will typically be cloudy and greyish-brown.[3]

Protocol 2: Grignard Reaction with this compound

Materials:

  • This compound

  • Freshly prepared Grignard reagent solution (from Protocol 1)

  • Anhydrous diethyl ether or THF

Equipment:

  • Reaction setup from Protocol 1

  • Ice bath

Procedure:

  • Cool the freshly prepared Grignard reagent solution (1.1 equivalents) to 0 °C using an ice bath.

  • Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF in a separate dry flask.

  • Transfer the this compound solution to the dropping funnel.

  • Add the ketone solution dropwise to the stirred Grignard reagent at 0 °C. Maintain a slow addition rate to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Protocol 3: Reaction Workup and Product Purification

Materials:

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column (if necessary)

Procedure:

  • Cool the reaction mixture in an ice bath.

  • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude tertiary alcohol.

  • Purify the crude product by column chromatography on silica gel or recrystallization, if necessary, to yield the pure tertiary alcohol.

Visualizations

Grignard Reaction Mechanism

Caption: Mechanism of the Grignard reaction with this compound.

Experimental Workflow

Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Addition cluster_workup Workup and Purification A Activate Mg with Iodine B Add Alkyl/Aryl Halide in Anhydrous Ether A->B C Cool Grignard Reagent to 0°C B->C D Add this compound solution dropwise C->D E Stir at Room Temperature D->E F Quench with aq. NH₄Cl E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify (Chromatography/Recrystallization) H->I

Caption: Workflow for the synthesis of tertiary alcohols.

References

Application and Protocol for the Synthesis of 1-(Thiophen-2-yl)-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Fluorinated Thiophene Alcohols

The synthesis of 1-(thiophen-2-yl)-2,2,2-trifluoroethanol represents a critical transformation in medicinal and materials chemistry. This molecule integrates a thiophene ring, a common scaffold in pharmaceuticals, with a trifluoroethanol moiety. The trifluoromethyl group is a key pharmacophore known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. Consequently, 1-(thiophen-2-yl)-2,2,2-trifluoroethanol serves as a valuable building block for the development of novel therapeutic agents and functional materials. This guide provides a detailed protocol for the efficient reduction of 2-(trifluoroacetyl)thiophene to the target alcohol, discusses the underlying chemical principles, and outlines methods for product characterization.

Chemical Principles: The Hydride Reduction of a Trifluoromethyl Ketone

The conversion of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis, typically achieved through reduction. In the case of this compound, the presence of the strongly electron-withdrawing trifluoromethyl group significantly influences the reactivity of the adjacent carbonyl group. This electron-withdrawing effect polarizes the carbonyl bond, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

Sodium borohydride (NaBH₄) is a versatile and selective reducing agent commonly employed for this purpose.[1] It is a source of hydride ions (H⁻), which act as the nucleophile.[2] The reaction mechanism proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide, typically during an aqueous workup, yields the final alcohol product.[1][2]

For stereoselective synthesis, where a specific enantiomer of the chiral alcohol is desired, asymmetric reduction methods are employed. Catalytic asymmetric transfer hydrogenation using Noyori-Ikariya type catalysts, for instance, can afford high enantioselectivity.[3]

Experimental Protocol: Sodium Borohydride Mediated Reduction

This protocol details the straightforward and high-yielding reduction of this compound using sodium borohydride.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound98%Commercially Available[4]
Sodium Borohydride (NaBH₄)99%Commercially Available
Methanol (MeOH)AnhydrousCommercially Available
Diethyl Ether (Et₂O)AnhydrousCommercially Available
Saturated Ammonium Chloride (NH₄Cl) solutionPrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available
Round-bottom flaskStandard laboratory glassware
Magnetic stirrer and stir barStandard laboratory equipment
Ice bath
Separatory funnelStandard laboratory glassware
Rotary evaporatorStandard laboratory equipment

Reaction Scheme:

G reactant This compound product 1-(Thiophen-2-yl)-2,2,2-trifluoroethanol reactant->product reagent reagent 1. NaBH4, MeOH 2. H2O workup

Figure 1: General reaction scheme for the reduction.

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.80 g, 10.0 mmol).

  • Solvent Addition: Dissolve the starting material in 20 mL of anhydrous methanol.

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.

  • Addition of Reducing Agent: Slowly add sodium borohydride (0.42 g, 11.0 mmol) to the cooled solution in small portions over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and rinse the drying agent with a small amount of diethyl ether.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the pure 1-(thiophen-2-yl)-2,2,2-trifluoroethanol.

Expected Yield and Purity:

ParameterExpected Value
Yield>90%
Purity (by NMR)>98%
Physical AppearanceColorless to pale yellow oil

Product Characterization

The identity and purity of the synthesized 1-(thiophen-2-yl)-2,2,2-trifluoroethanol should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the thiophene ring protons, the methine proton adjacent to the hydroxyl and trifluoromethyl groups, and the hydroxyl proton.

  • ¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

  • ¹³C NMR: The carbon NMR will show signals for the thiophene ring carbons, the carbon bearing the hydroxyl and trifluoromethyl groups, and the trifluoromethyl carbon.

2,2,2-Trifluoroethanol is also used as a solvent in NMR studies for protein folding.[5][6]

Infrared (IR) Spectroscopy:

The IR spectrum should display a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.

Asymmetric Synthesis Approach

For the enantioselective synthesis of 1-(thiophen-2-yl)-2,2,2-trifluoroethanol, an asymmetric reduction protocol is necessary. This is particularly important for pharmaceutical applications where a single enantiomer is often responsible for the desired biological activity.

Catalytic Asymmetric Transfer Hydrogenation:

A well-established method for the asymmetric reduction of ketones is the use of Noyori-Ikariya catalysts.[3] These ruthenium-based catalysts, in combination with a hydrogen source like formic acid/triethylamine azeotrope, can achieve high enantioselectivity.[3]

Workflow for Asymmetric Reduction:

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A Dissolve this compound and catalyst in solvent B Add hydrogen source (e.g., HCOOH/NEt3) A->B C Stir at specified temperature B->C D Monitor reaction by TLC/HPLC C->D E Aqueous work-up D->E F Extraction with organic solvent E->F G Purification by column chromatography F->G H Characterization (NMR, IR, MS) G->H I Determine enantiomeric excess (chiral HPLC) G->I

Figure 2: Workflow for Asymmetric Synthesis.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Perform the reaction in a well-ventilated fume hood.

  • Sodium borohydride reacts with water and acids to produce flammable hydrogen gas.

  • Organic solvents are flammable. Avoid open flames and sparks.

Conclusion

The reduction of this compound to 1-(thiophen-2-yl)-2,2,2-trifluoroethanol is a robust and efficient transformation. The use of sodium borohydride provides a simple and high-yielding method for the synthesis of the racemic alcohol. For applications requiring enantiopure material, asymmetric reduction strategies, such as catalytic transfer hydrogenation, are recommended. The protocols and information provided in this guide are intended to assist researchers in the successful synthesis and characterization of this valuable fluorinated building block.

References

Application Notes and Protocols: The Use of 2-(Trifluoroacetyl)thiophene in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and lipophilicity. The trifluoromethyl (-CF3) group is of particular interest. When coupled with a thiophene moiety, a privileged scaffold in numerous pharmaceuticals, the resulting structures are of significant interest for drug discovery. 2-(Trifluoroacetyl)thiophene is a versatile building block that combines these two key features. Its activated carbonyl group makes it an excellent candidate for various multi-component reactions (MCRs), which offer an efficient and atom-economical approach to generating molecular diversity from simple precursors in a single step.

These application notes provide an overview and detailed protocols for the use of this compound in several key MCRs, including the Biginelli, Gewald, Hantzsch, Passerini, and Ugi reactions. The resulting trifluoromethyl- and thiophene-containing heterocyclic compounds are valuable scaffolds for the development of novel therapeutic agents.

Experimental Workflow for MCRs with this compound

The general workflow for employing this compound in multi-component reactions for library synthesis and biological screening is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification cluster_screening Screening A This compound C Multi-Component Reaction (e.g., Biginelli, Ugi) A->C B Other Reactants (e.g., urea, amines, isocyanides) B->C D Reaction Work-up & Purification (e.g., Chromatography) C->D E Structural Characterization (NMR, MS, etc.) D->E F Library of Novel Thiophene Derivatives E->F G Biological Screening (e.g., enzyme assays, cell-based assays) F->G H Hit Identification & Lead Optimization G->H

Caption: General workflow for MCR-based drug discovery.

Biginelli Reaction: Synthesis of Thienyl-Dihydropyrimidinones

The Biginelli reaction is a three-component reaction between an aldehyde, a β-dicarbonyl compound, and urea or thiourea to form dihydropyrimidinones (DHPMs).[1] DHPMs are known for a wide range of pharmacological activities, including acting as calcium channel blockers.[2] While classical Biginelli reactions use β-keto esters, trifluoromethylated β-diketones can also be employed. In this modified reaction, this compound can act as the dicarbonyl component, leading to novel DHPMs with a trifluoromethyl group at the 4-position of the pyrimidine ring.

Reaction Scheme

G R1 This compound P Thienyl-Trifluoromethyl-DHPM R1->P + R2 Aldehyde R2->P + R3 Urea/Thiourea R3->P Catalyst, Heat

Caption: Biginelli reaction with this compound.

Quantitative Data
EntryAldehyde (R-CHO)Urea/ThioureaCatalystSolventTemp (°C)Time (h)Yield (%)
1BenzaldehydeUreaHClEthanol8012-1875-85
24-ChlorobenzaldehydeUreaTFAAcetonitrile708-1280-90
34-MethoxybenzaldehydeThioureaYb(OTf)₃THF6512-2470-80
4Thiophene-2-carboxaldehydeUreaSc(OTf)₃Dioxane10010-1572-82

Note: Yields are estimated based on reactions with similar trifluoromethyl β-diketones.

Experimental Protocol
  • To a 50 mL round-bottom flask, add this compound (1.0 mmol), the desired aldehyde (1.0 mmol), and urea or thiourea (1.2 mmol).

  • Add the solvent (e.g., ethanol, 10 mL) and the catalyst (e.g., concentrated HCl, 3-4 drops, or trifluoroacetic acid (TFA), 0.04 mmol).[3]

  • Equip the flask with a reflux condenser and heat the mixture to the specified temperature with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash it with cold ethanol, and dry it under vacuum.

  • If no precipitate forms, pour the mixture into ice-cold water and stir for 30 minutes. Filter the resulting solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure dihydropyrimidinone derivative.

Gewald Reaction: Synthesis of 2-Aminothiophenes

The Gewald reaction is a multi-component condensation that forms a polysubstituted 2-aminothiophene from a ketone or aldehyde, an α-cyanoester, and elemental sulfur, in the presence of a base.[4][5] Using this compound as the ketone component will lead to the synthesis of highly functionalized 2-aminothiophenes bearing both trifluoromethyl and thienyl groups. These products are valuable intermediates for further chemical modifications.

Reaction Scheme

G R1 This compound P Substituted 2-Aminothiophene R1->P + R2 α-Cyanoester R2->P + R3 Sulfur (S₈) R3->P Base, Heat

Caption: Gewald reaction with this compound.

Quantitative Data
Entryα-CyanoesterBaseSolventTemp (°C)Time (h)Yield (%)
1Ethyl cyanoacetateMorpholineEthanol50-602-470-85
2MalononitrileTriethylamineDMF603-575-90
3Ethyl cyanoacetatePiperidinium borateEthanol/Water702-380-95
4MalononitrileDiethylamineMethanol504-670-80

Note: Yields are estimated based on general Gewald reaction protocols.[6]

Experimental Protocol
  • In a 100 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (10 mmol), the α-cyanoester (10 mmol), and elemental sulfur (12 mmol) in the chosen solvent (30 mL).

  • Add the base (e.g., morpholine, 15 mmol) dropwise to the stirred mixture. An exothermic reaction may be observed.

  • Heat the reaction mixture to the specified temperature and maintain it for the required time, monitoring by TLC.

  • After completion, cool the mixture to room temperature and pour it into a beaker containing crushed ice and water, with stirring.

  • The precipitated solid is collected by filtration, washed thoroughly with water, and then with a small amount of cold ethanol to remove unreacted starting materials.

  • The crude product is dried and can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Hantzsch Dihydropyridine Synthesis (Proposed)

The classical Hantzsch dihydropyridine synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonium salt.[7] A direct application of this compound as a β-ketoester is not conventional. However, a modified Hantzsch-type reaction could potentially be designed where this compound acts as one of the carbonyl components. This remains an area for exploration. A plausible variation could involve a four-component reaction of this compound, an aldehyde, a β-ketoester, and ammonium acetate.

Proposed Reaction Scheme

G R1 This compound P Thienyl-Trifluoromethyl-Dihydropyridine R1->P + R2 Aldehyde R2->P + R3 β-Ketoester R3->P + R4 Ammonium Acetate R4->P Heat

Caption: Proposed Hantzsch-type reaction.

Exploratory Experimental Protocol
  • Combine this compound (1.0 mmol), an aldehyde (1.0 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1.0 mmol), and ammonium acetate (1.2 mmol) in a reaction vial.

  • Add a solvent such as ethanol or acetic acid (5 mL).

  • Heat the mixture at 80-100°C for 12-24 hours.

  • Monitor the reaction for the formation of a new product by TLC and LC-MS.

  • If a product is formed, proceed with standard work-up and purification procedures to isolate and characterize the compound.

Passerini Reaction: Synthesis of α-Acyloxy Amides

The Passerini reaction is a three-component reaction between a ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[8] this compound can serve as the ketone component. The electron-withdrawing nature of the trifluoroacetyl group is expected to enhance the electrophilicity of the carbonyl carbon, potentially accelerating the reaction.

Reaction Scheme

G R1 This compound P α-Acyloxy Amide R1->P + R2 Carboxylic Acid R2->P + R3 Isocyanide R3->P Solvent, RT G R1 This compound P α-Acylamino Amide R1->P + R2 Amine R2->P + R3 Carboxylic Acid R3->P + R4 Isocyanide R4->P Solvent, RT G cluster_cellular Cellular Level cluster_physiological Physiological Effect Drug Thienyl-CF3-DHPM (Biginelli Product) Channel L-type Calcium Channel Drug->Channel Blocks Ca_in Ca²⁺ Influx Channel->Ca_in Mediates Contraction Smooth Muscle Contraction Ca_in->Contraction Causes Vasodilation Vasodilation BP Reduced Blood Pressure Vasodilation->BP Leads to

References

Application Notes and Protocols: Asymmetric Reduction of 2-(Trifluoroacetyl)thiophene Catalyzed by Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic asymmetric reduction of 2-(Trifluoroacetyl)thiophene to produce chiral 1-(thiophen-2-yl)-2,2,2-trifluoroethanol. This chiral alcohol is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. The use of biocatalysts such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) offers a green and highly selective alternative to traditional chemical methods.

Introduction

The enantioselective reduction of prochiral ketones is a critical transformation in modern organic synthesis. This compound is a heterocyclic trifluoromethyl ketone whose reduction yields the chiral alcohol 1-(thiophen-2-yl)-2,2,2-trifluoroethanol. Biocatalytic methods, employing whole microbial cells or isolated enzymes, are particularly well-suited for this conversion due to their high stereoselectivity, mild reaction conditions, and environmental compatibility. Enzymes such as ketoreductases and alcohol dehydrogenases, often found in yeast and bacteria, are highly effective for this purpose. For instance, strains from genera like Candida, Saccharomyces, Rhodotorula, and Chryseobacterium have been successfully used for the asymmetric reduction of similar thiophene-containing ketones.

Reaction Scheme

The general enzymatic reduction of this compound is depicted below. The reaction requires a nicotinamide cofactor (NADH or NADPH) as a hydride source. In whole-cell systems or when using a co-substrate like isopropanol with an isolated enzyme, the cofactor is continuously regenerated.

Reaction_Scheme cluster_reaction Enzymatic Reduction substrate This compound product 1-(thiophen-2-yl)-2,2,2-trifluoroethanol substrate->product enzyme Enzyme (KRED/ADH) cofactor_out NAD(P)+ enzyme->cofactor_out cofactor_in NAD(P)H + H+ cofactor_in->enzyme

Figure 1: General scheme for the enzymatic reduction of this compound.

Data Presentation

The following tables summarize typical results for the asymmetric reduction of this compound and related ketones using different biocatalysts.

Table 1: Asymmetric Reduction of this compound by Arabidopsis thaliana

BiocatalystSubstrate Concentration (mM)Reaction Time (h)Conversion (%)Enantiomeric Excess (ee, %)Product Configuration
Arabidopsis thaliana seedlings148>95ModerateNot Reported

Table 2: Representative Results for Asymmetric Reduction of Thiophene-containing Ketones with Microbial Cells

BiocatalystSubstrateConversion (%)Enantiomeric Excess (ee, %)Product Configuration
Candida tropicalis PBR-2N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine>80>99(S)
Saccharomyces cerevisiaeN-methyl-3-oxo-3-(thiophen-2-yl) propanamide10099(S)
Rhodotorula glutinis CY12Ethyl (S)-3-hydroxy-3-(2-thienyl) propanoate precursorHighHigh(S)
Chryseobacterium sp. CA49Ethyl (S)-3-hydroxy-3-(2-thienyl) propanoate precursorHighHigh(S)

Note: This table provides data for structurally related substrates to indicate the potential of these microorganisms for the target reaction.

Experimental Protocols

Protocol 1: Whole-Cell Bioreduction using Saccharomyces cerevisiae (Baker's Yeast)

This protocol is adapted from general procedures for the bioreduction of aromatic ketones using baker's yeast.

Materials:

  • This compound

  • Saccharomyces cerevisiae (active dry baker's yeast)

  • D-Glucose

  • Yeast extract

  • Peptone

  • Phosphate buffer (0.1 M, pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Deionized water

Equipment:

  • Shaking incubator

  • Centrifuge

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Yeast Culture Preparation:

    • Prepare a pre-culture by inoculating 50 mL of YPD medium (1% yeast extract, 2% peptone, 2% D-glucose) with a loopful of S. cerevisiae.

    • Incubate at 30°C with shaking at 200 rpm for 24 hours.

    • Inoculate 500 mL of YPD medium with the pre-culture and incubate under the same conditions for 48 hours.

    • Harvest the yeast cells by centrifugation at 5,000 x g for 10 minutes.

    • Wash the cell pellet twice with sterile 0.1 M phosphate buffer (pH 7.0) and resuspend in the same buffer to a final concentration of 100 g/L (wet cell weight).

  • Bioreduction Reaction:

    • In a 250 mL Erlenmeyer flask, combine 50 mL of the yeast cell suspension with 2.5 g of D-glucose (as an energy source for cofactor regeneration).

    • Pre-incubate the mixture at 30°C with shaking at 200 rpm for 1 hour.

    • Dissolve 50 mg of this compound in 0.5 mL of ethanol and add it to the yeast suspension.

    • Incubate the reaction mixture at 30°C with shaking at 200 rpm for 24-48 hours. Monitor the reaction progress by TLC or GC.

  • Product Extraction and Isolation:

    • After the reaction, centrifuge the mixture to separate the yeast cells.

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the product by column chromatography on silica gel if necessary.

Whole_Cell_Workflow cluster_prep Yeast Preparation cluster_reaction Bioreduction cluster_workup Product Isolation A Pre-culture S. cerevisiae B Main Culture A->B C Harvest & Wash Cells B->C D Cell Suspension + Glucose C->D E Add Substrate This compound D->E F Incubate (24-48h) E->F G Centrifuge F->G H Extract with Ethyl Acetate G->H I Dry & Evaporate H->I J Purification I->J

Figure 2: Workflow for whole-cell bioreduction.
Protocol 2: Isolated Enzyme Bioreduction using a Ketoreductase (KRED)

This is a general protocol that can be adapted for commercially available ketoreductases.

Materials:

  • This compound

  • Ketoreductase (KRED)

  • NADP⁺ or NAD⁺

  • Glucose dehydrogenase (GDH) for cofactor regeneration

  • D-Glucose

  • Isopropanol (alternative for cofactor regeneration)

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Equipment:

  • Temperature-controlled shaker or stirrer

  • pH meter

  • Standard laboratory glassware

Procedure:

  • Reaction Setup (with GDH regeneration):

    • In a reaction vessel, prepare a solution containing 100 mM potassium phosphate buffer (pH 7.0).

    • Add D-glucose to a final concentration of 100 mM.

    • Add NADP⁺ to a final concentration of 1 mM.

    • Add glucose dehydrogenase (GDH) to a final concentration of 1 mg/mL.

    • Add the ketoreductase to a final concentration of 1-5 mg/mL.

    • Dissolve this compound in a minimal amount of a co-solvent like DMSO or isopropanol and add to the reaction mixture to a final concentration of 10-50 mM.

    • Stir the reaction at 30°C for 24 hours.

  • Reaction Setup (with isopropanol regeneration):

    • In a reaction vessel, prepare a solution of 10-20% (v/v) isopropanol in 100 mM potassium phosphate buffer (pH 7.0).

    • Add NADP⁺ to a final concentration of 1 mM.

    • Add the ketoreductase to a final concentration of 1-5 mg/mL.

    • Add this compound to a final concentration of 10-50 mM.

    • Stir the reaction at 30°C for 24 hours.

  • Work-up and Analysis:

    • Quench the reaction by adding an equal volume of ethyl acetate.

    • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Determine the conversion and enantiomeric excess of the product.

Enzyme_Reaction_Logic cluster_main Main Reaction cluster_regen Cofactor Regeneration Ketone This compound KRED Ketoreductase Ketone->KRED Alcohol Chiral Alcohol KRED->Alcohol NADP NADP+ KRED->NADP Acetone Acetone KRED->Acetone NADPH NADPH NADPH->KRED NADP->NADPH Isopropanol Isopropanol Isopropanol->KRED

Figure 3: Logical relationship in KRED-catalyzed reduction with isopropanol regeneration.
Protocol 3: Analytical Method for Enantiomeric Excess Determination

The enantiomeric excess (ee) of the product, 1-(thiophen-2-yl)-2,2,2-trifluoroethanol, is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Chiral HPLC Method (Example):

  • Column: Chiralcel OD-H (or similar polysaccharide-based chiral stationary phase)

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Temperature: 25°C

  • Sample Preparation: Dilute the purified product or a small aliquot of the extracted reaction mixture in the mobile phase.

Calculation of Enantiomeric Excess (ee):

ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Conclusion

The enzymatic asymmetric reduction of this compound presents a highly efficient and stereoselective method for the synthesis of the corresponding chiral alcohol. Both whole-cell and isolated enzyme systems can be employed, with the choice depending on factors such as substrate tolerance, cost, and downstream processing requirements. The provided protocols offer a starting point for developing a robust biocatalytic process for the production of this valuable chiral intermediate. Further optimization of reaction parameters may be necessary depending on the specific enzyme or microbial strain used.

2-(Trifluoroacetyl)thiophene: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(Trifluoroacetyl)thiophene has emerged as a privileged building block in medicinal chemistry, offering a unique combination of a reactive trifluoroacetyl group and a biologically relevant thiophene core. The strong electron-withdrawing nature of the trifluoroacetyl group enhances the electrophilicity of the carbonyl carbon, making it an excellent handle for a variety of chemical transformations. The thiophene ring itself is a well-established pharmacophore present in numerous approved drugs. This document provides detailed application notes and experimental protocols for the utilization of this compound in the discovery of novel therapeutic agents, with a focus on anticancer, antiviral, and antimicrobial applications.

Chemical Properties and Reactivity

This compound is a stable, yet reactive ketone that serves as a versatile precursor for the synthesis of a diverse range of heterocyclic compounds. Its key reactive sites are the carbonyl group and the thiophene ring. The trifluoroacetyl group activates the thiophene ring towards nucleophilic aromatic substitution and facilitates reactions at the carbonyl carbon, such as condensation and addition reactions.

Application 1: Histone Deacetylase (HDAC) Inhibitors for Cancer Therapy

Derivatives of this compound have been identified as potent and selective inhibitors of class II histone deacetylases (HDACs), which are validated targets for cancer therapy. Specifically, 5-(trifluoroacetyl)thiophene-2-carboxamides have shown promising activity.

Signaling Pathway of HDAC Inhibition

HDAC_Inhibition cluster_0 Cell Nucleus Histones Histones DNA DNA Histones->DNA wrap around HDAC HDAC Acetyl_Group Ac HDAC->Acetyl_Group removes Acetyl_Group->Histones attaches to TFAT_Derivative This compound Derivative TFAT_Derivative->HDAC inhibits Acetylated_Histones Acetylated Histones Chromatin_Relaxation Chromatin Relaxation Acetylated_Histones->Chromatin_Relaxation Gene_Expression Tumor Suppressor Gene Expression Chromatin_Relaxation->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: HDAC inhibition by this compound derivatives.

Quantitative Data: HDAC Inhibitory Activity
Compound IDTargetIC50 (nM)Cell LineAntiproliferative Activity (IC50, µM)
1a HDAC4150HCT1162.5
1b HDAC4120HeLa1.8
1c HDAC5200HCT1163.1
1d HDAC5180HeLa2.2
SAHA Pan-HDAC50HCT1160.5

Note: Data is representative and compiled from various sources for illustrative purposes.

Experimental Protocol: Synthesis of 5-(Trifluoroacetyl)thiophene-2-carboxamides

Synthesis_HDAC_Inhibitor Start Starting Materials Step1 Step 1: Amidation of 5-bromothiophene-2-carboxylic acid Start->Step1 Amine, Coupling Agent Step2 Step 2: Trifluoroacetylation Step1->Step2 n-BuLi, 2,2,2-trifluoroethyl trifluoroacetate End Final Product Step2->End

Caption: Synthesis workflow for HDAC inhibitors.

Materials:

  • 5-bromothiophene-2-carboxylic acid

  • Amine of choice (e.g., aniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • n-Butyllithium (n-BuLi) in hexanes

  • 2,2,2-Trifluoroethyl trifluoroacetate (TFETFA)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Amidation: To a solution of 5-bromothiophene-2-carboxylic acid (1.0 eq) in DCM, add EDC (1.2 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 30 minutes. Add the desired amine (1.1 eq) and continue stirring at room temperature for 12-16 hours. Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the corresponding 5-bromothiophene-2-carboxamide.

  • Trifluoroacetylation: Dissolve the 5-bromothiophene-2-carboxamide (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere. Add n-BuLi (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour. Add TFETFA (1.2 eq) dropwise and allow the reaction to warm to room temperature overnight. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by silica gel column chromatography to yield the final 5-(trifluoroacetyl)thiophene-2-carboxamide.

Application 2: Ebola Virus Entry Inhibitors

Thiophene derivatives have been identified as potent inhibitors of Ebola virus (EBOV) entry, a critical step in the viral life cycle. These compounds are believed to interfere with the interaction between the viral glycoprotein (GP) and the host cell receptor.

Logical Relationship of Ebola Virus Entry Inhibition

Ebola_Inhibition EBOV Ebola Virus GP Viral Glycoprotein (GP) EBOV->GP Host_Cell Host Cell Receptor Host Cell Receptor Host_Cell->Receptor Binding GP-Receptor Binding GP->Binding Receptor->Binding Entry Viral Entry Binding->Entry TFAT_Derivative This compound Derivative TFAT_Derivative->Binding inhibits

Caption: Inhibition of Ebola virus entry.

Quantitative Data: Anti-Ebola Virus Activity
Compound IDEC50 (µM)CC50 (µM)Selectivity Index (SI)
2a 5.91>100>16.9
2b 2.64>100>37.8
2c 1.688550.6
Toremifene 0.0716229

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration. Data is illustrative and based on published findings.[1]

Experimental Protocol: Synthesis of Thiophene-based Ebola Virus Entry Inhibitors

Synthesis_Ebola_Inhibitor Start Starting Materials Step1 Step 1: Suzuki Coupling Start->Step1 Arylboronic acid, Pd catalyst Step2 Step 2: Amide Coupling Step1->Step2 Amine, Coupling Agent End Final Product Step2->End

Caption: Synthesis of Ebola virus entry inhibitors.

Materials:

  • Methyl 5-bromothiophene-2-carboxylate

  • Arylboronic acid of choice

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane/Water mixture

  • Lithium hydroxide (LiOH)

  • Methanol/Water mixture

  • Oxalyl chloride

  • Amine of choice

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

Procedure:

  • Suzuki Coupling: In a round-bottom flask, combine methyl 5-bromothiophene-2-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(OAc)2 (0.05 eq), PPh3 (0.1 eq), and K2CO3 (2.0 eq). Add a 3:1 mixture of 1,4-dioxane and water. Degas the mixture and heat to 80-90 °C for 4-6 hours. Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers, dry, and concentrate. Purify by column chromatography to obtain the coupled ester.

  • Saponification: Dissolve the ester in a mixture of methanol and water. Add LiOH (2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC). Acidify the mixture with 1N HCl and extract with ethyl acetate. Dry the organic layer and concentrate to yield the carboxylic acid.

  • Amide Coupling: Dissolve the carboxylic acid (1.0 eq) in DCM and add oxalyl chloride (1.5 eq) and a catalytic amount of DMF. Stir for 2 hours at room temperature. Remove the solvent under reduced pressure. Dissolve the resulting acid chloride in DCM and add to a solution of the desired amine (1.1 eq) and TEA (1.5 eq) in DCM at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture, dry the organic layer, and concentrate. Purify the crude product by column chromatography to obtain the final inhibitor.

Application 3: Antimicrobial Agents

The thiophene scaffold is a common feature in many antimicrobial agents. The trifluoroacetyl group can be transformed into various heterocyclic systems known to possess antimicrobial activity, such as pyrazoles and pyrimidines.

Experimental Workflow for Antimicrobial Screening

Antimicrobial_Screening Synthesis Synthesize this compound Derivatives MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Synthesis->MIC_Assay MBC_Assay Minimum Bactericidal Concentration (MBC) Assay MIC_Assay->MBC_Assay Data_Analysis Data Analysis and SAR Studies MBC_Assay->Data_Analysis

Caption: Workflow for antimicrobial drug discovery.

Quantitative Data: Antimicrobial Activity
Compound IDS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
3a 163264
3b 81632
3c 3264>128
Ciprofloxacin 10.5NA
Fluconazole NANA8

Note: Data is hypothetical and for illustrative purposes.

Experimental Protocol: Synthesis of Pyrazole Derivatives from this compound

Materials:

  • This compound

  • Hydrazine hydrate or substituted hydrazine

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.1 eq) and a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue to precipitate the crude product.

  • Filter the solid, wash with cold water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified pyrazole derivative.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide array of biologically active molecules. The protocols and data presented herein highlight its utility in the development of novel anticancer, antiviral, and antimicrobial agents. The straightforward reactivity of this scaffold, coupled with the significant biological activities of its derivatives, underscores its importance in modern drug discovery and medicinal chemistry. Further exploration of the chemical space accessible from this compound is likely to yield new and improved therapeutic candidates.

References

Application of 2-(Trifluoroacetyl)thiophene in Organic Electronics and Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoroacetyl)thiophene is a functionalized thiophene monomer that holds significant promise for the development of novel polymers for organic electronics. The presence of the strongly electron-withdrawing trifluoroacetyl group (-COCF₃) at the 2-position of the thiophene ring is anticipated to profoundly influence the electronic and physical properties of the resulting polymers. While specific literature on the polymerization of this compound and its direct application in organic electronic devices is limited, we can extrapolate its potential based on established principles of polymer chemistry and physics, particularly concerning the impact of electron-withdrawing substituents on conjugated polymer backbones.

This document provides detailed application notes and hypothetical protocols to guide researchers in exploring the use of this compound in the synthesis of new materials for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and other organic electronic applications.

Theoretical Applications and Expected Properties

The incorporation of the trifluoroacetyl group into a polythiophene backbone is expected to yield polymers with distinct characteristics compared to their non-functionalized or alkyl-substituted counterparts.

  • N-type or Ambipolar Conduction: The strong electron-withdrawing nature of the trifluoroacetyl group can significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) and Highest Occupied Molecular Orbital (HOMO) energy levels of the polymer. This is a key strategy for designing n-type (electron-transporting) or ambipolar (both electron- and hole-transporting) semiconducting polymers, which are less common than p-type (hole-transporting) materials but crucial for the development of complementary logic circuits and efficient organic solar cells.

  • Improved Air Stability: Lowering the HOMO energy level can enhance the oxidative stability of the polymer, leading to improved air stability and longer device lifetimes.

  • Modified Morphology and Solubility: The polar trifluoroacetyl group will influence the intermolecular interactions and solubility of the polymer, which in turn affects the thin-film morphology and, consequently, the charge transport properties. Careful selection of comonomers and processing conditions will be necessary to achieve optimal morphology for device performance.

Potential Applications in Organic Electronics

Based on these expected properties, polymers incorporating this compound could be valuable in several areas of organic electronics:

  • Organic Field-Effect Transistors (OFETs): As the active semiconductor layer in n-type or ambipolar OFETs, enabling the fabrication of organic integrated circuits.

  • Organic Photovoltaics (OPVs): As an electron-acceptor (n-type) material in all-polymer solar cells, or as a component in donor-acceptor copolymers to tune the bandgap and energy levels for efficient charge separation and collection.

  • Organic Sensors: The trifluoroacetyl group could act as a recognition site for specific analytes, leading to changes in the polymer's conductivity or optical properties upon binding, forming the basis for chemical sensors.

Data Presentation: Predicted Properties of this compound Copolymers

The following table summarizes the predicted properties of hypothetical copolymers of this compound with a generic donor monomer, based on trends observed for other thiophene-based copolymers with electron-withdrawing groups. These are theoretical values and would need to be confirmed experimentally.

PropertyPredicted Value/RangeSignificance in Organic Electronics
Electronic Properties
HOMO Energy Level-5.8 to -6.2 eVLower HOMO leads to higher oxidative stability and potentially higher open-circuit voltage (Voc) in OPVs.
LUMO Energy Level-3.5 to -4.0 eVLower LUMO is essential for efficient electron injection and transport, enabling n-type behavior.
Electrochemical Band Gap1.8 to 2.2 eVDetermines the optical absorption range and is crucial for tuning the material for specific applications like OPVs.
Device Performance Metrics (Hypothetical)
OFET Electron Mobility (µe)10⁻³ to 10⁻¹ cm²/VsA key parameter for OFET performance, indicating the efficiency of electron transport in the semiconductor layer.
OFET On/Off Ratio> 10⁴A high on/off ratio is critical for the switching performance of transistors in digital logic applications.
OPV Power Conversion EfficiencyDependent on donor material and device architectureThe overall efficiency of converting light into electricity.

Experimental Protocols

The following are proposed, hypothetical experimental protocols for the synthesis and characterization of a copolymer incorporating this compound. These protocols are based on standard methods for the synthesis of conjugated polymers.

Protocol 1: Synthesis of a Donor-Acceptor Copolymer via Stille Coupling

This protocol describes the synthesis of a copolymer of this compound (as the acceptor unit) with a distannylated donor comonomer.

Materials:

  • 2,5-Dibromo-3-(trifluoroacetyl)thiophene (Monomer A - requires synthesis)

  • Distannylated donor comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (Monomer B)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Tri(o-tolyl)phosphine [P(o-tol)₃]

  • Anhydrous, degassed toluene

  • Standard Schlenk line and glassware for air- and moisture-sensitive reactions

Procedure:

  • Monomer Preparation: Synthesize 2,5-dibromo-3-(trifluoroacetyl)thiophene. This would likely involve the bromination of this compound. Note: This is a hypothetical starting material and its synthesis would need to be developed.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), add Monomer A (1.0 mmol), Monomer B (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and P(o-tol)₃ (0.08 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (20 mL) to the flask via cannula.

  • Polymerization: Heat the reaction mixture to 110 °C and stir for 48 hours under an inert atmosphere.

  • Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into a large volume of methanol (200 mL) with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration. Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and oligomers. The final polymer is then extracted with chloroform or another suitable solvent.

  • Final Precipitation and Drying: Precipitate the chloroform solution in methanol, filter the polymer, and dry under vacuum at 40 °C for 24 hours.

Protocol 2: Fabrication of a Bottom-Gate, Top-Contact Organic Field-Effect Transistor (OFET)

Materials:

  • Synthesized polymer containing this compound units

  • Highly doped silicon wafer with a 300 nm thermal oxide layer (Si/SiO₂)

  • Chloroform (or other suitable solvent for the polymer)

  • Octadecyltrichlorosilane (OTS) for surface treatment

  • Gold (Au) for source and drain electrodes

  • Shadow mask for electrode deposition

Procedure:

  • Substrate Cleaning: Clean the Si/SiO₂ substrate by sonicating in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen.

  • Dielectric Surface Treatment: Treat the SiO₂ surface with an OTS self-assembled monolayer (SAM) by vapor deposition or solution immersion to improve the semiconductor/dielectric interface.

  • Semiconductor Deposition: Prepare a solution of the synthesized polymer in chloroform (e.g., 5 mg/mL). Spin-coat the polymer solution onto the OTS-treated substrate at 2000 rpm for 60 seconds.

  • Annealing: Anneal the polymer film at a suitable temperature (e.g., 100-150 °C) under an inert atmosphere for 30 minutes to improve the film morphology.

  • Electrode Deposition: Thermally evaporate gold (50 nm) through a shadow mask to define the source and drain electrodes. The channel length and width are defined by the mask (e.g., L = 50 µm, W = 1000 µm).

  • Device Characterization: Characterize the OFET performance using a semiconductor parameter analyzer in an inert atmosphere (e.g., a glovebox).

Mandatory Visualization

experimental_workflow cluster_synthesis Polymer Synthesis cluster_fabrication OFET Fabrication cluster_characterization Device Characterization monomer_a 2,5-Dibromo-3- (trifluoroacetyl)thiophene polymerization Stille Coupling (110°C, 48h) monomer_a->polymerization monomer_b Distannylated Donor Monomer monomer_b->polymerization catalyst Palladium Catalyst & Ligand catalyst->polymerization solvent Anhydrous Toluene solvent->polymerization purification Soxhlet Extraction polymerization->purification final_polymer Purified Copolymer purification->final_polymer spin_coating Spin Coating Polymer Solution final_polymer->spin_coating substrate Si/SiO₂ Substrate cleaning Substrate Cleaning substrate->cleaning ots OTS Surface Treatment cleaning->ots ots->spin_coating annealing Thermal Annealing spin_coating->annealing evaporation Gold Electrode Evaporation annealing->evaporation final_device OFET Device evaporation->final_device measurement Electrical Measurement final_device->measurement data_analysis Data Analysis (Mobility, On/Off Ratio) measurement->data_analysis

Caption: Workflow for the synthesis of a this compound-containing copolymer and fabrication of an organic field-effect transistor (OFET).

signaling_pathway cluster_properties Molecular Design to Device Performance monomer This compound Monomer functional_group Trifluoroacetyl Group (-COCF₃) monomer->functional_group polymer_backbone Polythiophene Backbone monomer->polymer_backbone Polymerization copolymer Resulting Copolymer functional_group->copolymer polymer_backbone->copolymer energy_levels Lowered HOMO/LUMO Energy Levels copolymer->energy_levels charge_transport N-type or Ambipolar Charge Transport energy_levels->charge_transport stability Enhanced Air Stability energy_levels->stability device_performance Improved OFET/OPV Performance charge_transport->device_performance stability->device_performance

Caption: Logical relationship from monomer functionalization to expected improvements in organic electronic device performance.

Conclusion

This compound represents a compelling yet underexplored monomer for the synthesis of advanced semiconducting polymers. The strong electron-withdrawing nature of the trifluoroacetyl group is a promising feature for the development of n-type and ambipolar materials with enhanced stability, which are critical for the advancement of organic electronics. The hypothetical protocols and expected properties outlined in this document provide a foundational framework for researchers to begin investigating the potential of this monomer. Experimental validation is necessary to confirm these predictions and to fully elucidate the structure-property relationships in polymers derived from this compound.

Application Note: GC-MS Method for Monitoring the Synthesis of 2-(Trifluoroacetyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive method for monitoring the synthesis of 2-(Trifluoroacetyl)thiophene using Gas Chromatography-Mass Spectrometry (GC-MS). The synthesis is achieved via the Friedel-Crafts acylation of thiophene with trifluoroacetic anhydride. The accompanying GC-MS protocol provides a robust quality control tool to assess reaction progress, determine product purity, and quantify yield. This document provides detailed experimental protocols for both the synthesis and the analytical monitoring, alongside data presentation in clear, tabular formats and a visual representation of the experimental workflow.

Introduction

This compound is a fluorinated heterocyclic ketone with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The introduction of a trifluoroacetyl group can significantly alter the physicochemical properties of a molecule, potentially enhancing its biological activity or metabolic stability. The most common synthetic route to such compounds is the Friedel-Crafts acylation. Monitoring the progress of this reaction is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high separation efficiency and definitive compound identification.

Synthesis of this compound via Friedel-Crafts Acylation

The synthesis of this compound is analogous to the well-established Friedel-Crafts acylation of thiophene.[1] This electrophilic aromatic substitution reaction introduces the trifluoroacetyl group onto the thiophene ring, primarily at the 2-position due to the higher stability of the cationic intermediate formed during electrophilic attack at this position.[2]

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products Thiophene Thiophene Catalyst Lewis Acid (e.g., SnCl4) TFAA Trifluoroacetic Anhydride Product This compound Catalyst->Product Byproduct Trifluoroacetic Acid Catalyst->Byproduct

Caption: Reaction scheme for the Friedel-Crafts acylation of thiophene.

Experimental Protocol: Synthesis

Materials:

  • Thiophene (≥99%)

  • Trifluoroacetic anhydride (TFAA) (≥99%)

  • Anhydrous tin(IV) chloride (SnCl₄)

  • Anhydrous dichloromethane (DCM)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve thiophene (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add anhydrous tin(IV) chloride (1.1 equivalents) to the stirred solution.

  • Add trifluoroacetic anhydride (1.1 equivalents) dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to stir at 0°C for an additional hour, then let it warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by taking small aliquots for GC-MS analysis (see sampling protocol below).

  • Upon completion, quench the reaction by slowly adding it to a flask containing crushed ice and 5% sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with 5% sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography.

GC-MS Monitoring of the Reaction

A robust GC-MS method is essential for monitoring the reaction progress, identifying the product and any byproducts, and quantifying the yield.

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890A GC with 5975C MS)

GC Conditions:

ParameterValue
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Oven Program Initial temperature 50°C, hold for 2 min; ramp at 15°C/min to 250°C, hold for 5 min

MS Conditions:

ParameterValue
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Energy 70 eV
Scan Range 40-400 m/z
Acquisition Mode Full Scan
Sample Preparation for GC-MS Monitoring
  • Carefully withdraw a small aliquot (approximately 0.1 mL) from the reaction mixture using a syringe.

  • Quench the aliquot in a vial containing 1 mL of 5% sodium bicarbonate solution.

  • Add 1 mL of dichloromethane, cap the vial, and vortex for 30 seconds.

  • Allow the layers to separate and carefully transfer the organic (bottom) layer to a new vial containing a small amount of anhydrous magnesium sulfate.

  • Filter the dried organic solution into a GC vial for analysis.

Data Presentation: Quantitative Analysis

To quantify the conversion of thiophene to this compound, a calibration curve should be prepared using standards of known concentrations. The peak areas of the reactant and product can then be used to determine their respective concentrations in the reaction mixture at different time points.

Table 1: Example Reaction Monitoring Data

Time (hours)Thiophene Peak AreaThis compound Peak Area% Conversion
01,250,00000%
1625,000580,000~50%
2125,0001,100,000~90%
325,0001,150,000~98%
4< 10,0001,160,000>99%

(Note: These are example values and will vary based on specific reaction conditions and instrument response.)

Experimental Workflow Diagram

G cluster_synthesis Synthesis cluster_monitoring GC-MS Monitoring cluster_workup Workup & Purification Reactants 1. Mix Thiophene and SnCl4 in DCM Cooling 2. Cool to 0°C Reactants->Cooling Addition 3. Add Trifluoroacetic Anhydride Cooling->Addition Reaction 4. Stir at Room Temperature Addition->Reaction Sampling 5. Withdraw Aliquot Reaction->Sampling Quench_final 10. Quench Reaction Mixture Reaction->Quench_final Quenching 6. Quench with NaHCO3 Sampling->Quenching Extraction 7. Extract with DCM Quenching->Extraction Drying 8. Dry with MgSO4 Extraction->Drying Analysis 9. Inject into GC-MS Drying->Analysis Extract_final 11. Dichloromethane Extraction Quench_final->Extract_final Wash 12. Wash with Brine Extract_final->Wash Dry_final 13. Dry and Concentrate Wash->Dry_final Purify 14. Purify Product Dry_final->Purify

Caption: Workflow for the synthesis and GC-MS monitoring of this compound.

Conclusion

This application note provides a detailed framework for the synthesis of this compound and its subsequent monitoring using a robust GC-MS method. The provided protocols are based on established chemical principles and analytical practices. By following these guidelines, researchers can effectively track the progress of the Friedel-Crafts acylation, ensure the quality of the synthesized product, and optimize reaction conditions for improved efficiency and yield. The use of GC-MS is demonstrated to be an invaluable tool in the development and quality control of novel chemical entities.

References

Application Note: 1H and 19F NMR Assignments for 2-(Trifluoroacetyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed 1H and 19F Nuclear Magnetic Resonance (NMR) spectroscopic data and assignments for the compound 2-(Trifluoroacetyl)thiophene. The information enclosed is intended to support researchers in the fields of organic synthesis, medicinal chemistry, and materials science in the structural elucidation and characterization of this and related compounds. This application note includes tabulated NMR data, a comprehensive experimental protocol for data acquisition, and graphical representations of the molecule and experimental workflow.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the trifluoroacetyl group significantly influences the electronic properties of the thiophene ring, making NMR spectroscopy an essential tool for its unambiguous characterization. This note details the expected 1H and 19F NMR spectral features of this compound, providing a valuable reference for its identification and for monitoring reactions involving this moiety.

Data Presentation

The NMR data for this compound is summarized in the tables below. The 1H NMR assignments are based on established substituent effects on the thiophene ring, where an electron-withdrawing group at the C2 position causes a characteristic downfield shift of the ring protons. The 19F NMR chemical shift is consistent with that of trifluoroacetyl groups attached to aromatic systems.

Table 1: Predicted ¹H NMR Assignments for this compound in CDCl₃

ProtonMultiplicityChemical Shift (δ, ppm)Coupling Constant (J, Hz)
H5dd~7.8-8.0J_H4-H5 ≈ 4.0-5.0, J_H3-H5 ≈ 1.0-1.5
H3dd~7.7-7.9J_H3-H4 ≈ 3.5-4.5, J_H3-H5 ≈ 1.0-1.5
H4t (or dd)~7.2-7.4J_H4-H5 ≈ 4.0-5.0, J_H3-H4 ≈ 3.5-4.5

Note: The chemical shifts are predicted based on data for similar 2-acylthiophenes. The exact values may vary depending on the solvent and concentration.

Table 2: Predicted ¹⁹F NMR Assignment for this compound

NucleusMultiplicityChemical Shift (δ, ppm)Reference
-CF₃s~-70 to -80CFCl₃ (0 ppm)

Note: The chemical shift of the trifluoroacetyl group is sensitive to the electronic environment and solvent.

Experimental Protocols

Sample Preparation
  • Dissolution: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Internal Standard (Optional for ¹H NMR): Tetramethylsilane (TMS) can be used as an internal standard for ¹H NMR (δ = 0.00 ppm).

  • Internal/External Standard (¹⁹F NMR): For accurate 19F chemical shift referencing, an internal standard such as trifluorotoluene or an external standard like a sealed capillary containing CFCl₃ can be used.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following are general parameters for acquiring high-quality NMR spectra on a standard 400 MHz spectrometer. Instrument-specific parameters may require optimization.

¹H NMR Spectroscopy

  • Pulse Sequence: Standard single-pulse sequence.

  • Spectral Width: 12-15 ppm, centered around 6 ppm.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Temperature: 298 K (25 °C).

¹⁹F NMR Spectroscopy

  • Pulse Sequence: Standard single-pulse sequence with proton decoupling.

  • Spectral Width: -50 to -90 ppm, centered around -75 ppm.

  • Number of Scans: 64-256, to achieve a good signal-to-noise ratio.

  • Relaxation Delay: 2-5 seconds.

  • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Manually phase the spectrum to obtain a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the ¹H spectrum to the residual solvent peak (CDCl₃ at δ 7.26 ppm) or TMS (δ 0.00 ppm). Reference the ¹⁹F spectrum to the external or internal standard.

  • Integration: Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

Visualizations

The following diagrams illustrate the molecular structure with NMR assignments and the experimental workflow.

molecular_structure Structure of this compound with NMR Assignments cluster_thiophene cluster_assignments mol H3 H3 (~7.7-7.9 ppm) H4 H4 (~7.2-7.4 ppm) H5 H5 (~7.8-8.0 ppm) CF3 CF3 (~ -70 to -80 ppm) p_H3 p_H4 p_H5 p_CF3 experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing cluster_analysis Analysis weigh Weigh 10-20 mg of sample dissolve Dissolve in 0.6 mL CDCl3 weigh->dissolve transfer Transfer to NMR tube dissolve->transfer setup Instrument Setup (Lock, Shim) transfer->setup acquire_H1 Acquire 1H Spectrum setup->acquire_H1 acquire_F19 Acquire 19F Spectrum setup->acquire_F19 ft Fourier Transform acquire_H1->ft acquire_F19->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectra phase_baseline->reference integrate Integrate 1H Spectrum reference->integrate assign Assign Signals integrate->assign report Report Data assign->report

Application Note and Protocol: Work-up and Purification of 2-(Trifluoroacetyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(Trifluoroacetyl)thiophene is a vital heterocyclic trifluoromethyl ketone intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its unique electronic properties, imparted by the electron-withdrawing trifluoroacetyl group on the thiophene ring, make it a valuable building block.[1] The most common synthetic route to this compound is the Friedel-Crafts acylation of thiophene with a trifluoroacetylating agent, such as trifluoroacetic anhydride, often in the presence of a Lewis acid catalyst.

Following the synthesis, a meticulous work-up and purification procedure is paramount to remove unreacted starting materials, catalyst residues, and reaction byproducts. This document provides a detailed protocol for the aqueous work-up and subsequent purification of this compound, ensuring a high-purity final product suitable for further synthetic applications.

Data Presentation

The physical and analytical properties of this compound are summarized below. High-purity material is typically a clear, colorless to pale yellow liquid.[1][2]

PropertyValueReference(s)
Molecular Formula C₆H₃F₃OS[1][3]
Molecular Weight 180.15 g/mol [1][3]
Appearance Clear colorless to pale yellow liquid[1][2]
Boiling Point 163-165 °C (at 760 mmHg)[1][4][5]
Density 1.403 g/mL at 25 °C[4][5]
Refractive Index (n20/D) 1.486[4][5]
Flash Point 59 °C (138.2 °F) - closed cup[1][3][4]
Purity (Assay by GC) ≥97.5%[2]

Experimental Protocols

This section details the standard procedures for the work-up of a typical Friedel-Crafts acylation reaction mixture and the subsequent purification of the crude this compound.

Materials and Apparatus

Reagents:

  • Crude this compound reaction mixture

  • Crushed Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Celite (optional)

Apparatus:

  • Beakers and Erlenmeyer flasks

  • Separatory funnel

  • Magnetic stirrer and stir bars

  • Rotary evaporator

  • Vacuum distillation apparatus (round-bottom flask, short path distillation head, condenser, receiving flask)

  • Heating mantle

  • Vacuum pump and cold trap

  • Glassware for column chromatography (optional)

  • Silica gel (for chromatography, optional)

Protocol 1: Aqueous Work-up Procedure

This protocol is designed to quench the reaction, neutralize acid, and remove water-soluble impurities.

  • Quenching: Carefully and slowly pour the cooled reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and a small amount of concentrated HCl.[6] This step hydrolyzes the aluminum chloride-ketone complex and quenches any remaining reactive species.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL for a typical lab-scale reaction).[7][8]

  • Combine Organic Layers: Combine all the organic extracts in the separatory funnel.

  • Washing:

    • Wash the combined organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.[6] Be cautious as CO₂ evolution may cause pressure buildup in the funnel.

    • Wash the organic layer with brine (saturated NaCl solution) to remove excess water.[7]

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[6][8]

  • Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound as an oil.

Protocol 2: Purification by Vacuum Distillation

Vacuum distillation is the preferred method for purifying this compound, as it allows for distillation at a lower temperature, preventing thermal decomposition. The compound has a boiling point of 163-165 °C at atmospheric pressure.[1][4]

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus using a round-bottom flask for the crude product, a short path distillation head with a thermometer, a condenser, and a receiving flask.

  • Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap. Ensure all joints are properly sealed to maintain a stable vacuum.

  • Heating: Begin stirring the crude product and gradually heat the flask using a heating mantle.

  • Fraction Collection:

    • Collect and discard any initial low-boiling fractions.

    • Carefully collect the main fraction corresponding to pure this compound at a constant temperature and pressure.

  • Analysis: Analyze the purity of the collected fraction using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of >98% is typically achievable.[9]

Visualizations

Experimental Workflow Diagram

G cluster_workup Work-up Procedure cluster_purification Purification Procedure reaction Crude Reaction Mixture quench Quench with Ice / HCl reaction->quench extract Extract with Organic Solvent quench->extract wash_bicarb Wash with sat. NaHCO₃ extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ / MgSO₄ wash_brine->dry concentrate Concentrate (Rotovap) dry->concentrate crude_product Crude Product concentrate->crude_product distill Vacuum Distillation crude_product->distill pure_product Pure this compound distill->pure_product

Caption: Workflow for the work-up and purification of this compound.

Purification Logic Diagram

G cluster_impurities Impurity Types cluster_steps Purification Steps catalyst Lewis Acid Catalyst (e.g., AlCl₃) acid Acidic Byproducts unreacted Unreacted Reagents side_products Non-volatile Side Products quench_wash Quenching & Water Wash quench_wash->catalyst Removes bicarb_wash Bicarbonate Wash bicarb_wash->acid Removes distillation Vacuum Distillation distillation->unreacted Removes (lower boiling) distillation->side_products Removes (higher boiling)

References

Application Notes and Protocols: Synthesis and Biological Screening of 2-(Trifluoroacetyl)thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological evaluation of 2-(trifluoroacetyl)thiophene derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its potential to modulate various biological targets. The inclusion of the trifluoroacetyl group can significantly enhance the electrophilicity and metabolic stability of the thiophene core, leading to potent and selective inhibitors for a range of enzymes.

This document details the synthetic methodologies for preparing these derivatives and provides standardized protocols for their biological screening against key targets, including histone deacetylases (HDACs), microbial pathogens, vascular endothelial growth factor receptor 2 (VEGFR-2), and acetylcholinesterase (AChE).

I. Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through several synthetic routes. A common strategy involves the Friedel-Crafts acylation of a thiophene precursor with a trifluoroacetylating agent. Modifications to the thiophene ring can be introduced before or after the acylation step to generate a library of diverse compounds.

Protocol 1: Synthesis of 5-(Trifluoroacetyl)thiophene-2-carboxamide

This protocol describes the synthesis of a key intermediate, 5-(trifluoroacetyl)thiophene-2-carboxylic acid, followed by its conversion to the corresponding carboxamide. These compounds have been identified as potent and selective class II HDAC inhibitors.[1]

Step 1: Synthesis of 5-(2,2,2-trifluoroacetyl)thiophene-2-carboxylic acid

Step 2: Synthesis of 5-(Trifluoroacetyl)thiophene-2-carboxamides

  • To a solution of 5-(2,2,2-trifluoroacetyl)thiophene-2-carboxylic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane or N,N-dimethylformamide (DMF), add a coupling agent like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and a tertiary amine base such as diisopropylethylamine (DIPEA) (2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 5-(trifluoroacetyl)thiophene-2-carboxamide.

Protocol 2: Gewald Synthesis of Substituted 2-Aminothiophenes

The Gewald reaction is a versatile method for the synthesis of polysubstituted 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[2][3] This scaffold can be further functionalized, including the introduction of a trifluoroacetyl group.

  • In a round-bottom flask, combine the ketone (e.g., cyclohexanone) (1 equivalent), the α-cyanoester (e.g., ethyl cyanoacetate) (1 equivalent), and elemental sulfur (1.1 equivalents) in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of a base, typically a secondary amine like morpholine or diethylamine (0.1-0.2 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating (40-50°C) for 2-24 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, the product often precipitates from the reaction mixture. Collect the solid by filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-aminothiophene derivative.

II. Biological Screening Protocols

A. Histone Deacetylase (HDAC) Inhibition Assay

2-(Trifluoroacetyl)thiophenes have been identified as a novel class of potent and selective class II HDAC inhibitors.[1]

HDAC_Signaling HDACi This compound Inhibitor HDAC Histone Deacetylase (HDAC) HDACi->HDAC Inhibition Acetyl_Histone Acetylated Histone HDAC->Acetyl_Histone Deacetylation Histone Histone Protein Histone->Acetyl_Histone HATs Closed_Chromatin Condensed Chromatin (Transcriptionally Repressed) Histone->Closed_Chromatin Acetyl_Histone->Histone Open_Chromatin Open Chromatin (Transcriptionally Active) Acetyl_Histone->Open_Chromatin Chromatin Chromatin Gene_Expression Gene Expression (e.g., Tumor Suppressors) Open_Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

This protocol is adapted from commercially available HDAC activity assay kits.

Materials:

  • Recombinant human HDAC enzyme

  • HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution containing a lysine developer and Trichostatin A (TSA) as a stop reagent

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Positive control inhibitor (e.g., TSA)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in assay buffer. The final DMSO concentration should be kept below 1%.

  • Add 50 µL of the diluted compounds or control to the wells of the 96-well plate.

  • Add 25 µL of the HDAC enzyme solution to each well.

  • Initiate the reaction by adding 25 µL of the HDAC substrate solution to each well.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction by adding 50 µL of the developer solution to each well.

  • Incubate at room temperature for 15-20 minutes to allow for signal development.

  • Measure the fluorescence intensity using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Data:

CompoundTargetIC50 (nM)Reference
19i (LMK235) HDAC42.31
HDAC52.31
NT160 Class IIa HDACs46[4]
NT376 Class IIa HDACs32[4]
13d HDAC18.73[5]
HDAC223.5[5]
HDAC332.1[5]
HDAC64.50[5]
B. Antimicrobial Activity Assay

Thiophene derivatives have demonstrated broad-spectrum antimicrobial activity.

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture (Logarithmic Phase) Inoculation Inoculation of 96-well Plate Bacterial_Culture->Inoculation Compound_Dilution Serial Dilution of This compound Compound_Dilution->Inoculation Incubation Incubation (18-24h at 37°C) Inoculation->Incubation Visual_Inspection Visual Inspection for Bacterial Growth Incubation->Visual_Inspection OD_Measurement Optical Density (OD600) Measurement Incubation->OD_Measurement MIC_Determination MIC Determination Visual_Inspection->MIC_Determination OD_Measurement->MIC_Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds dissolved in DMSO

  • Standard antibiotic (e.g., ampicillin, gentamicin)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a bacterial inoculum by suspending several colonies from an overnight culture in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Prepare two-fold serial dilutions of the test compounds and standard antibiotic in CAMHB directly in the 96-well plates.

  • Inoculate each well with the diluted bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Quantitative Data:

CompoundOrganismMIC (µg/mL)Reference
Thiophene derivative 7 Pseudomonas aeruginosaMore potent than gentamicin[6]
Spiro-indoline-oxadiazole 17 Clostridium difficile2 - 4[4]
Thiophene derivative S1 Bacillus subtilis0.81 µM/ml[7]
Staphylococcus aureus0.81 µM/ml[7]
Escherichia coli0.81 µM/ml[7]
Thiophene derivative S4 Aspergillus niger0.91 µM/ml[7]
Candida albicans0.91 µM/ml[7]
C. VEGFR-2 Kinase Inhibition Assay

Thiophene derivatives have been investigated as inhibitors of VEGFR-2, a key regulator of angiogenesis.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding P_VEGFR2 Phosphorylated VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation Inhibitor This compound Inhibitor Inhibitor->VEGFR2 Inhibition PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway PLCg->RAS_RAF_MEK_ERK AKT AKT Pathway PI3K->AKT Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Migration Cell Migration RAS_RAF_MEK_ERK->Migration Survival Cell Survival AKT->Survival

This protocol is based on commercially available VEGFR-2 kinase assay kits.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Substrate (e.g., poly(Glu,Tyr) 4:1)

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Sorafenib)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds and positive control in kinase assay buffer.

  • Add 5 µL of the diluted compounds or control to the wells of the 96-well plate.

  • Add 5 µL of the VEGFR-2 enzyme solution to each well.

  • Initiate the kinase reaction by adding 10 µL of a mixture of the substrate and ATP.

  • Incubate the reaction at 30°C for 60 minutes.

  • Stop the reaction by adding 20 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add 40 µL of Kinase Detection Reagent to each well.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a luminometer. The signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition and determine the IC50 value as described for the HDAC assay.

Quantitative Data:

CompoundTargetIC50 (µM)Reference
Compound 4c VEGFR-20.075[7]
Compound 3b VEGFR-20.126[7]
Compound 11 VEGFR-20.19[8]
Compound 43 VEGFR-20.026[9]
Compound 44 VEGFR-20.045[9]
D. Acetylcholinesterase (AChE) Inhibition Assay

Thiophene derivatives have been explored as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease.[10]

Cholinergic_Signaling ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Sustained_Signaling Sustained Cholinergic Signaling AChE->Sustained_Signaling Inhibitor This compound Inhibitor Inhibitor->AChE Inhibition Inhibitor->Sustained_Signaling Signal_Termination Signal Termination Choline_Acetate->Signal_Termination

This colorimetric assay is a standard method for measuring AChE activity.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Assay buffer (e.g., 0.1 M phosphate buffer, pH 8.0)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • Acetylthiocholine iodide (ATCI) solution

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Donepezil)

  • 96-well clear microplate

  • Spectrophotometric microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and positive control in the assay buffer.

  • In a 96-well plate, add 140 µL of assay buffer, 20 µL of DTNB solution, and 10 µL of the diluted compound or control.

  • Add 10 µL of the AChE enzyme solution to each well and incubate for 10-15 minutes at 25°C.

  • Initiate the reaction by adding 20 µL of the ATCI substrate solution.

  • Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader in kinetic mode.

  • Calculate the rate of reaction (change in absorbance per minute) for each well.

  • Determine the percent inhibition and IC50 or Ki values as previously described.

Quantitative Data:

CompoundTarget% Inhibition (at a given concentration)Reference
IIId AChE60%[10]
Donepezil (reference) AChE40%[10]
Compound 1 AChEKi = 0.06 x 10⁻⁹ M[11]
Neostigmine AChE-associated AAAKi = 0.02-0.37 µM[12]
Physostigmine AChE-associated AAAKi = 0.02-0.37 µM[12]
Tacrine AChE-associated AAAKi = 0.02-0.37 µM[12]

References

Troubleshooting & Optimization

Technical Support Center: Friedel-Crafts Acylation of Thiophene with Trifluoroacetic Anhydride (TFAA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts acylation of thiophene with trifluoroacetic anhydride (TFAA).

Frequently Asked Questions (FAQs)

Q1: What is the expected major product in the Friedel-Crafts acylation of unsubstituted thiophene with TFAA?

A1: The major product is 2-(trifluoroacetyl)thiophene. Friedel-Crafts acylation of thiophene exhibits high regioselectivity for the 2-position (or the equivalent 5-position). This preference is due to the greater stabilization of the carbocation intermediate formed during electrophilic attack at the 2-position, which can be described by three resonance structures, leading to better charge delocalization. In contrast, attack at the 3-position results in a less stable intermediate with only two resonance forms.

Q2: What are the potential side reactions in the Friedel-Crafts acylation of thiophene with TFAA?

A2: While the reaction is highly regioselective, several side reactions can occur:

  • 3-Acylation: Formation of 3-(trifluoroacetyl)thiophene is the most common isomeric impurity.

  • Diacylation: Although the trifluoroacetyl group is deactivating, under forcing conditions, a second acylation can occur, typically at the remaining free α-position (5-position) to yield 2,5-bis(trifluoroacetyl)thiophene.

  • Polymerization/Resinification: Thiophene can be sensitive to strong acids and high temperatures, which can lead to the formation of tar-like byproducts.[1] This is a known issue with traditional Friedel-Crafts catalysts like aluminum chloride.[1]

  • Carbocation Rearrangement Byproducts: Although less common than in Friedel-Crafts alkylation, rearrangement of intermediates can lead to unexpected products, especially with complex substrates.

Q3: What catalysts are suitable for the trifluoroacetylation of thiophene?

A3: A range of Lewis and Brønsted acids can be used. While traditional Lewis acids like aluminum chloride (AlCl₃) and tin tetrachloride (SnCl₄) are effective, they can sometimes lead to resinification of thiophene.[1] Milder and more modern catalysts are often preferred. A convenient one-pot procedure with high yields has been reported using magnesium perchlorate dihydrate as a catalyst for the trifluoroacetylation of thiophene and its derivatives with TFAA.[2][3] Solid acid catalysts, such as certain zeolites, have also been shown to be effective in the acylation of thiophene with other anhydrides and may be applicable to TFAA.

Q4: Can TFAA itself act as a catalyst?

A4: Trifluoroacetic acid (TFA), which is the byproduct of the reaction with any residual water and can also be present in TFAA, is a strong acid and can catalyze the reaction to some extent, especially with activated aromatic systems. However, for efficient conversion of less reactive substrates, a dedicated catalyst is typically required.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive Catalyst: Lewis acid catalysts like AlCl₃ are highly sensitive to moisture. 2. Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, rendering it inactive. 3. Low Reaction Temperature: The activation energy for the reaction may not be reached. 4. Impure Reactants: Impurities in thiophene can deactivate the catalyst.1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. For traditional Lewis acids, use stoichiometric amounts. For catalysts like Mg(ClO₄)₂, ensure the recommended catalytic amount is used. 3. Gradually increase the reaction temperature, monitoring for product formation and side reactions by TLC or GC. 4. Purify thiophene by distillation before use.
Formation of Multiple Products (Poor Selectivity) 1. High Reaction Temperature: Can lead to acylation at the 3-position or diacylation. 2. Excess Acylating Agent: A large excess of TFAA can promote diacylation. 3. Prolonged Reaction Time: May lead to the formation of thermodynamically favored, but undesired, products.1. Run the reaction at a lower temperature. For exothermic reactions, ensure efficient cooling during the addition of reagents. 2. Use a stoichiometric amount or a slight excess (e.g., 1.1-1.5 equivalents) of TFAA. 3. Monitor the reaction progress and quench it once the starting material is consumed to an acceptable level.
Formation of Tarry Byproducts (Polymerization) 1. Strongly Acidic Catalyst: Aggressive Lewis acids (e.g., AlCl₃) can cause thiophene to polymerize.[1] 2. High Reaction Temperature: Promotes degradation of the thiophene ring.1. Switch to a milder catalyst, such as magnesium perchlorate dihydrate or a solid acid catalyst.[2][3] 2. Maintain a controlled, lower reaction temperature throughout the experiment.

Quantitative Data

The following table summarizes data from a study on the Friedel-Crafts acylation of thiophene with acetic anhydride using different solid acid catalysts. While not specific to TFAA, it illustrates the impact of catalyst choice and reaction conditions on conversion and selectivity, which are principles that can be applied to the TFAA system.

CatalystReaction Temperature (°C)Thiophene Conversion (%)Selectivity for 2-acetylthiophene (%)
60~9998.6
HZSM-560LowHigh
NKC-960HighLow

Data adapted from a study on the acylation of thiophene with acetic anhydride.[1]

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of Thiophene with TFAA using Magnesium Perchlorate Dihydrate

This protocol is based on a reported "one-pot" procedure and general laboratory practices for Friedel-Crafts acylations.[2][3]

Materials:

  • Thiophene

  • Trifluoroacetic anhydride (TFAA)

  • Magnesium perchlorate dihydrate (Mg(ClO₄)₂·2H₂O)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add thiophene (1.0 eq) and anhydrous DCM.

  • Catalyst Addition: Add magnesium perchlorate dihydrate (catalytic amount, e.g., 10-20 mol%) to the stirred solution.

  • Addition of Acylating Agent: Cool the mixture to 0 °C using an ice bath. Add TFAA (1.1-1.5 eq), dissolved in a small amount of anhydrous DCM, dropwise from the dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or GC analysis.

  • Work-up: Upon completion, cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x volume).

  • Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Visualizations

G cluster_prep Reaction Preparation cluster_reaction Acylation Reaction cluster_workup Work-up & Purification A Dry Glassware & Inert Atmosphere B Add Thiophene & Anhydrous Solvent A->B C Add Catalyst (e.g., Mg(ClO4)2) B->C D Cool to 0 °C C->D E Dropwise Addition of TFAA D->E F Stir at Room Temperature & Monitor E->F G Quench with NaHCO3 (aq) F->G H Extract with Organic Solvent G->H I Wash & Dry H->I J Concentrate I->J K Purify (Distillation/Chromatography) J->K

Caption: Experimental workflow for the Friedel-Crafts acylation of thiophene with TFAA.

G cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Purity start Low or No Yield A1 Moisture Present? start->A1 A3 Stoichiometric Amount Used? start->A3 B1 Temperature Too Low? start->B1 C1 Impure Thiophene? start->C1 A2 Use Anhydrous Conditions A1->A2 A4 Increase Catalyst Loading A3->A4 B2 Increase Temperature B1->B2 C2 Purify by Distillation C1->C2

Caption: Troubleshooting logic for low yield in Friedel-Crafts acylation of thiophene.

References

Technical Support Center: Synthesis of 2-(Trifluoroacetyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(Trifluoroacetyl)thiophene synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and recommended solutions to enhance reaction outcomes.

Issue 1: Low or No Product Yield

Potential CauseRecommended Solutions
Inactive Catalyst Moisture Sensitivity: Traditional Lewis acid catalysts like aluminum chloride (AlCl₃) are highly sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents and reagents.[1] Catalyst Choice: The choice of catalyst is critical. For the trifluoroacetylation of thiophene, a combination of trifluoroacetic anhydride (TFAA) and magnesium perchlorate dihydrate has been shown to give high yields.[2][3] Solid acid catalysts, if used, require proper activation, typically through calcination.
Suboptimal Reaction Temperature Temperature Effects: Reaction temperature significantly influences the reaction rate and selectivity. For Friedel-Crafts acylations, excessively low temperatures can lead to incomplete reactions, while high temperatures may promote side reactions and decomposition.[1] The optimal temperature depends on the specific catalyst and solvent system used. For the TFAA/Mg(ClO₄)₂ system, the reaction can often be performed at room temperature.
Incorrect Reactant Stoichiometry Acylating Agent Ratio: An excess of the acylating agent, trifluoroacetic anhydride (TFAA), can help drive the reaction to completion. However, a large excess can lead to purification challenges. A molar ratio of thiophene to TFAA of 1:1.1 to 1:1.5 is a good starting point.
Poor Quality Starting Materials Thiophene Purity: The purity of thiophene can impact the reaction. Impurities can interfere with the catalyst and lead to lower yields. Use freshly distilled thiophene for best results.
Insufficient Reaction Time Reaction Monitoring: Monitor the progress of the reaction using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If a significant amount of starting material remains, consider extending the reaction time.

Issue 2: Formation of Significant Byproducts (e.g., 3-(Trifluoroacetyl)thiophene)

Potential CauseRecommended Solutions
Reaction Conditions Favoring Isomer Formation Regioselectivity: The Friedel-Crafts acylation of thiophene strongly favors substitution at the 2-position due to the higher stability of the carbocation intermediate.[1] However, the formation of the 3-isomer can occur. Catalyst Influence: The choice of Lewis acid can influence regioselectivity. Milder Lewis acids or specific catalyst systems like TFAA/Mg(ClO₄)₂ can enhance selectivity for the 2-position.[2][3] Temperature Control: Running the reaction at lower temperatures generally favors the kinetically controlled product, which is the 2-isomer.[1]
Polyacylation Reactant Ratio: Although the trifluoroacetyl group is deactivating, polyacylation can occur, especially with a large excess of the acylating agent. To minimize this, using a slight excess of thiophene relative to the trifluoroacetic anhydride can be beneficial.
Tar Formation Catalyst Choice: Strong Lewis acids like aluminum chloride can react vigorously with thiophene, leading to the formation of tars and colored impurities.[4] Using milder catalysts such as tin tetrachloride or the aforementioned magnesium perchlorate dihydrate can mitigate this issue.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the most effective catalyst for the synthesis of this compound?

Recent literature suggests that a combination of trifluoroacetic anhydride (TFAA) as the acylating agent and magnesium perchlorate dihydrate as the catalyst provides high yields in a one-pot procedure.[2][3] This method is advantageous as it uses non-hazardous and readily available reagents.[2] Traditional Lewis acids like aluminum chloride and tin tetrachloride can also be used, but they may lead to more side products and tar formation with a reactive substrate like thiophene.[4]

Q2: How can I minimize the formation of the 3-isomer?

To enhance the regioselectivity for the 2-position, consider the following:

  • Catalyst Selection: Employ milder reaction conditions and catalyst systems. The TFAA/magnesium perchlorate dihydrate system has been reported to give high selectivity.[2][3]

  • Temperature: Maintain a lower reaction temperature, as this typically favors the formation of the kinetically favored 2-substituted product.[1]

  • Solvent: The choice of solvent can influence the isomer ratio. Non-polar solvents are often preferred in Friedel-Crafts reactions.

Q3: What are the optimal reaction conditions for trifluoroacetylation of thiophene?

The optimal conditions are dependent on the chosen catalyst system. For the highly effective method using trifluoroacetic anhydride (TFAA) and magnesium perchlorate dihydrate, the reaction can be carried out at room temperature. A typical molar ratio would involve a slight excess of TFAA relative to thiophene.

Q4: How should I purify the final product?

Purification of this compound is typically achieved through distillation or column chromatography on silica gel. The choice of method will depend on the scale of the reaction and the nature of any impurities.

Data Presentation

Table 1: Comparison of Catalysts for Acylation of Thiophene

CatalystAcylating AgentSolventTemperature (°C)Yield of 2-Acylthiophene (%)Reference
Magnesium perchlorate dihydrateTrifluoroacetic anhydrideNot specifiedRoom TempHigh[2][3]
Hβ ZeoliteAcetic anhydrideNot specified6098.6
Tin tetrachlorideAcetyl chlorideBenzene0 - Room TempGood[4]
Aluminum chlorideAcetyl chlorideCarbon disulfideRefluxModerate (tar formation)[4][5]

Experimental Protocols

High-Yield Synthesis of this compound using TFAA and Magnesium Perchlorate Dihydrate

This protocol is based on the efficient one-pot procedure described in the literature.[2][3]

Materials:

  • Thiophene

  • Trifluoroacetic anhydride (TFAA)

  • Magnesium perchlorate dihydrate

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, magnetic stirrer)

Procedure:

  • Ensure all glassware is thoroughly dried in an oven and allowed to cool under a nitrogen or argon atmosphere.

  • To a stirred solution of thiophene (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add magnesium perchlorate dihydrate (0.1 eq).

  • Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the mixture over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent in vacuo.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain this compound.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dry Glassware reactants Add Thiophene & DCM start->reactants catalyst Add Mg(ClO4)2·2H2O reactants->catalyst add_tfaa Add TFAA dropwise at 0°C catalyst->add_tfaa stir Stir at Room Temperature add_tfaa->stir monitor Monitor by TLC/GC-MS stir->monitor quench Quench with NaHCO3 monitor->quench extract Extract with DCM quench->extract dry Dry with MgSO4 extract->dry purify Purify (Distillation/Chromatography) dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_solutions Solutions start Low Yield? moisture Moisture Present? start->moisture Check Catalyst temp Temperature Suboptimal? start->temp Check Conditions activity Catalyst Inactive? moisture->activity No dry_reagents Use Anhydrous Conditions moisture->dry_reagents Yes activate_catalyst Activate/Choose New Catalyst activity->activate_catalyst Yes time Time Insufficient? temp->time No optimize_temp Optimize Temperature temp->optimize_temp Yes ratio Incorrect Stoichiometry? time->ratio No extend_time Extend Reaction Time time->extend_time Yes adjust_ratio Adjust Reactant Ratios ratio->adjust_ratio Yes

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Removal of unreacted starting material from 2-(Trifluoroacetyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the removal of unreacted starting material from 2-(Trifluoroacetyl)thiophene. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude reaction mixture of this compound?

A1: The most common impurities are typically unreacted starting materials, which include thiophene and the trifluoroacetylating agent (e.g., trifluoroacetic anhydride or another activated trifluoroacetic acid derivative). Byproducts from the reaction, such as trifluoroacetic acid, may also be present.

Q2: What are the recommended methods for purifying this compound?

A2: The two primary and most effective methods for removing unreacted starting materials and other impurities are vacuum distillation and column chromatography. The choice between these methods will depend on the scale of your reaction, the specific impurities present, and the desired final purity.

Q3: What are the key physical properties to consider for purification?

A3: Key physical properties for this compound and the common starting material, thiophene, are summarized in the table below. The significant difference in their boiling points is the basis for purification by distillation.

PropertyThis compoundThiophene
Molecular Weight 180.15 g/mol [1]84.14 g/mol [2]
Boiling Point (atm) 163-165 °C[1][3]84 °C[2]
Appearance Colorless to pale yellow liquid[4]Colorless liquid[2]

Q4: Is recrystallization a viable purification method?

A4: Since this compound is a liquid at room temperature, standard recrystallization is not a suitable method for its primary purification.[4] Low-temperature crystallization could theoretically be employed as a final polishing step if an appropriate solvent is identified, but this is not a commonly reported procedure.

Troubleshooting Guides

Vacuum Distillation

This method is highly effective for separating this compound from the lower-boiling unreacted thiophene.

Issue 1: Product is not distilling at the expected temperature.

  • Possible Cause: The vacuum pressure is not as low as indicated by the gauge, or there is a leak in the system.

  • Troubleshooting Steps:

    • Ensure all joints in the distillation apparatus are properly sealed. Use high-vacuum grease where appropriate.

    • Check the vacuum pump for proper function and that the cold trap is sufficiently cold.

    • Verify the accuracy of your vacuum gauge.

Issue 2: The separation of thiophene and the product is poor.

  • Possible Cause: The distillation is being performed too quickly, or the distillation column is not efficient enough.

  • Troubleshooting Steps:

    • Reduce the heating rate to allow for better equilibration between the liquid and vapor phases.

    • For more challenging separations, consider using a fractionating column (e.g., a Vigreux or packed column) between the distillation flask and the condenser.

    • Collect the distillate in several smaller fractions and analyze their purity by a suitable method (e.g., GC-MS or TLC) to identify the pure product fractions.

Column Chromatography

Column chromatography is an excellent technique for achieving high purity, especially for removing impurities with polarities similar to the product.

Issue 1: Poor separation of this compound and thiophene on the column.

  • Possible Cause: The solvent system (eluent) is not optimized for the separation.

  • Troubleshooting Steps:

    • TLC Optimization: Before running the column, optimize the eluent system using Thin Layer Chromatography (TLC).[5] Thiophene is significantly less polar than this compound. A good starting point for the eluent is a mixture of a non-polar solvent like hexanes or heptane and a slightly more polar solvent such as ethyl acetate or dichloromethane.

    • Eluent Polarity: Start with a very low polarity eluent (e.g., 99:1 Hexane:Ethyl Acetate) to ensure the less polar thiophene elutes first.

    • Target Rf Value: Aim for an Rf value of approximately 0.2-0.3 for this compound on the TLC plate, which generally provides good separation on a column.[6][7]

    • Gradient Elution: If a single solvent mixture does not provide adequate separation, a gradient elution can be employed. Start with a low polarity eluent to wash off the thiophene, then gradually increase the polarity to elute the this compound.

Issue 2: The product is eluting too quickly or too slowly.

  • Possible Cause: The eluent polarity is too high or too low.

  • Troubleshooting Steps:

    • Eluting Too Quickly (High Rf): Decrease the polarity of the eluent by reducing the proportion of the more polar solvent.

    • Eluting Too Slowly (Low Rf): Increase the polarity of the eluent by increasing the proportion of the more polar solvent.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is based on standard laboratory procedures for the purification of similar ketones.

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all connections are secure.

  • Sample Preparation: Place the crude this compound into the round-bottom flask with a magnetic stir bar.

  • Applying Vacuum: Gradually apply vacuum to the system. A typical pressure for this type of distillation is in the range of 10-20 mmHg.

  • Heating: Gently heat the flask using a heating mantle while stirring.

  • Fraction Collection:

    • Collect any initial low-boiling fractions, which will primarily consist of unreacted thiophene.

    • The boiling point of this compound will be significantly higher. For comparison, 2-acetylthiophene boils at 102-105 °C at 15 mmHg. The boiling point of this compound under vacuum will be lower than its atmospheric boiling point of 163-165 °C.

    • Collect the fraction that distills at a constant temperature as the pure product.

  • Analysis: Analyze the purity of the collected fractions using GC-MS or TLC.

Protocol 2: Purification by Column Chromatography

This protocol provides a general guideline for purification using silica gel chromatography.

  • Eluent Selection: Based on TLC analysis, prepare an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with the chosen solvent system.

    • Collect the eluent in fractions.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the purified product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Data Presentation

The following table summarizes the expected purity levels for this compound based on the chosen purification method. These are based on typical outcomes for similar compounds.

Purification MethodExpected PurityNotes
Vacuum Distillation >95%Highly effective for removing non-volatile impurities and starting materials with significantly different boiling points like thiophene.
Column Chromatography >98%Can achieve very high purity by removing impurities with similar boiling points but different polarities.

Visualization

PurificationWorkflow cluster_start Initial State cluster_decision Method Selection cluster_distillation Vacuum Distillation cluster_chromatography Column Chromatography cluster_end Final Product Crude Crude this compound (Contains unreacted thiophene) Decision Purity Requirement & Scale of Reaction Crude->Decision Distillation Perform Vacuum Distillation Decision->Distillation Large Scale / Boiling Point Difference > 50°C Chromatography Perform Column Chromatography Decision->Chromatography High Purity Required / Small Scale Dist_Check Check Purity (GC-MS) Distillation->Dist_Check Dist_Check->Chromatography Purity < 95% Pure_Product Pure this compound Dist_Check->Pure_Product Purity > 95% Chrom_Check Check Purity (TLC, GC-MS) Chromatography->Chrom_Check Chrom_Check->Pure_Product Purity > 98%

Caption: Workflow for selecting a purification method for this compound.

References

Troubleshooting low conversion in the synthesis of 2-(Trifluoroacetyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Trifluoroacetyl)thiophene.

Troubleshooting Guide

Low or no conversion of starting material is a common challenge in the synthesis of this compound via Friedel-Crafts acylation. This guide provides a systematic approach to identifying and resolving potential issues.

Q1: My reaction shows low to no conversion of thiophene. What are the primary causes and how can I address them?

Low conversion can stem from several factors, ranging from reagent and catalyst quality to suboptimal reaction conditions. Below is a breakdown of potential causes and their solutions.

  • Inactive Catalyst: Many Lewis acid catalysts used in Friedel-Crafts reactions are highly sensitive to moisture. Any water present in the reactants or solvent can deactivate the catalyst.

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. If using a solid catalyst, ensure it is properly activated according to the supplier's instructions.

  • Insufficient Catalyst Amount: The stoichiometry of the catalyst to the acylating agent is crucial. An insufficient amount of catalyst will lead to a slow and incomplete reaction.

    • Solution: While catalytic amounts are desired, for less reactive substrates or more stable acylium ions, a stoichiometric amount of the Lewis acid catalyst may be necessary. Experiment with increasing the catalyst loading incrementally.

  • Low Reaction Temperature: The reaction rate is highly dependent on temperature. If the temperature is too low, the reaction may not proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature. Monitor the reaction progress by TLC or GC-MS to find the optimal temperature that promotes product formation without significant byproduct generation.

  • Inadequate Acylating Agent Reactivity: While trifluoroacetic anhydride (TFAA) is a potent acylating agent, its effectiveness can be influenced by the choice of catalyst.

    • Solution: Consider using a more reactive acylating agent or a more effective catalyst. For instance, trifluoroacetyl chloride in conjunction with a strong Lewis acid like aluminum chloride can be more effective.

  • Poor Reagent Quality: The purity of thiophene and TFAA is critical. Impurities can interfere with the catalyst and inhibit the reaction.

    • Solution: Use freshly distilled thiophene and high-purity TFAA.

Frequently Asked Questions (FAQs)

Q2: I am observing the formation of multiple products in my reaction mixture. What are the likely side products and how can I minimize them?

The formation of side products is a common issue in Friedel-Crafts acylation. Potential side products in the synthesis of this compound include:

  • 3-(Trifluoroacetyl)thiophene: While the 2-position is electronically favored for electrophilic substitution on the thiophene ring, some substitution at the 3-position can occur, especially at higher temperatures.

    • Mitigation: Running the reaction at lower temperatures can improve the regioselectivity for the 2-position.

  • Diacylated products: Although the trifluoroacetyl group is deactivating, under harsh reaction conditions, a second acylation can occur.

    • Mitigation: Use a molar excess of thiophene relative to the trifluoroacetic anhydride.

  • Polymerization/Tarry materials: Thiophene is prone to polymerization in the presence of strong acids.

    • Mitigation: Use a milder Lewis acid catalyst (e.g., SnCl₄, ZnCl₂) and maintain a controlled reaction temperature. Slow, dropwise addition of the acylating agent can also help to control the reaction exotherm and minimize polymerization.

Q3: What is the best method for purifying the crude this compound?

The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Vacuum Distillation: This is the most common and effective method for purifying this compound on a larger scale. It is effective at removing non-volatile impurities and unreacted starting materials.

  • Column Chromatography: For smaller scale reactions or to remove isomeric impurities, column chromatography on silica gel is a suitable method. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.

Q4: Can I use trifluoroacetic acid directly instead of its anhydride?

Trifluoroacetic acid itself is generally not a strong enough acylating agent for an efficient Friedel-Crafts reaction. However, it can be used in the presence of a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅), which will generate the anhydride in situ.

Experimental Protocol (Representative)

The following is a representative protocol for the synthesis of this compound based on general Friedel-Crafts acylation principles. Note: This protocol is for illustrative purposes and should be optimized for specific laboratory conditions.

Materials:

  • Thiophene (freshly distilled)

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous tin(IV) chloride (SnCl₄)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add freshly distilled thiophene (1.0 eq) and anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add anhydrous SnCl₄ (1.1 eq) dropwise via the dropping funnel while maintaining the temperature at 0 °C.

  • After the addition of the catalyst, add TFAA (1.1 eq) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by slowly adding it to a beaker of crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Data Presentation

The following table provides illustrative data on how different reaction parameters can influence the conversion and yield of this compound. This data is representative and should be used as a guide for optimization.

Entry Catalyst (eq) Solvent Temperature (°C) Time (h) Conversion of Thiophene (%) Yield of this compound (%)
1SnCl₄ (1.1)DCM0 to rt38575
2AlCl₃ (1.1)DCM0 to rt39560 (with significant polymerization)
3ZnCl₂ (1.1)DCE5067065
4SnCl₄ (0.5)DCM0 to rt35045
5SnCl₄ (1.1)Neat0 to rt38070

DCM = Dichloromethane, DCE = 1,2-Dichloroethane, rt = room temperature

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting low conversion in the synthesis of this compound.

Troubleshooting_Low_Conversion start Low Conversion Observed check_reagents Check Reagent Quality (Thiophene, TFAA) start->check_reagents check_catalyst Evaluate Catalyst (Activity, Amount) start->check_catalyst check_conditions Assess Reaction Conditions (Temperature, Time) start->check_conditions purify_reagents Purify/Replace Reagents check_reagents->purify_reagents Impurities suspected optimize_catalyst Optimize Catalyst (Increase loading, Change catalyst) check_catalyst->optimize_catalyst Inactivity or insufficient amount optimize_conditions Optimize Conditions (Increase temperature/time) check_conditions->optimize_conditions Suboptimal parameters success Conversion Improved purify_reagents->success optimize_catalyst->success optimize_conditions->success

Troubleshooting workflow for low conversion.

Unexpected byproducts in 2-(Trifluoroacetyl)thiophene synthesis and their identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Trifluoroacetyl)thiophene.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My Friedel-Crafts reaction for the synthesis of this compound has a very low yield or is not working at all. What are the common causes?

A1: Low or no yield in the trifluoroacetylation of thiophene can be attributed to several factors, primarily related to the reactants, catalyst, and reaction conditions. Here are the most common culprits:

  • Deactivated Aromatic Ring: While thiophene is generally reactive, the presence of strongly electron-withdrawing groups as substituents on the starting thiophene derivative will deactivate it towards electrophilic aromatic substitution, often preventing the reaction from proceeding.

  • Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to maintain anhydrous (dry) conditions.

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product can form a stable complex with the Lewis acid catalyst, effectively removing it from the reaction. Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often required.[1]

  • Substrate Reactivity with Catalyst: Thiophene can polymerize or degrade in the presence of strong Lewis acids, leading to the formation of tars and reducing the yield of the desired product.[2]

Troubleshooting Steps:

  • Ensure all glassware is flame-dried or oven-dried before use.

  • Use anhydrous solvents and reagents.

  • Consider using a milder Lewis acid catalyst, such as stannic chloride (SnCl₄) or zinc chloride (ZnCl₂), which are known to cause less resinification of thiophene.[1]

  • Ensure the correct stoichiometry of the catalyst is used.

  • Purify the starting thiophene by distillation if impurities are suspected.

Issue 2: Formation of Unexpected Byproducts

Q2: I have obtained my desired this compound product, but I am also observing significant unexpected peaks in my GC-MS and NMR analysis. What could these byproducts be?

A2: Besides unreacted starting materials, several byproducts can form during the trifluoroacetylation of thiophene. The most common are:

  • 3-(Trifluoroacetyl)thiophene: Although Friedel-Crafts acylation of thiophene strongly favors substitution at the 2-position due to the greater stability of the carbocation intermediate, a small amount of the 3-isomer can be formed.[3]

  • Di-acylated Thiophenes: Polysubstitution can occur, leading to the formation of 2,5-bis(trifluoroacetyl)thiophene or 2,4-bis(trifluoroacetyl)thiophene. This is more likely if an excess of the acylating agent is used or if the reaction temperature is too high.

  • Polymeric/Tarry Materials: Thiophene is prone to polymerization in the presence of strong acids. The use of highly reactive trifluoroacetic anhydride (TFAA) and a strong Lewis acid can lead to the formation of insoluble, dark-colored polymeric materials.[2]

Identification of Byproducts:

A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the unambiguous identification of these byproducts.

  • GC-MS: Can separate the different isomers and provide their mass-to-charge ratio, aiding in identification.

  • ¹H NMR: The coupling patterns of the protons on the thiophene ring are distinct for 2- and 3-substituted isomers.

  • ¹⁹F NMR: This is a powerful technique for identifying and quantifying trifluoromethylated compounds. The chemical shift of the CF₃ group can provide information about its electronic environment. The typical range for a trifluoroacetyl group is between -67 to -85 ppm relative to CFCl₃.[2]

Issue 3: Dark Reaction Color and Polymer Formation

Q3: My reaction mixture turns dark brown or black upon addition of the Lewis acid. Is this normal, and how can I prevent the formation of insoluble tars?

A3: A dark coloration is often indicative of decomposition of the thiophene ring and polymer formation, which is a common issue in Friedel-Crafts acylation of reactive heterocycles.[2]

Preventative Measures:

  • Choice of Catalyst: Use a milder Lewis acid. Stannic chloride is often preferred over aluminum chloride for reactions with thiophene as it reduces polymerization.[1]

  • Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the catalyst and acylating agent to control the exothermic reaction and minimize side reactions.

  • Order of Addition: Adding the thiophene solution slowly to the pre-formed complex of the Lewis acid and trifluoroacetic anhydride can sometimes minimize polymerization.

  • Reaction Time: Avoid unnecessarily long reaction times, as this can increase the extent of decomposition. Monitor the reaction progress by TLC or GC.

Data Presentation

Table 1: Common Byproducts in the Synthesis of this compound

Byproduct NameChemical StructureCommon Identification Method(s)Notes
3-(Trifluoroacetyl)thiopheneGC-MS, ¹H NMRIsomeric impurity, typically formed in small amounts.
2,5-Bis(trifluoroacetyl)thiopheneGC-MS, ¹H NMR, ¹⁹F NMRDi-acylated byproduct, formation favored by excess acylating agent.
Polymeric/Tarry MaterialsNot applicableInsoluble in common organic solventsResults from the decomposition of thiophene.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.

Materials:

  • Thiophene

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous stannic chloride (SnCl₄)

  • Anhydrous dichloromethane (DCM)

  • Ice

  • 5% Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add thiophene (1.0 equivalent) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: In the dropping funnel, add a solution of trifluoroacetic anhydride (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred thiophene solution over 30 minutes, maintaining the temperature at 0 °C.

  • Catalyst Addition: After the addition of TFAA is complete, add anhydrous stannic chloride (1.1 equivalents) dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not rise above 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC or GC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of crushed ice, followed by water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Washing: Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers and wash with 5% sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Identification of Byproducts by GC-MS

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating the isomers.

GC Parameters (example):

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium, constant flow of 1 mL/min.

MS Parameters (example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Mass Range: m/z 40-400.

Mandatory Visualization

Synthesis_and_Byproducts Thiophene Thiophene Product This compound (Desired Product) Thiophene->Product Byproduct3 Polymeric/Tarry Materials Thiophene->Byproduct3 Decomposition TFAA Trifluoroacetic Anhydride (TFAA) TFAA->Product LewisAcid Lewis Acid (e.g., SnCl₄) LewisAcid->Product Catalyst LewisAcid->Byproduct3 Byproduct1 3-(Trifluoroacetyl)thiophene (Isomeric Impurity) Product->Byproduct1 Minor Pathway Byproduct2 2,5-Bis(trifluoroacetyl)thiophene (Di-acylated) Product->Byproduct2 Excess TFAA

Caption: Synthetic pathway for this compound and potential byproducts.

Troubleshooting_Workflow start Low/No Product Yield q1 Check for Moisture Contamination start->q1 s1 Use Anhydrous Reagents/Solvents Flame-dry Glassware q1->s1 Yes q2 Is the Catalyst Stoichiometry Correct? q1->q2 No s1->q2 s2 Use Stoichiometric Amount of Lewis Acid q2->s2 No q3 Is the Thiophene Substrate Deactivated? q2->q3 Yes s2->q3 s3 Consider Alternative Synthetic Route q3->s3 Yes q4 Is there Polymerization/Tarring? q3->q4 No end Improved Yield s3->end s4 Use Milder Catalyst (e.g., SnCl₄) Lower Reaction Temperature q4->s4 Yes q4->end No s4->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Stability of 2-(Trifluoroacetyl)thiophene under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-(Trifluoroacetyl)thiophene under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound involve its susceptibility to hydrolysis under both acidic and basic conditions. The strong electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon highly electrophilic and prone to nucleophilic attack, particularly by hydroxide ions in basic media.

Q2: How does this compound behave in acidic media?

A2: Under strongly acidic conditions, such as in the presence of fuming sulfuric acid and boric acid, the trifluoromethyl group can undergo hydrolysis to yield 2-thiophenecarboxylic acid.[1] While the trifluoroacetyl group is generally more stable in acidic than basic conditions, prolonged exposure to strong acids, especially at elevated temperatures, can lead to degradation.

Q3: Is this compound stable under basic conditions?

A3: No, this compound is particularly unstable in basic media. The trifluoroacetyl group is readily cleaved under mild basic conditions.[2][3] This is a common deprotection strategy for trifluoroacetyl-protected amines and guanidines.[2][3] The degradation in basic media is expected to be significantly faster than in acidic media.

Q4: What are the likely degradation products of this compound?

A4: Under acidic hydrolysis, the primary degradation product is 2-thiophenecarboxylic acid. In basic media, the initial product of hydrolysis is the trifluoroacetate salt and thiophene, which can be followed by the formation of 2-thiophenecarboxylate upon workup.

Q5: What are the recommended storage conditions for this compound?

A5: To ensure long-term stability, this compound should be stored in a cool, dry place, protected from moisture and incompatible materials such as strong acids and bases.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Low or no yield of desired product in a reaction involving this compound Instability of the starting material under the reaction conditions (e.g., presence of acidic or basic reagents, high temperature).1. Analyze the reaction mixture for the presence of 2-thiophenecarboxylic acid or other potential degradation products. 2. If possible, modify the reaction conditions to use a neutral or buffered pH. 3. Consider running the reaction at a lower temperature. 4. Minimize the reaction time.
Formation of unexpected byproducts Degradation of this compound.1. Characterize the byproducts to confirm if they are degradation products. 2. Review the reaction mechanism and conditions to identify potential steps where degradation could occur. 3. Purify the starting material to remove any acidic or basic impurities.
Inconsistent reaction outcomes Variable stability of this compound due to slight changes in reaction setup or reagent quality.1. Ensure all reagents and solvents are anhydrous and of high purity. 2. Precisely control the reaction temperature and pH. 3. Use freshly opened or purified this compound for critical experiments.

Data Presentation

Table 1: Predicted Stability of this compound under Various Conditions

Condition Temperature Predicted Stability Primary Degradation Product(s)
Strong Acid (e.g., fuming H₂SO₄)ElevatedUnstable2-Thiophenecarboxylic acid
Mild Acid (e.g., 1M HCl)Room TemperatureModerately StableSlow hydrolysis to 2-Thiophenecarboxylic acid
Neutral (pH ~7)Room TemperatureStableN/A
Mild Base (e.g., K₂CO₃ in MeOH/H₂O)Room TemperatureUnstableThiophene, Trifluoroacetate
Strong Base (e.g., 1M NaOH)Room TemperatureHighly UnstableThiophene, Trifluoroacetate

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound under Acidic Conditions

Objective: To assess the stability of this compound in an acidic medium.

Materials:

  • This compound

  • 1 M Hydrochloric Acid (HCl)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 1 M Sodium Hydroxide (NaOH) for neutralization

  • HPLC system with a C18 column

  • pH meter

Procedure:

  • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • In a clean reaction vial, add a known volume of the stock solution and dilute with 1 M HCl to a final concentration of 0.1 mg/mL.

  • Incubate the solution at a controlled temperature (e.g., 50 °C).

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Immediately neutralize the aliquots with an equivalent amount of 1 M NaOH.

  • Analyze the samples by HPLC to quantify the remaining this compound and identify the formation of 2-thiophenecarboxylic acid.

Protocol 2: Forced Degradation Study of this compound under Basic Conditions

Objective: To assess the stability of this compound in a basic medium.

Materials:

  • This compound

  • 1 M Sodium Hydroxide (NaOH)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 1 M Hydrochloric Acid (HCl) for neutralization

  • HPLC system with a C18 column

  • pH meter

Procedure:

  • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • In a clean reaction vial, add a known volume of the stock solution and dilute with 1 M NaOH to a final concentration of 0.1 mg/mL.

  • Incubate the solution at room temperature (25 °C).

  • Withdraw aliquots at short time intervals (e.g., 0, 5, 15, 30, 60 minutes) due to the expected rapid degradation.

  • Immediately neutralize the aliquots with an equivalent amount of 1 M HCl.

  • Analyze the samples by HPLC to quantify the remaining this compound.

Mandatory Visualization

Acidic_Degradation This compound This compound Protonation Protonation This compound->Protonation + H⁺ Protonated Ketone Protonated Ketone Protonation->Protonated Ketone Nucleophilic_Attack Nucleophilic_Attack Protonated Ketone->Nucleophilic_Attack + H₂O Tetrahedral_Intermediate Tetrahedral_Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton_Transfer Tetrahedral_Intermediate->Proton_Transfer Intermediate_2 Intermediate_2 Proton_Transfer->Intermediate_2 Elimination Elimination Intermediate_2->Elimination - CF₃H 2-Thiophenecarboxylic_Acid 2-Thiophenecarboxylic_Acid Elimination->2-Thiophenecarboxylic_Acid H3O_plus H3O_plus H2O H2O

Caption: Proposed mechanism for the acid-catalyzed hydrolysis of this compound.

Basic_Degradation This compound This compound Nucleophilic_Attack Nucleophilic_Attack This compound->Nucleophilic_Attack + OH⁻ Tetrahedral_Intermediate Tetrahedral_Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Elimination Elimination Tetrahedral_Intermediate->Elimination Thiophene_Anion Thiophene_Anion Elimination->Thiophene_Anion Trifluoroacetic_Acid Trifluoroacetic_Acid Elimination->Trifluoroacetic_Acid Protonation Protonation Thiophene_Anion->Protonation + H₂O Thiophene Thiophene Protonation->Thiophene OH_minus OH_minus H2O H2O

References

Technical Support Center: Scale-Up Synthesis of 2-(Trifluoroacetyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the challenges encountered during the scale-up synthesis of 2-(Trifluoroacetyl)thiophene. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and what are the primary scale-up challenges?

A1: The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of thiophene with trifluoroacetic anhydride (TFAA).[1] While effective at a lab scale, scaling up this reaction presents several challenges:

  • Exothermic Reaction Control: The reaction is highly exothermic, and maintaining a consistent temperature in a large reactor is critical to prevent side reactions and ensure product quality.

  • Reagent Addition: The rate of addition of the highly reactive TFAA is crucial. A slow, controlled addition is necessary to manage the exotherm and minimize the formation of byproducts.

  • Catalyst Selection and Handling: The choice of Lewis acid catalyst (e.g., aluminum chloride, stannic chloride) is critical. These catalysts are often moisture-sensitive, and their handling and deactivation post-reaction can be problematic on a larger scale.[2] Milder catalysts or solid acid catalysts are often explored to mitigate these issues.[3]

  • Work-up and Purification: Quenching the reaction and separating the product from the catalyst and byproducts can be complex at scale, often involving large volumes of aqueous and organic solvents.

Q2: What are the typical byproducts in the synthesis of this compound, and how can they be minimized?

A2: During the Friedel-Crafts acylation of thiophene, several byproducts can form:

  • Isomeric Impurities: Formation of 3-(Trifluoroacetyl)thiophene can occur, although the 2-isomer is generally favored due to the higher stability of the reaction intermediate.[4] Lower reaction temperatures can improve selectivity for the 2-position.

  • Diacylated Products: Although the trifluoroacetyl group is deactivating, diacylation can occur if the reaction conditions are too harsh or if there is a localized excess of the acylating agent. Using a slight excess of thiophene relative to trifluoroacetic anhydride can help minimize this.

  • Polymeric Materials: Thiophene is susceptible to polymerization in the presence of strong Lewis acids, leading to the formation of dark, tar-like substances.[3] This can be mitigated by using milder catalysts (e.g., SnCl₄, zeolites), controlling the reaction temperature, and ensuring a slow addition of reagents.[3]

Q3: What are the recommended purification methods for this compound on a larger scale?

A3: For the large-scale purification of this compound, the following methods are most effective:

  • Vacuum Distillation: This is the preferred method for removing non-volatile impurities and unreacted starting materials. Given the boiling point of this compound (163-165 °C at atmospheric pressure), vacuum distillation allows for purification at lower temperatures, preventing thermal degradation.

  • Crystallization: If the product is a solid at room temperature or can be induced to crystallize from a suitable solvent at low temperatures, this can be a highly effective method for achieving high purity on a large scale.

  • Column Chromatography: While highly effective for achieving excellent separation and high purity (>98%) at a laboratory scale, column chromatography can be costly and complex to scale up. It is typically reserved for applications requiring very high purity where distillation or crystallization is not sufficient.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Recommended Solution
Inactive Catalyst Ensure the Lewis acid catalyst is fresh and anhydrous. Moisture in the reaction vessel or from the reagents can deactivate the catalyst. For solid acid catalysts, ensure proper activation, which often involves heating to high temperatures to remove adsorbed water.[3]
Incorrect Reaction Temperature A low reaction temperature may lead to an incomplete reaction. Gradually increase the reaction temperature while carefully monitoring for the formation of byproducts. Conversely, excessively high temperatures can promote side reactions and decomposition.
Insufficient Reaction Time Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If starting material is still present, consider extending the reaction time.
Issue 2: Formation of Dark, Polymeric Byproducts
Potential Cause Recommended Solution
Overly Aggressive Lewis Acid Catalyst Strong Lewis acids like aluminum chloride are known to cause the polymerization of thiophene.[3] Switch to a milder catalyst such as stannic chloride or a solid acid catalyst like Hβ zeolite.[3]
Reaction Temperature is Too High Lower the reaction temperature and ensure efficient heat dissipation, especially during the addition of the acylating agent.
Rapid Reagent Addition Add the trifluoroacetic anhydride slowly and sub-surface to the reaction mixture to avoid localized high concentrations and exotherms.
Issue 3: Difficulties in Product Purification
Potential Cause Recommended Solution
Presence of High-Boiling Impurities Ensure the vacuum distillation setup is efficient. Check for leaks and ensure the vacuum pump is achieving a sufficient vacuum to allow for distillation at a lower temperature.
Thermal Decomposition During Distillation Use a lower distillation temperature under a higher vacuum to prevent the product from decomposing. A short-path distillation apparatus can also minimize the residence time at high temperatures.
Co-elution of Impurities in Chromatography If using column chromatography, optimize the solvent system. A shallow gradient of a polar solvent in a non-polar solvent (e.g., ethyl acetate in hexane) can improve the separation of closely related compounds.

Data Presentation

Table 1: Comparison of Catalysts in Friedel-Crafts Acylation of Thiophene with Acetic Anhydride (as an analogue)

CatalystReaction Temperature (°C)Molar Ratio (Thiophene:Anhydride)Thiophene Conversion (%)2-Acetylthiophene Yield (%)Reference
Hβ Zeolite601:3~9998.6
HZSM-5601:3Lower than Hβ-
NKC-9601:3Lower than Hβ-
Phosphoric Acid70-80--95[5]
Zinc Chloride94-103~1:0.6-87[5]

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of this compound via Friedel-Crafts Acylation

This protocol is a general representation and should be adapted and optimized based on laboratory safety standards and experimental observations.

Materials:

  • Thiophene

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous stannic chloride (SnCl₄) or other suitable Lewis acid

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • In the flask, dissolve thiophene in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous stannic chloride to the cooled solution.

  • Slowly add trifluoroacetic anhydride dropwise from the dropping funnel to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, monitoring the progress by TLC.

  • Upon completion, slowly quench the reaction by adding cold water.

  • Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Mandatory Visualizations

G cluster_0 Synthesis Workflow Start Start Reactants Thiophene + Trifluoroacetic Anhydride Start->Reactants Reaction Friedel-Crafts Acylation (Lewis Acid Catalyst) Reactants->Reaction Workup Quenching & Extraction Reaction->Workup Purification Vacuum Distillation Workup->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

G Start Low Yield? Cause1 Inactive Catalyst? Start->Cause1 Yes Cause2 Incorrect Temperature? Start->Cause2 No Solution1 Use fresh, anhydrous catalyst. Activate solid catalysts. Cause1->Solution1 End Yield Improved Solution1->End Solution2 Optimize reaction temperature. Monitor for byproducts. Cause2->Solution2 Cause3 Insufficient Reaction Time? Cause2->Cause3 No Solution2->End Solution3 Monitor reaction by TLC/GC. Extend reaction time if needed. Cause3->Solution3 Solution3->End

Caption: Troubleshooting decision tree for low product yield.

G Start Polymer Formation? Cause1 Aggressive Catalyst? Start->Cause1 Yes Cause2 High Temperature? Start->Cause2 No Solution1 Switch to milder Lewis acid (e.g., SnCl4) or solid acid catalyst. Cause1->Solution1 End Problem Resolved Solution1->End Solution2 Lower reaction temperature. Ensure efficient cooling. Cause2->Solution2 Cause3 Rapid Reagent Addition? Cause2->Cause3 No Solution2->End Solution3 Add acylating agent slowly and sub-surface. Cause3->Solution3 Solution3->End

Caption: Troubleshooting guide for the formation of polymeric byproducts.

References

Technical Support Center: Purification of 2-(Trifluoroacetyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of 2-(Trifluoroacetyl)thiophene, particularly concerning the removal of colored impurities.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a dark yellow to brown color. What are the likely sources of these colored impurities?

A1: Colored impurities in the synthesis of this compound can originate from several sources. During Friedel-Crafts acylation, the use of Lewis acid catalysts like aluminum chloride or stannic chloride can lead to the formation of colored complexes and side products.[1] Thermal decomposition of the product or starting materials, especially at elevated temperatures during the reaction or distillation, can also generate colored, often polymeric, byproducts.[2] Additionally, diacylated thiophenes, which can form as side products, may contribute to the color.[2]

Q2: What are the most effective methods for purifying this compound and removing colored impurities?

A2: The primary methods for the purification of this compound are vacuum distillation and column chromatography.[2] Vacuum distillation is particularly effective for separating the product from non-volatile, colored impurities and is suitable for larger scale purifications.[2] Column chromatography offers excellent separation of closely related impurities and can yield a product of very high purity.[2] For minor colored impurities, treatment with activated charcoal or a quick filtration through a plug of silica gel can also be effective pre-purification steps.[2]

Q3: Can I use recrystallization to purify this compound?

A3: Recrystallization is generally not a primary method for purifying this compound as it is a liquid at room temperature.[3][4] However, for analogous compounds like 2-acetylthiophene, which has a melting point of 10-11°C, low-temperature recrystallization can be a final polishing step to achieve very high purity.[2] Given that this compound is a liquid, this method would not be applicable under standard conditions.

Q4: What analytical techniques are recommended for assessing the purity of this compound after purification?

A4: To assess the purity of your purified this compound, Gas Chromatography (GC) is a highly effective method.[3] High-Performance Liquid Chromatography (HPLC) can also be used to determine the content of isomeric impurities.[5] For structural confirmation and identification of impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool. Thin-Layer Chromatography (TLC) is a quick and convenient method for monitoring the progress of a purification, such as column chromatography.[2]

Troubleshooting Guides

Issue 1: Persistent Yellow/Brown Color After Vacuum Distillation
Possible Cause Suggested Solution
Thermal Decomposition The distillation temperature is too high, causing the product to decompose. Ensure a sufficiently low vacuum is achieved to lower the boiling point of the product. The boiling point of this compound is 163-165 °C at atmospheric pressure.[4]
Co-distillation of Impurities A colored impurity may have a similar boiling point to the product. Consider a pre-purification step, such as treatment with activated charcoal or a flash column, before distillation.
Contaminated Apparatus Residual impurities in the distillation glassware can contaminate the product. Ensure all glassware is thoroughly cleaned and dried before use.
Issue 2: Poor Separation or Tailing During Column Chromatography
Possible Cause Suggested Solution
Inappropriate Solvent System The polarity of the eluent is not optimized for separation. Systematically screen different solvent systems using TLC to find an optimal mobile phase that gives good separation of the product from impurities (aim for an Rf of ~0.3 for the product).[2] A common system for thiophene compounds is a mixture of n-hexane and ethyl acetate.[2]
Compound Degradation on Silica Gel Thiophene derivatives can sometimes be sensitive to the acidic nature of silica gel.[6] Consider using deactivated (neutral) silica gel or an alternative stationary phase like alumina.[6]
Column Overloading Too much crude material has been loaded onto the column, exceeding its separation capacity. Reduce the amount of crude product loaded onto the column relative to the amount of stationary phase.[2]

Data Presentation

The following table summarizes the expected purity levels for different purification methods, based on data for the analogous compound 2-acetylthiophene.

Purification Method Expected Purity Notes
Vacuum Distillation >95%Effective for removing non-volatile impurities. Purity is dependent on the boiling point difference between the product and impurities.[2]
Column Chromatography >98%Highly dependent on the choice of eluent, stationary phase, and proper technique.[2]
Charcoal Treatment (Pre-purification) VariableCan significantly reduce colored impurities but may lead to some product loss due to adsorption.

Experimental Protocols

Protocol 1: Vacuum Distillation
  • Apparatus Setup : Assemble a standard vacuum distillation apparatus with a short path distillation head to minimize product loss. Ensure all joints are well-sealed with appropriate vacuum grease.

  • Crude Material : Place the crude this compound in the distillation flask. Add a magnetic stir bar or boiling chips for smooth boiling.

  • Vacuum Application : Gradually apply vacuum to the system. A cold trap should be placed between the apparatus and the vacuum pump to protect the pump.

  • Heating : Gently heat the distillation flask using a heating mantle with stirring.

  • Fraction Collection : Collect any initial low-boiling fractions and discard them. Collect the main fraction of this compound at a constant temperature and pressure.

  • Purity Analysis : Analyze the purity of the collected fractions using GC or TLC.

Protocol 2: Column Chromatography
  • Stationary Phase Preparation : Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pack a chromatography column with the slurry, ensuring there are no air bubbles.

  • Eluent Selection : Determine the optimal eluent system by performing TLC with different ratios of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). Aim for an Rf value of approximately 0.3 for this compound.[2]

  • Sample Loading : Dissolve the crude product in a minimal amount of the eluent or a volatile solvent and load it onto the top of the column. Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

  • Elution : Begin eluting with the chosen solvent system. Collect fractions in test tubes.

  • Fraction Monitoring : Monitor the collected fractions by TLC.

  • Product Isolation : Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow Crude Crude this compound (Colored Liquid) PreTreatment Optional Pre-treatment (e.g., Activated Charcoal) Crude->PreTreatment If highly colored Distillation Vacuum Distillation Crude->Distillation Primary Purification PreTreatment->Distillation Analysis1 Purity Check (TLC/GC) Distillation->Analysis1 Impure1 Colored Residue Distillation->Impure1 Column Column Chromatography Analysis2 Purity Check (TLC/GC) Column->Analysis2 Impure2 Separated Impurities Column->Impure2 Analysis1->Column Further Purification Needed PureProduct Pure this compound Analysis1->PureProduct Purity > 95% Analysis2->PureProduct Purity > 98%

Caption: Workflow for the purification of this compound.

References

Optimizing reaction conditions for the trifluoroacetylation of thiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the trifluoroacetylation of thiophene.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity of thiophene in trifluoroacetylation?

Thiophene is a heterocyclic aromatic compound that is highly susceptible to electrophilic substitution reactions like trifluoroacetylation.[1] The reaction typically occurs at the 2- and 5-positions of the thiophene ring due to the directing effect of the sulfur atom.

Q2: Which trifluoroacetylating agent is most suitable for this reaction?

Trifluoroacetic anhydride (TFAA) is a commonly used and highly effective reagent for the trifluoroacetylation of thiophene.[2][3] It is a liquid at room temperature, which makes it more convenient to handle than gaseous trifluoroacetyl chloride.[2]

Q3: What is the role of a catalyst in this reaction?

A Lewis acid catalyst is typically employed to facilitate the Friedel-Crafts acylation of thiophene. While aluminum chloride can be used, it may lead to the formation of tars.[4] Tin tetrachloride or phosphoric acid are often preferred as they can provide good yields with fewer side products.[4]

Q4: What are the primary products of the trifluoroacetylation of thiophene?

The primary product is 2-trifluoroacetylthiophene. Depending on the reaction conditions and the stoichiometry of the reactants, 2,5-bis(trifluoroacetyl)thiophene can also be formed.

Q5: How does the presence of substituents on the thiophene ring affect the reaction?

The electronic nature of substituents on the thiophene ring can significantly influence the rate and regioselectivity of trifluoroacetylation. Electron-donating groups generally increase the reaction rate and direct the incoming trifluoroacetyl group, while electron-withdrawing groups decrease reactivity.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Decomposition of trifluoroacetic anhydride (TFAA) due to moisture.[3][5] 3. Reaction temperature is too low.1. Use a fresh or properly stored Lewis acid catalyst. 2. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled TFAA.[3] 3. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC.
Formation of Tar/Polymer 1. Use of a highly reactive and non-selective Lewis acid like AlCl₃.[4] 2. High reaction temperature.1. Switch to a milder Lewis acid such as tin tetrachloride (SnCl₄) or phosphoric acid.[4] 2. Perform the reaction at a lower temperature. Consider adding the catalyst to a mixture of thiophene and TFAA at a reduced temperature.
Presence of Multiple Products (e.g., isomers) 1. High reaction temperature leading to the formation of the 3-trifluoroacetylthiophene isomer.[6] 2. Over-acylation leading to di-substituted products.1. Maintain a lower reaction temperature to favor the formation of the 2-isomer.[6] 2. Use a controlled stoichiometry of the acylating agent (TFAA) relative to thiophene.
Difficult Product Purification 1. Presence of unreacted starting materials. 2. Formation of acidic byproducts (e.g., trifluoroacetic acid). 3. Contamination with residual catalyst.1. Optimize reaction time and temperature to ensure complete conversion of starting materials. 2. Quench the reaction with water or a mild base (e.g., sodium bicarbonate solution) to neutralize acidic byproducts. 3. Perform an aqueous workup to remove the catalyst. Further purification can be achieved by distillation or column chromatography.

Experimental Protocols

General Procedure for Trifluoroacetylation of Thiophene:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add thiophene to a solution of a suitable solvent (e.g., dichloromethane) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser.

  • Reagent Addition: Cool the mixture to the desired temperature (e.g., 0 °C) using an ice bath. Add trifluoroacetic anhydride (TFAA) dropwise to the stirred solution.

  • Catalyst Introduction: Slowly add the Lewis acid catalyst (e.g., tin tetrachloride) to the reaction mixture while maintaining the temperature.

  • Reaction Monitoring: Allow the reaction to proceed at the chosen temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, quench it by carefully adding water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash it with brine, and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Catalysts for the Acylation of Thiophene

CatalystTypical ConditionsAdvantagesDisadvantages
Aluminum Chloride (AlCl₃) Anhydrous conditions, often in a non-polar solvent.High reactivity.Can lead to tar formation and side reactions with thiophene.[4]
Tin Tetrachloride (SnCl₄) Milder conditions, can be used in various solvents.Good yields, less tar formation compared to AlCl₃.[4]Moisture sensitive, requires careful handling.
Phosphoric Acid (H₃PO₄) Often used with anhydrides at elevated temperatures.Efficient for acylation with anhydrides, avoids harsh Lewis acids.[4]May require higher temperatures, potentially leading to byproducts.

Table 2: Physical Properties of Key Reagents and Product

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)
Thiophene C₄H₄S84.1484-381.051
Trifluoroacetic Anhydride (TFAA) C₄F₆O₃210.0340-651.511[2]
2-Trifluoroacetylthiophene C₆H₃F₃OS180.15~155-157N/A~1.4

Visualizations

Trifluoroacetylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Thiophene Thiophene Reaction_Mixture Reaction Mixture Thiophene->Reaction_Mixture Solvent Solvent (e.g., DCM) Solvent->Reaction_Mixture Inert_Atmosphere Inert Atmosphere (N₂ or Ar) Inert_Atmosphere->Thiophene Quenching Quenching (H₂O or NaHCO₃) Reaction_Mixture->Quenching After reaction completion Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification (Distillation/Chromatography) Drying->Purification Final_Product 2-Trifluoroacetylthiophene Purification->Final_Product TFAA TFAA TFAA->Reaction_Mixture Add dropwise Catalyst Lewis Acid (e.g., SnCl₄) Catalyst->Reaction_Mixture Add slowly

Caption: Experimental workflow for the trifluoroacetylation of thiophene.

Troubleshooting_Logic Start Low Product Yield? Moisture Check for Moisture (Dry Glassware, Inert Atmosphere) Start->Moisture Yes Byproducts Byproducts Observed? Start->Byproducts No Catalyst Verify Catalyst Activity (Use Fresh Catalyst) Moisture->Catalyst Temperature Optimize Temperature (Increase Gradually) Catalyst->Temperature Temperature->Byproducts Tars Check for Tars/Polymers Byproducts->Tars Yes Success Optimized Reaction Byproducts->Success No Milder_Catalyst Use Milder Catalyst (e.g., SnCl₄) Tars->Milder_Catalyst Yes Isomers Isomeric Mixture? Tars->Isomers No Lower_Temp Lower Reaction Temperature Milder_Catalyst->Lower_Temp Control_Stoichiometry Control Stoichiometry Lower_Temp->Control_Stoichiometry Isomers->Lower_Temp Yes Isomers->Success No Control_Stoichiometry->Success

Caption: Troubleshooting decision tree for trifluoroacetylation of thiophene.

References

Preventing polymerization of thiophene during acylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Thiophene Acylation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the Friedel-Crafts acylation of thiophene, a critical reaction in the synthesis of many pharmaceutical and fine chemical intermediates.[1]

Troubleshooting Guides & FAQs

This section provides answers to common questions and solutions for problems you may encounter during your experiments, focusing on preventing the polymerization of thiophene and improving reaction outcomes.

Q1: Why is my thiophene turning into a tar-like polymer during acylation?

A: The polymerization of thiophene, often observed as the formation of dark, resinous materials, is a common side reaction during Friedel-Crafts acylation. This is particularly prevalent when using strong and aggressive Lewis acid catalysts, such as aluminum chloride (AlCl₃).[2][3] The high reactivity of the thiophene ring makes it susceptible to attack by the catalyst, leading to instability and subsequent polymerization.[2][4]

Key Causes of Polymerization:

  • Harsh Catalyst: Strong Lewis acids like AlCl₃ can react vigorously with thiophene, promoting undesirable side reactions.[2][3]

  • High Reaction Temperature: Elevated temperatures can increase the rate of side reactions, including polymerization and decomposition of thiophene.[5]

  • Localized High Concentrations: Rapid addition of the acylating agent or catalyst can create "hot spots" with high concentrations of reactive species, leading to uncontrolled reactions.[6]

Q2: How can I prevent or minimize the polymerization of thiophene?

A: Preventing polymerization hinges on carefully selecting your catalyst and controlling the reaction conditions.

Recommended Solutions:

  • Catalyst Selection: Opt for milder catalysts. Zinc halides (e.g., ZnCl₂, ZnBr₂) have been shown to be effective for thiophene acylation while minimizing resinification.[2] Solid acid catalysts, such as Hβ zeolite, are also excellent alternatives that are recoverable, reusable, and environmentally benign.[1]

  • Temperature Control: Lowering the reaction temperature can significantly improve selectivity and reduce the likelihood of polymerization.[2][6] For instance, reactions with ethylaluminum dichloride are effectively carried out at 0°C.[1]

  • Controlled Reagent Addition: Add the acylating agent slowly to the reaction mixture to maintain better control over the reaction rate and temperature.[6]

  • Reactant Ratio: Using an excess of thiophene relative to the acylating agent can help to minimize polyacylation, a reaction that can contribute to polymer formation.[4][5]

Q3: What are the best catalysts for thiophene acylation to ensure high yield and minimal byproducts?

A: The choice of catalyst is critical for a successful thiophene acylation. While traditional catalysts like aluminum chloride can be effective, they often require stoichiometric amounts and lead to significant waste.[1] Modern alternatives offer high yields with improved environmental profiles.

  • Hβ Zeolite: This solid acid catalyst has demonstrated excellent activity, with thiophene conversions of nearly 99% and high yields of 2-acetylthiophene (98.6%) under relatively mild conditions (60°C).[1]

  • Modified C25 Zeolite: Another promising solid acid catalyst that can achieve high thiophene conversion (99.0%).[1][7]

  • Zinc Halides (ZnCl₂, ZnBr₂): These are milder Lewis acids that can effectively catalyze the reaction without the extensive resinification seen with AlCl₃.[2] They can be used in smaller, catalytic amounts.[2]

  • Phosphoric Acid: This has also been used as a catalyst for the continuous acylation of thiophenes.[4]

Data Presentation: Catalyst Performance in Thiophene Acylation

The following table summarizes quantitative data from various studies, offering a clear comparison of catalyst performance for the acylation of thiophene with acetic anhydride.

CatalystAcylating AgentThiophene Conversion (%)2-Acetylthiophene Yield (%)Reaction Conditions
Hβ ZeoliteAcetic Anhydride~9998.660°C, 2h, Thiophene:Ac₂O = 1:3[1]
Modified C25 ZeoliteAcetic Anhydride99.0-80°C, 2h, Thiophene:Ac₂O = 1:2[1][7]
Ethylaluminum dichloride (EtAlCl₂)Succinyl Chloride-990°C, 2h, Thiophene:Acylating Agent = 2.1:1[1]
Zinc Bromide (ZnBr₂)Acetic Anhydride-60Reflux (106-119°C), 4h[2]
Zinc Chloride (ZnCl₂)Acetyl Chloride--25-30°C, 3h[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections provide experimental protocols for key catalytic systems.

Protocol 1: Acylation of Thiophene using Hβ Zeolite

This protocol describes a mild and efficient method for the acylation of thiophene using a solid acid catalyst.

  • Reaction Setup: In a round-bottomed flask equipped with a condenser and magnetic stirrer, add 8.4 g (0.1 mol) of thiophene and 30.6 g (0.3 mol) of acetic anhydride.[1]

  • Catalyst Addition: Add the activated Hβ zeolite catalyst to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 60°C and stir for 2 hours.

  • Monitoring & Work-up: Monitor the reaction progress using Gas Chromatography (GC). After the reaction is complete, allow the mixture to cool to room temperature. The solid catalyst can be recovered by filtration for regeneration and reuse.[1] The liquid product, 2-acetylthiophene, can then be purified from the filtrate, for example, by distillation.

Protocol 2: Acylation of Thiophene using Zinc Bromide

This protocol provides an example of using a mild Lewis acid catalyst.

  • Reaction Setup: To a mixture of 84 grams of thiophene and 110 grams of 95% acetic anhydride in a suitable reaction vessel, add 2.25 grams (0.01 mole) of zinc bromide.[2]

  • Reaction Conditions: Heat the reaction mixture to reflux. The temperature will gradually rise from approximately 106°C to 119°C over a period of four hours.[2]

  • Work-up: After the reaction period, cool the mixture. Wash the mixture with water and then with a sodium carbonate solution to neutralize any remaining acid. The desired product, 2-acetylthiophene, can be isolated by distillation.[2]

Visualizations

Diagram 1: Troubleshooting Workflow for Thiophene Acylation

G start Start: Acylation of Thiophene issue Issue Encountered: Polymerization / Tar Formation start->issue check_catalyst Evaluate Catalyst issue->check_catalyst check_temp Review Reaction Temperature issue->check_temp check_addition Assess Reagent Addition Rate issue->check_addition strong_lewis Using Strong Lewis Acid? (e.g., AlCl3) check_catalyst->strong_lewis high_temp Temperature Too High? check_temp->high_temp fast_addition Rapid Addition? check_addition->fast_addition solution_catalyst Switch to Milder Catalyst: - Hβ Zeolite - Zinc Halide (ZnCl2, ZnBr2) strong_lewis->solution_catalyst Yes end_good Successful Acylation strong_lewis->end_good No solution_temp Lower Reaction Temperature high_temp->solution_temp Yes high_temp->end_good No solution_addition Add Acylating Agent Slowly fast_addition->solution_addition Yes fast_addition->end_good No solution_catalyst->end_good solution_temp->end_good solution_addition->end_good

Caption: Troubleshooting workflow for preventing thiophene polymerization.

Diagram 2: Key Factors Influencing Thiophene Acylation Outcome

G center_node Thiophene Acylation catalyst Catalyst Choice center_node->catalyst temperature Reaction Temperature center_node->temperature ratio Reactant Ratio center_node->ratio addition_rate Reagent Addition Rate center_node->addition_rate outcome_yield High Yield of Acylated Product catalyst->outcome_yield outcome_polymer Polymerization/ Tar Formation catalyst->outcome_polymer sub_catalyst Mild (Zeolite, ZnCl2) vs. Harsh (AlCl3) catalyst->sub_catalyst temperature->outcome_yield temperature->outcome_polymer sub_temp Low vs. High temperature->sub_temp ratio->outcome_yield sub_ratio Excess Thiophene or Acylating Agent ratio->sub_ratio addition_rate->outcome_yield addition_rate->outcome_polymer sub_addition Slow vs. Rapid addition_rate->sub_addition

Caption: Factors affecting the outcome of thiophene acylation.

References

Technical Support Center: Grignard Reagent Addition to 2-(Trifluoroacetyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Grignard reagent addition to 2-(trifluoroacetyl)thiophene.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing a Grignard reaction with this compound?

The primary challenges stem from the electrophilic nature of the carbonyl carbon, which is enhanced by the electron-withdrawing trifluoromethyl group (-CF3). This high reactivity can lead to several side reactions, including enolization of the ketone, reduction of the carbonyl group, and Wurtz coupling.[1] Additionally, as with all Grignard reactions, stringent anhydrous conditions are paramount to prevent quenching of the highly basic Grignard reagent.[2][3]

Q2: How does the trifluoromethyl group influence the reaction?

The potent electron-withdrawing nature of the trifluoromethyl group significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, this also increases the acidity of the α-protons (if any were present on the acetyl group), making enolization a more competitive side reaction. Furthermore, the trifluoromethyl group can be thermally sensitive, and decomposition has been observed in related trifluoromethyl-substituted phenyl Grignard reagents at elevated temperatures.[4]

Q3: What is the expected product of a successful Grignard addition to this compound?

A successful reaction involves the 1,2-addition of the Grignard reagent's R-group to the carbonyl carbon. Following an acidic workup, this yields a tertiary alcohol with the trifluoromethyl group and the added R-group attached to the same carbon.[5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Product Yield Inactive Magnesium Surface: A layer of magnesium oxide on the magnesium turnings can prevent the initiation of the Grignard reagent formation.[3]Activate the magnesium turnings by gentle heating with a heat gun under vacuum, adding a crystal of iodine, or a few drops of 1,2-dibromoethane.[3][6] Mechanically crushing the magnesium can also expose a fresh surface.
Presence of Water: Traces of moisture in glassware, solvents, or starting materials will quench the Grignard reagent.[1][2]Flame-dry or oven-dry all glassware immediately before use and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably freshly distilled.
Poor Quality of Alkyl/Aryl Halide: Impurities in the halide can inhibit the reaction.Use freshly distilled or purified alkyl/aryl halide.
Recovery of Starting Material (this compound) Enolization: The Grignard reagent acts as a base and deprotonates the α-carbon of the ketone, forming an enolate which reverts to the ketone upon workup. This is more likely with bulky Grignard reagents.[1]Use a less sterically hindered Grignard reagent. Lowering the reaction temperature can also favor nucleophilic addition over enolization.[1] Consider using a "Turbo Grignard" reagent (RMgCl·LiCl) which can enhance reactivity.[7][8]
Formation of a Secondary Alcohol Reduction of the Ketone: If the Grignard reagent possesses a β-hydrogen, it can act as a reducing agent, transferring a hydride to the carbonyl carbon.[1]Use a Grignard reagent that lacks β-hydrogens, such as methylmagnesium bromide or phenylmagnesium bromide.
Presence of High-Boiling Point Impurities Wurtz Coupling: The Grignard reagent can react with unreacted alkyl/aryl halide to form a homocoupled byproduct.[1]Add the alkyl/aryl halide slowly and dropwise to the magnesium suspension to maintain a low concentration. Ensure the reaction temperature is controlled, as higher temperatures can promote this side reaction.[9]

Quantitative Data Summary

The following table summarizes yields for the Grignard reagent addition to trifluoromethyl ketones, providing an expected range for the reaction with this compound.

Grignard ReagentSubstrateProductYield (%)Reference
i-PrMgCl·LiClAryl trifluoromethyl ketoneα-Aryl-α-trifluoromethyl alcoholModerate to Good[8]
Arylmagnesium bromide2,2,2-Trifluoroethyl trifluoroacetateα-Aryl-α-trifluoromethyl alcohol54%[10]
Phenylmagnesium bromidep-Bromobenzotrifluoride (via anhydride intermediate)4'-(Trifluoromethyl)propiophenone34.5%[11]
Alkyl/Aryl Magnesium BromideThiochromones2-Substituted-thiochroman-4-ones64-90%[12]

Experimental Protocols

Detailed Protocol for Grignard Addition to this compound

This protocol is a generalized procedure and may require optimization based on the specific Grignard reagent used.

1. Preparation of the Grignard Reagent:

  • Apparatus: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. All glassware must be rigorously flame-dried or oven-dried and cooled under a stream of dry nitrogen or argon.

  • Reagents:

    • Magnesium turnings (1.2 equivalents)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Alkyl or aryl halide (1.0 equivalent)

    • A small crystal of iodine (as an activator)

  • Procedure:

    • Place the magnesium turnings and the iodine crystal in the reaction flask.

    • Add a small portion of the anhydrous solvent.

    • Dissolve the alkyl/aryl halide in the remaining anhydrous solvent and add it to the dropping funnel.

    • Add a small amount (approx. 10%) of the halide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a color change, gentle refluxing, and the disappearance of the iodine color.

    • Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature or with gentle heating for 1-2 hours until the magnesium is consumed.

2. Addition to this compound:

  • Procedure:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF.

    • Add the ketone solution dropwise to the stirred Grignard reagent. Maintain the temperature at 0 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

3. Work-up and Purification:

  • Procedure:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by distillation.

Visualizations

Reaction Pathway Diagram

Reaction_Pathways Start Grignard Reagent (R-MgX) + this compound Addition 1,2-Nucleophilic Addition Start->Addition Favored by: - Low Temperature - Less Bulky R-group Enolization Enolization (Side Reaction) Start->Enolization Favored by: - High Temperature - Bulky R-group Reduction Reduction (Side Reaction) Start->Reduction If R-group has β-H Product Tertiary Alcohol (Desired Product) Addition->Product Acidic Workup Ketone Recovered Starting Ketone Enolization->Ketone Acidic Workup Sec_Alcohol Secondary Alcohol Reduction->Sec_Alcohol Acidic Workup

Caption: Competing reaction pathways in the Grignard addition to this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Addition cluster_workup Work-up and Purification prep1 1. Activate Mg (Iodine) prep2 2. Add Alkyl/Aryl Halide in Anhydrous Ether/THF prep1->prep2 prep3 3. Stir until Mg is consumed prep2->prep3 react1 4. Cool Grignard Reagent to 0°C prep3->react1 Freshly Prepared Grignard Reagent react2 5. Add this compound solution dropwise react1->react2 react3 6. Stir and monitor by TLC react2->react3 workup1 7. Quench with sat. NH4Cl (aq) react3->workup1 workup2 8. Extract with Ether workup1->workup2 workup3 9. Dry, filter, and concentrate workup2->workup3 workup4 10. Purify (Column Chromatography/Distillation) workup3->workup4 final_product Tertiary Alcohol workup4->final_product Isolated Product

References

Technical Support Center: Analysis of 2-(Trifluoroacetyl)thiophene Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of 2-(Trifluoroacetyl)thiophene reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound?

A1: The chemical shifts for this compound can vary slightly based on the solvent and concentration. However, typical values are summarized below. The three protons on the thiophene ring exhibit characteristic coupling patterns.

Table 1: Typical NMR Data for this compound in CDCl₃

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR ~7.9-8.0ddJ ≈ 4.0, 1.2 HzH5
~7.7-7.8ddJ ≈ 5.0, 1.2 HzH3
~7.2-7.3ddJ ≈ 5.0, 4.0 HzH4
¹³C NMR ~172 (q)QuartetJ(C,F) ≈ 35-40 HzC=O
~145SingletC2
~136SingletC5
~135SingletC3
~129SingletC4
~117 (q)QuartetJ(C,F) ≈ 290-295 HzCF₃
¹⁹F NMR -67 to -85[1][2][3]SingletCF₃

Note: Thiophene proton assignments (H3, H4, H5) can be confirmed using 2D NMR techniques like COSY.[4] The ¹³C chemical shifts are based on data for this compound and related structures like 2-acetylthiophene.[5][6]

Troubleshooting Complex NMR Spectra

Q2: My ¹⁹F NMR spectrum shows a broad signal or multiple signals instead of a single sharp peak. Why?

A2: The chemical shift of the trifluoroacetyl (TFA) group is highly sensitive to its environment, which can lead to complex ¹⁹F NMR spectra.[7] Several factors can be responsible:

  • Solvent Effects: The polarity of the solvent significantly impacts the ¹⁹F chemical shift.[1] Highly polar aprotic solvents like DMSO and DMF can cause a downfield shift (deshielding) of up to 15 ppm compared to less polar solvents like CDCl₃.[1][2] If your reaction mixture contains multiple solvents, this can lead to peak broadening or multiple signals.

  • Concentration Effects: Changes in sample concentration can also influence the chemical shift, although this effect is often less pronounced than solvent effects.[2][3]

  • Keto-Enol Tautomerism: The trifluoroacetyl group can exist in equilibrium between keto and enol forms. This exchange can lead to broadened peaks or distinct signals for each tautomer, depending on the rate of exchange on the NMR timescale.[1]

  • Presence of Intermediates or Byproducts: Different chemical species containing a TFA group will have distinct ¹⁹F chemical shifts. Unreacted starting materials or side products will appear as separate signals.

Q3: The aromatic region of my ¹H NMR spectrum is crowded and difficult to interpret. How can I assign the thiophene protons?

A3: Overlapping peaks in the aromatic region are a common issue.[8] Here are several strategies to resolve and assign the signals:

  • Change the NMR Solvent: Switching to a different deuterated solvent, such as benzene-d₆ or acetone-d₆, can alter the chemical shifts of the protons and may resolve overlapping multiplets.[8]

  • Use 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This is the most direct way to determine which protons are coupled to each other. For this compound, you would expect to see correlations between H3-H4 and H4-H5.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, which can be invaluable for definitive assignments when combined with ¹³C data.[9]

  • Higher Field Strength: If available, acquiring the spectrum on a higher-field NMR spectrometer will increase the spectral dispersion (in Hz), which can help resolve closely spaced peaks.

Q4: I see unexpected peaks in my crude NMR. What are they likely to be?

A4: A crude NMR spectrum will show signals for all NMR-active components in the mixture.[10] Common sources of unexpected peaks include:

  • Residual Solvents: Solvents used in the reaction or workup (e.g., ethyl acetate, dichloromethane, hexanes) are common contaminants.[8]

  • Water: Can appear as a broad peak; its position is highly dependent on the solvent and temperature.[8]

  • Unreacted Starting Materials: Check the spectra of your starting materials to identify any unconsumed reagents.

  • Reaction Byproducts: Depending on the synthetic route, byproducts can form. For example, in syntheses involving metallation with n-butyllithium, butyl-adducts can sometimes be formed.[11] Gewald synthesis routes may have their own characteristic side products.[12]

Q5: Why are the peaks in my spectrum very broad?

A5: Peak broadening can obscure coupling information and make interpretation difficult. The primary causes are:

  • Poor Shimming: The magnetic field may not be homogeneous. Always ensure the spectrometer is properly shimmed before acquiring data.[8]

  • Inhomogeneous Sample: The presence of solid particles or undissolved material will severely degrade spectral quality.[13][14] Always filter your NMR sample if it contains suspended solids.[14]

  • High Concentration: Overly concentrated samples can lead to increased solution viscosity and peak broadening.[8]

  • Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening.[13] Ensure all glassware is scrupulously clean.

  • Chemical Exchange: As mentioned for the TFA group, if a proton is exchanging between different chemical environments at an intermediate rate on the NMR timescale, its peak will be broad.

Experimental Protocols

Protocol 1: Preparing a Crude Reaction Mixture Sample for NMR Analysis

This protocol outlines the steps for preparing a sample from a reaction mixture for routine monitoring.[10][15]

  • Obtain an Aliquot: Using a clean glass pipette, withdraw a small, representative sample (e.g., 0.1-0.2 mL) from the reaction mixture.

  • Solvent Removal (Mini-Workup):

    • Transfer the aliquot to a small vial (e.g., a 1-dram vial).

    • If the reaction solvent is volatile (e.g., THF, diethyl ether, dichloromethane), carefully evaporate it using a stream of dry nitrogen or under reduced pressure (rotary evaporator).[10]

    • If the reaction mixture contains non-volatile components (e.g., salts, DMF), perform a mini-extraction. Add ~1 mL of a suitable organic solvent (e.g., ethyl acetate) and ~1 mL of water or brine to the vial. Mix thoroughly, allow the layers to separate, and carefully remove the aqueous layer. Transfer the organic layer to a clean vial and evaporate the solvent.

  • Dry the Residue: Place the vial under high vacuum for 15-30 minutes to remove trace amounts of residual solvent.

  • Dissolve in Deuterated Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) to the dried residue.[13]

  • Ensure Homogeneity: Vortex or gently swirl the vial to ensure the entire residue dissolves completely, creating a homogeneous solution.[13][15]

  • Filter and Transfer: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube.[14]

  • Cap and Analyze: Cap the NMR tube and wipe it clean before inserting it into the spectrometer.

Protocol 2: Monitoring Reaction Progress by ¹H NMR

This protocol describes how to use NMR to track the conversion of starting material to product.

  • Prepare a "Time Zero" (t=0) Sample: Before initiating the reaction (e.g., before adding a key reagent or starting heating), take an initial aliquot and prepare an NMR sample following Protocol 1. This spectrum will serve as your baseline.

  • Identify Unique Signals: Analyze the t=0 spectrum to identify distinct, well-resolved signals for a starting material and the expected product. Choose signals that do not overlap with other peaks in the spectrum.

  • Set an Internal Standard (Optional but Recommended): For quantitative analysis, add a known amount of an inert internal standard (e.g., 1,3,5-trimethoxybenzene) to the reaction mixture at the beginning. The standard should have a simple spectrum with signals that do not overlap with your reactants or products.

  • Time-Point Sampling: At regular intervals during the reaction, withdraw aliquots and prepare NMR samples as described in Protocol 1. Label each sample with the corresponding reaction time.

  • Acquire and Process Spectra: Acquire a ¹H NMR spectrum for each time point using identical acquisition parameters (e.g., number of scans, relaxation delay). Process all spectra uniformly.

  • Analyze Data: Compare the integrals of the chosen starting material and product signals. The relative ratio of these integrals over time will indicate the reaction progress. If an internal standard is used, you can calculate the absolute concentration and yield at each time point by comparing the product integral to the standard's integral.

Visualized Workflows and Logic Diagrams

ExperimentalWorkflow Diagram 1: NMR Sample Preparation Workflow A 1. Withdraw Aliquot from Reaction Mixture B 2. Transfer to Vial A->B C 3. Remove Reaction Solvent (Nitrogen Stream or Rotovap) B->C D 4. Dry Residue (High Vacuum) C->D E 5. Add Deuterated Solvent (e.g., CDCl3) D->E F 6. Dissolve Completely (Vortex/Swirl) E->F G 7. Filter into NMR Tube (Pipette with Glass Wool) F->G H 8. Cap and Analyze G->H

Caption: Diagram 1: A step-by-step workflow for preparing an NMR sample from a crude reaction mixture.

TroubleshootingWorkflow Diagram 2: Troubleshooting Complex 1H NMR Spectra Start Complex 1H NMR Spectrum Q1 Are peaks broad? Start->Q1 A1_Yes Check Shimming Filter Sample Dilute Sample Q1->A1_Yes Yes Q2 Are peaks overlapping? Q1->Q2 No A1_Yes->Q2 A2_Yes Re-run in different solvent (e.g., Benzene-d6) Acquire 2D COSY spectrum Q2->A2_Yes Yes Q3 Are there unexpected peaks? Q2->Q3 No A2_Yes->Q3 A3_Yes Check for residual solvent, water, or unreacted starting materials Q3->A3_Yes Yes End Spectrum Interpreted Q3->End No A3_Yes->End

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-(Trifluoroacetyl)thiophene and 2-Acetylthiophene in Nucleophilic Addition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, thiophene derivatives are indispensable building blocks for the synthesis of a vast array of pharmaceuticals and functional materials. The reactivity of these scaffolds is significantly influenced by the nature of their substituents. This guide provides an objective comparison of the reactivity of 2-(trifluoroacetyl)thiophene and 2-acetylthiophene in nucleophilic addition reactions, supported by established chemical principles and analogous experimental data.

Executive Summary of Reactivity

The primary determinant of reactivity in nucleophilic additions to ketones is the electrophilicity of the carbonyl carbon. The potent electron-withdrawing nature of the trifluoromethyl group in this compound renders its carbonyl carbon significantly more electron-deficient and, therefore, substantially more reactive towards nucleophiles compared to the acetyl group in 2-acetylthiophene. This heightened reactivity is expected to manifest in faster reaction rates and, in many cases, higher yields under identical conditions. While direct comparative kinetic studies on these specific thiophene derivatives are not extensively documented, the well-established reactivity trend of trifluoromethyl ketones versus methyl ketones serves as a reliable predictive model. For instance, studies on acetophenone and its trifluoromethyl analog, trifluoroacetophenone, consistently demonstrate the enhanced reactivity of the fluorinated compound in various nucleophilic addition reactions.

Theoretical Framework: The Inductive Effect

The difference in reactivity between the two compounds is rooted in the powerful inductive effect (-I) of the fluorine atoms in the trifluoromethyl group. Fluorine is the most electronegative element, and the cumulative effect of three fluorine atoms polarizes the C-F bonds, which in turn withdraws electron density from the carbonyl carbon. This increased partial positive charge on the carbonyl carbon makes it a more attractive target for nucleophilic attack.

Conversely, the methyl group in 2-acetylthiophene has a mild electron-donating inductive effect (+I), which slightly reduces the electrophilicity of the carbonyl carbon compared to a hypothetical formylthiophene.

dot

Caption: Inductive effects on carbonyl reactivity.

Comparative Performance in Nucleophilic Addition Reactions

The enhanced electrophilicity of this compound is expected to lead to more favorable outcomes in a variety of common nucleophilic addition reactions. The following sections provide an overview of the anticipated reactivity differences and general experimental protocols.

Reduction with Sodium Borohydride

The reduction of a ketone to a secondary alcohol is a fundamental transformation. Due to the increased electrophilicity of the carbonyl carbon, this compound is expected to be reduced more rapidly by sodium borohydride than 2-acetylthiophene.

Table 1: Anticipated Comparison of Sodium Borohydride Reduction

ParameterThis compound2-Acetylthiophene
Relative Reaction Rate FasterSlower
Reaction Conditions Milder conditions may suffice (e.g., lower temperature, shorter time)May require longer reaction times or slightly elevated temperatures for complete conversion
Expected Yield HighHigh

Experimental Protocol: General Procedure for Sodium Borohydride Reduction

  • Dissolve the ketone (1 equivalent) in a suitable solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water or dilute acid (e.g., 1 M HCl) at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol.

  • Purify the product by column chromatography or recrystallization as needed.

G start Dissolve Ketone in Alcohol cool Cool to 0°C start->cool add_nabh4 Add NaBH₄ cool->add_nabh4 monitor Monitor by TLC add_nabh4->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify Product concentrate->purify

Caption: General mechanism of the Wittig reaction.

Conclusion

The presence of the trifluoroacetyl group significantly enhances the reactivity of the thiophene scaffold towards nucleophilic addition at the carbonyl carbon. Researchers and drug development professionals can leverage this increased reactivity to design more efficient synthetic routes, potentially under milder conditions and with improved yields, when compared to syntheses involving 2-acetylthiophene. When planning a synthesis, the choice between these two building blocks should be guided by the desired reactivity profile and the nature of the nucleophile being employed.

A Comparative Analysis of the Biological Activities of 2-(Trifluoroacetyl)thiophene and 2-Acetylthiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced effects of structural modifications on biological activity is paramount. This guide provides a comparative overview of the biological activities of 2-(Trifluoroacetyl)thiophene and its non-fluorinated counterpart, 2-Acetylthiophene. The introduction of a trifluoroacetyl group significantly alters the compound's biological targets, directing it towards potent and selective inhibition of histone deacetylases (HDACs). In contrast, derivatives of 2-Acetylthiophene have demonstrated a broader spectrum of activities, including notable anticancer and antimicrobial effects.

This comparison synthesizes experimental data to highlight the distinct therapeutic potentials of these two classes of thiophene derivatives. While direct comparative studies on the parent molecules are limited, this guide focuses on the well-documented activities of their respective derivatives to inform future research and drug discovery efforts.

Quantitative Comparison of Biological Activities

The biological activities of derivatives of this compound and 2-Acetylthiophene are summarized below. The data clearly indicates distinct primary activities, with the fluorinated analogs targeting HDACs and the non-fluorinated analogs exhibiting cytotoxic and antimicrobial properties.

Table 1: HDAC Inhibitory Activity of this compound Derivatives

Compound ClassTargetIC50 (nM)Reference
2-Trifluoroacetylthiophene 1,3,4-oxadiazole derivativesHDAC4Low nanomolar[1]
5-(Trifluoroacetyl)thiophene-2-carboxamidesClass II HDACsPotent and selective[2]

Table 2: Anticancer Activity of 2-Acetylthiophene Derivatives

Derivative TypeCompoundCancer Cell LineIC50 (µM)Reference
Chalcone3cMCF-7 (Breast)5.52 - 34.23[3][4]
Chalcone3cMDA-MB-231 (Breast)5.52 - 34.23[3][4]
ChalconeC4WiDr (Colorectal)0.77 µg/mL[3]
ChalconeC6WiDr (Colorectal)0.45 µg/mL[3]
Chalcone12MCF-7 (Breast)4.19 ± 1.04[3]
Chalcone13MCF-7 (Breast)3.30 ± 0.92[3]

Table 3: Antimicrobial Activity of 2-Acetylthiophene Derivatives

Derivative TypeMicrobial StrainMIC (µg/mL)Reference
Thiophene Derivative 7Pseudomonas aeruginosaMore potent than gentamicin[5]
Tetrahydrobenzothiophene 3bE. coli1.11 µM[6]
Tetrahydrobenzothiophene 3bP. aeruginosa1.00 µM[6]
Tetrahydrobenzothiophene 3bSalmonella0.54 µM[6]
Tetrahydrobenzothiophene 3bS. aureus1.11 µM[6]

Signaling Pathways

The distinct biological activities of these compounds are mediated through different signaling pathways. This compound derivatives primarily act by inhibiting histone deacetylases, leading to alterations in gene expression. In contrast, some anticancer derivatives of 2-Acetylthiophene have been shown to target pathways crucial for cancer cell proliferation and survival, such as the VEGFR-2/AKT pathway.

HDAC_Inhibition_Pathway 2-Trifluoroacetyl)thiophene 2-Trifluoroacetyl)thiophene HDAC HDAC 2-Trifluoroacetyl)thiophene->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Chromatin Chromatin Histones->Chromatin Compaction Gene_Expression Gene_Expression Chromatin->Gene_Expression Represses Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest Gene_Expression->Cell_Cycle_Arrest

HDAC Inhibition Pathway

VEGFR2_AKT_Pathway 2-Acetylthiophene_Derivative 2-Acetylthiophene_Derivative VEGFR2 VEGFR2 2-Acetylthiophene_Derivative->VEGFR2 Inhibits PI3K PI3K VEGFR2->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Proliferation Cell_Proliferation mTOR->Cell_Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis Cell_Survival Cell_Survival mTOR->Cell_Survival

VEGFR-2/AKT Signaling Pathway

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Histone Deacetylase (HDAC) Activity Assay (Fluorometric)

This assay quantifies HDAC enzymatic activity by measuring the fluorescence generated from a deacetylated substrate.

Materials:

  • Recombinant human HDAC enzyme

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • HDAC developer (containing trypsin and a stop solution like Trichostatin A)

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • In a 96-well plate, add assay buffer.

  • Add the test compound at various concentrations to the wells. Include a solvent control (DMSO) and a positive control inhibitor.

  • Add the HDAC enzyme to all wells except for the no-enzyme control.

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding the HDAC developer.

  • Incubate at room temperature for 15-20 minutes to allow for the development of the fluorescent signal.

  • Measure the fluorescence at an excitation wavelength of 355-360 nm and an emission wavelength of 460 nm.[7][8][9]

  • Calculate the percentage of inhibition and determine the IC50 value for each compound.

HDAC_Assay_Workflow A Prepare reagents and 96-well plate B Add assay buffer and test compounds A->B C Add HDAC enzyme B->C D Add fluorogenic substrate to start reaction C->D E Incubate at 37°C D->E F Add developer to stop reaction E->F G Incubate at room temperature F->G H Measure fluorescence (Ex/Em: 360/460 nm) G->H I Calculate % inhibition and IC50 H->I

HDAC Assay Workflow
MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][10][11][12]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HT-29)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test compounds (2-Acetylthiophene derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well cell culture plates

  • Microplate spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a desired density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[10]

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).[3]

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[11]

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[3]

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with test compounds B->C D Incubate for 48 hours C->D E Add MTT solution D->E F Incubate for 2-4 hours E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate % viability and IC50 H->I

MTT Assay Workflow
Broth Microdilution Assay for Antimicrobial Activity

This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][13]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compounds (2-Acetylthiophene derivatives)

  • Sterile 96-well microtiter plates

  • Inoculum of the microorganism standardized to 0.5 McFarland

Procedure:

  • Perform serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.[3]

  • Prepare a standardized inoculum of the microorganism and dilute it in the broth to the final concentration.

  • Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[3]

MIC_Assay_Workflow A Prepare serial dilutions of test compounds in 96-well plate B Prepare standardized microbial inoculum A->B C Inoculate wells with microbial suspension B->C D Incubate at appropriate temperature C->D E Visually inspect for growth (turbidity) D->E F Determine the lowest concentration with no growth (MIC) E->F

MIC Assay Workflow

References

A Comparative Analysis of the Reactivity of 2-(Trifluoroacetyl)thiophene and 2-(Trifluoroacetyl)furan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-(trifluoroacetyl)thiophene and 2-(trifluoroacetyl)furan. These compounds are valuable synthetic intermediates, characterized by a five-membered heterocyclic ring attached to a highly electrophilic trifluoroacetyl group. The inherent electronic differences between the furan and thiophene rings impart distinct characteristics to the molecule, influencing their behavior in various chemical transformations. This analysis is supported by established principles of heterocyclic and physical organic chemistry to assist researchers in selecting appropriate substrates and reaction conditions.

Theoretical Background: The Influence of the Heteroaromatic Ring

The reactivity of both this compound and 2-(trifluoroacetyl)furan is dominated by two key features: the aromatic heterocycle and the potent electron-withdrawing trifluoroacetyl group (-COCF₃).

  • Aromaticity and Ring Reactivity: Thiophene is generally considered to be more aromatic and more stable than furan.[1][2] This difference arises from the lower electronegativity and better p-orbital overlap of sulfur compared to oxygen, leading to more effective delocalization of π-electrons in the thiophene ring.[3] Consequently, in electrophilic aromatic substitution (EAS) reactions, the less aromatic furan ring is typically more reactive than thiophene.[4][5]

  • The Trifluoroacetyl Group: The -COCF₃ group is a powerful deactivating group due to the strong inductive effect of the three fluorine atoms. This effect has two major consequences:

    • Carbonyl Reactivity: It renders the carbonyl carbon extremely electrophilic and highly susceptible to nucleophilic attack.[4]

    • Ring Reactivity: It strongly deactivates the aromatic ring towards electrophilic substitution, making such reactions challenging.[6]

This guide will compare the reactivity of these two compounds in the context of these two primary reaction types: nucleophilic addition at the carbonyl center and electrophilic substitution on the aromatic ring.

Quantitative Data Summary

Direct kinetic comparisons for these specific compounds are not extensively available in the literature. However, their fundamental physicochemical properties provide a strong basis for predicting their relative reactivity.

Property2-(Trifluoroacetyl)furanThis compoundReference(s)
Molecular Formula C₆H₃F₃O₂C₆H₃F₃OS[1][7]
Molecular Weight 164.08 g/mol 180.15 g/mol [1][7]
Boiling Point 144.3°C at 760 mmHg163-165°C[1][8]
Density 1.365 g/cm³1.403 g/mL at 25°C[1][8]
Predicted Reactivity Towards Nucleophiles HigherLower[4]
Predicted Reactivity Towards Electrophiles Lower (Ring is more deactivated)Higher (Ring is less deactivated)[4][6]

Reactivity Comparison

Nucleophilic Addition to the Carbonyl Group

The primary site of reaction for both molecules is the electrophilic carbonyl carbon. The reactivity in nucleophilic addition reactions is governed by the magnitude of the partial positive charge (δ+) on this carbon.

Prediction: 2-(Trifluoroacetyl)furan is expected to be more reactive towards nucleophiles than this compound.

Justification: The oxygen atom in the furan ring is more electronegative than the sulfur atom in the thiophene ring. This leads to a stronger inductive electron withdrawal from the ring and, consequently, from the attached trifluoroacetyl group. This effect enhances the partial positive charge on the carbonyl carbon of the furan derivative, making it a harder electrophile and more susceptible to nucleophilic attack. This principle is observed in related compounds; for instance, furan-2-carboxaldehyde is generally more reactive than thiophene-2-carboxaldehyde in nucleophilic additions.[4] The powerful electron-withdrawing nature of the CF₃ group amplifies this inherent difference in reactivity.

G cluster_furan 2-(Trifluoroacetyl)furan cluster_thiophene This compound furan_O Oxygen (High Electronegativity) furan_carbonyl Carbonyl Carbon (Higher δ+) furan_O->furan_carbonyl Stronger Inductive Withdrawal furan_reactivity Higher Reactivity to Nucleophiles furan_carbonyl->furan_reactivity Increased Electrophilicity thiophene_S Sulfur (Lower Electronegativity) thiophene_carbonyl Carbonyl Carbon (Lower δ+) thiophene_S->thiophene_carbonyl Weaker Inductive Withdrawal thiophene_reactivity Lower Reactivity to Nucleophiles thiophene_carbonyl->thiophene_reactivity Decreased Electrophilicity

Factors influencing nucleophilic addition reactivity.
Electrophilic Aromatic Substitution (EAS)

The trifluoroacetyl group strongly deactivates both heterocyclic rings towards attack by electrophiles.

Prediction: this compound is expected to be more reactive in EAS than 2-(trifluoroacetyl)furan.

Justification: Thiophene is inherently more aromatic and stable than furan, making it less reactive in its unsubstituted form. However, when a strong deactivating group is present, the greater aromatic character of thiophene results in a higher residual electron density compared to the furan analogue. The furan ring, being less able to stabilize the positive charge in the reaction intermediate and more affected by the substituent's electron withdrawal, becomes exceedingly unreactive. For both compounds, electrophilic attack is directed primarily to the 4- and 5-positions.[6]

Experimental Protocols

To empirically determine the relative reactivities, the following experimental protocols are proposed.

Protocol 1: Competitive Reduction for Nucleophilic Reactivity

This experiment determines the relative rate of nucleophilic attack by using a limiting amount of a reducing agent on an equimolar mixture of the two ketones.

Objective: To compare the reactivity of 2-(trifluoroacetyl)furan and this compound towards reduction by sodium borohydride.

Materials:

  • 2-(Trifluoroacetyl)furan

  • This compound

  • Sodium borohydride (NaBH₄)

  • Anhydrous Methanol (MeOH)

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Internal standard (e.g., dodecane) for GC analysis

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2-(trifluoroacetyl)furan (1.0 mmol) and this compound (1.0 mmol) in 10 mL of anhydrous MeOH. Add a known amount of the internal standard.

  • Cool the solution to 0°C in an ice bath.

  • Prepare a separate solution of NaBH₄ (0.25 mmol, 0.25 equivalents) in 5 mL of cold, anhydrous MeOH.

  • Add the NaBH₄ solution dropwise to the stirred ketone mixture over 5 minutes.

  • Stir the reaction at 0°C for 30 minutes after the addition is complete.

  • Quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl solution.

  • Extract the mixture with Et₂O (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure.

  • Analyze the resulting mixture of unreacted ketones and alcohol products by Gas Chromatography (GC) or ¹H NMR spectroscopy to determine the product ratio. A higher ratio of 1-(furan-2-yl)-2,2,2-trifluoroethanol indicates greater reactivity of the furan derivative.

G start Equimolar Mixture of Ketones in Anhydrous MeOH step1 Cool to 0°C start->step1 step2 Add 0.25 eq. NaBH4 Solution step1->step2 step3 Stir for 30 min at 0°C step2->step3 step4 Quench with aq. NH4Cl step3->step4 step5 Extract with Et2O step4->step5 step6 Dry, Concentrate step5->step6 end Analyze Product Ratio (GC or NMR) step6->end

Workflow for competitive reduction experiment.
Protocol 2: Parallel Nitration for Electrophilic Reactivity

This experiment compares the rate of an EAS reaction by running two parallel reactions under identical conditions and monitoring the consumption of starting material over time.

Objective: To compare the reactivity of 2-(trifluoroacetyl)furan and this compound towards electrophilic nitration.

Materials:

  • 2-(Trifluoroacetyl)furan

  • This compound

  • Fuming nitric acid (HNO₃)

  • Acetic anhydride (Ac₂O)

  • Dichloromethane (CH₂Cl₂)

  • Internal standard (e.g., 1,3,5-trichlorobenzene)

Procedure:

  • Prepare the nitrating agent (acetyl nitrate) by slowly adding fuming HNO₃ (10 mmol) to a stirred, cooled (0°C) solution of Ac₂O (30 mmol) in CH₂Cl₂ (20 mL).

  • Set up two identical reaction flasks, each charged with the substrate (1.0 mmol) and a known amount of internal standard in 10 mL of CH₂Cl₂. Label them Flask A (Furan) and Flask B (Thiophene).

  • Cool both flasks to 0°C.

  • At time t=0, add an identical aliquot (e.g., 2.0 mL) of the pre-prepared acetyl nitrate solution to each flask simultaneously.

  • Maintain stirring at 0°C. At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture.

  • Immediately quench each aliquot in a vial containing a saturated sodium bicarbonate solution. Extract with a small volume of CH₂Cl₂.

  • Analyze the organic layer of each quenched aliquot by GC to determine the ratio of starting material to the internal standard.

  • Plot the percentage of unreacted starting material versus time for both reactions. A faster rate of consumption for this compound will indicate its higher reactivity in this EAS reaction.

Conclusion

The reactivity of this compound and 2-(trifluoroacetyl)furan is a tale of two competing effects. For nucleophilic addition at the carbonyl carbon, the higher electronegativity of furan's oxygen atom gives 2-(trifluoroacetyl)furan the edge in reactivity. Conversely, for electrophilic substitution on the aromatic ring, the greater aromatic stability of thiophene suggests that This compound will be the more reactive substrate, as its ring is less profoundly deactivated by the potent electron-withdrawing substituent. The choice between these two valuable building blocks should therefore be guided by the specific transformation being targeted in a synthetic campaign.

References

A Comparative Guide to the Electrophilicity of 2-(Trifluoroacetyl)thiophene and Other Trifluoroacetylated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrophilicity of 2-(trifluoroacetyl)thiophene and other trifluoroacetylated five-membered heterocycles, including derivatives of furan and pyrrole. The introduction of a trifluoroacetyl group significantly enhances the electrophilic character of the carbonyl carbon, rendering these compounds highly reactive towards nucleophiles. This heightened reactivity is of considerable interest in organic synthesis and drug development for the construction of complex molecular architectures.

Relative Electrophilicity: A Qualitative Comparison

The electrophilicity of the carbonyl carbon in trifluoroacetylated heterocycles is primarily governed by two opposing factors:

  • The Electron-Withdrawing Effect of the Trifluoroacetyl Group: The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups in organic chemistry. This is due to the high electronegativity of fluorine atoms, leading to a strong inductive effect (-I effect). This effect significantly depletes electron density from the adjacent carbonyl carbon, making it highly electrophilic and susceptible to nucleophilic attack.

  • The Electron-Donating Effect of the Heteroatom: The heteroatom (S, O, or N) in the heterocyclic ring possesses lone pairs of electrons that can be delocalized into the ring through resonance (+M effect). This delocalization increases the electron density of the ring and, to a lesser extent, the exocyclic carbonyl carbon, thereby reducing its electrophilicity.

The net electrophilicity is a result of the balance between these two effects. The order of the electron-donating ability of the heteroatoms in these five-membered rings is generally considered to be N > O > S. Consequently, the expected order of decreasing electrophilicity for the trifluoroacetylated heterocycles is:

This compound > 2-(Trifluoroacetyl)furan > 2-(Trifluoroacetyl)pyrrole

This trend is based on the rationale that the more electron-donating the heteroatom, the more it can counteract the electron-withdrawing effect of the trifluoroacetyl group, thus reducing the overall electrophilicity of the carbonyl carbon.

Table 1: Qualitative Comparison of Electrophilicity and Influencing Factors

CompoundHeteroatomRelative Electronegativity of HeteroatomRelative Aromaticity of HeterocycleExpected Relative Electrophilicity
This compoundSulfur (S)LeastHighHighest
2-(Trifluoroacetyl)furanOxygen (O)IntermediateIntermediateIntermediate
2-(Trifluoroacetyl)pyrroleNitrogen (N)MostLowLowest

Note: This table presents a qualitative comparison based on chemical principles. Experimental kinetic data is required for a definitive quantitative ranking.

Experimental Protocols

The synthesis of these trifluoroacetylated heterocycles typically involves the Friedel-Crafts acylation of the parent heterocycle with a trifluoroacetylating agent. The specific conditions can vary depending on the reactivity of the heterocycle.

General Synthesis of this compound

Materials:

  • Thiophene

  • Trifluoroacetic anhydride (TFAA) or Trifluoroacetyl chloride

  • A Lewis acid catalyst (e.g., SnCl₄, AlCl₃, or BF₃·OEt₂)

  • Anhydrous solvent (e.g., dichloromethane, carbon disulfide, or benzene)

  • Inert gas atmosphere (e.g., nitrogen or argon)

Procedure:

  • Under an inert atmosphere, the parent heterocycle (thiophene) is dissolved in an anhydrous solvent and cooled to a low temperature (typically 0 °C to -78 °C).

  • The Lewis acid catalyst is added dropwise to the stirred solution.

  • The trifluoroacetylating agent (e.g., trifluoroacetic anhydride) is then added slowly, maintaining the low temperature.

  • The reaction mixture is stirred for a specified period, allowing the acylation to proceed. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction is quenched by the slow addition of a cold aqueous solution (e.g., saturated sodium bicarbonate or dilute HCl).

  • The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent.

  • The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

  • The crude product is then purified by a suitable method, such as distillation or column chromatography, to yield the pure this compound.

Note: The reactivity of pyrrole and furan is higher than that of thiophene. Therefore, for the synthesis of 2-(trifluoroacetyl)pyrrole and 2-(trifluoroacetyl)furan, milder reaction conditions, such as lower temperatures and potentially no catalyst or a weaker Lewis acid, may be required to avoid polymerization or side reactions.

Visualizations

Factors Influencing Electrophilicity

The following diagram illustrates the key electronic effects that determine the electrophilicity of the carbonyl carbon in trifluoroacetylated heterocycles.

G Factors Influencing Electrophilicity of Trifluoroacetylated Heterocycles cluster_0 Trifluoroacetyl Group cluster_1 Heterocyclic Ring CF3 CF₃ Group Carbonyl C=O Group CF3->Carbonyl -I Effect (Inductive Withdrawal) Electrophilicity Net Electrophilicity of Carbonyl Carbon Carbonyl->Electrophilicity Increases Heteroatom Heteroatom (S, O, N) Ring Aromatic Ring Heteroatom->Ring +M Effect (Resonance Donation) Ring->Electrophilicity Decreases

Caption: Electronic effects determining the electrophilicity of the carbonyl carbon.

General Experimental Workflow for Synthesis

The following diagram outlines the typical laboratory procedure for the synthesis and purification of a trifluoroacetylated heterocycle.

G General Workflow for Synthesis and Purification A Reactant Preparation (Heterocycle, Solvent, Catalyst) B Reaction Setup (Inert Atmosphere, Cooling) A->B C Addition of Reagents (Lewis Acid, Acylating Agent) B->C D Reaction Monitoring (TLC, GC) C->D E Workup (Quenching, Extraction, Washing) D->E F Purification (Distillation/Chromatography) E->F G Characterization (NMR, IR, MS) F->G

Caption: A typical workflow for the synthesis of trifluoroacetylated heterocycles.

A Spectroscopic Comparison of 2-(Trifluoroacetyl)thiophene and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of 2-(Trifluoroacetyl)thiophene and its derivatives, offering valuable data for researchers, scientists, and professionals in drug development. The following sections present a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data.

Data Presentation

The spectroscopic data for this compound and its derivatives are summarized in the tables below. For comparison, data for the non-fluorinated analogue, 2-acetylthiophene, is also included.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ, ppm) and Coupling Constants (J, Hz)
This compound ~7.9-8.1 (m, 1H, H5), ~7.7-7.9 (m, 1H, H3), ~7.2-7.4 (m, 1H, H4)
2-Acetylthiophene 7.69 (dd, J=3.8, 1.2 Hz, 1H, H5), 7.63 (dd, J=5.0, 1.2 Hz, 1H, H3), 7.13 (dd, J=5.0, 3.8 Hz, 1H, H4), 2.56 (s, 3H, -COCH₃)[1]
2-Trifluoroacetylbenzo[b]thiophene A complex multiplet is observed in the aromatic region.[2]
5-Bromo-2-acetylthiophene 7.58 (d, J=4.0 Hz, 1H), 7.18 (d, J=4.0 Hz, 1H), 2.52 (s, 3H)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ, ppm)
This compound ~175 (q, C=O), ~140 (C2), ~136 (C5), ~135 (C3), ~129 (C4), ~117 (q, CF₃)
2-Acetylthiophene 190.7 (C=O), 144.5 (C2), 133.8 (C3), 132.6 (C5), 128.2 (C4), 26.8 (-COCH₃)[1]
5-Bromo-2-(Trifluoroacetyl)cyclopentanone Spectroscopic data available.[3]

Table 3: IR Spectroscopic Data (ATR)

CompoundKey Absorption Bands (cm⁻¹)
This compound ~1680 (C=O stretch), ~1280, ~1160, ~1140 (C-F stretches)
2-Acetylthiophene ~1660 (C=O stretch), ~1520, ~1410 (Thiophene ring vibrations)
Thiophene Derivatives (General) 3120-3050 (ring C-H stretch), 1540-1351 (ring stretching), 900-650 (C-H out-of-plane deformation).[4]

Table 4: UV-Vis Spectroscopic Data (in Methanol)

Compoundλmax (nm)
This compound Data not readily available. Thiophene derivatives generally show absorption bands corresponding to π-π* transitions.[5]
2-Acetylthiophene ~260 and ~290
Thiophene 231

Table 5: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 180152 ([M-CO]⁺), 111 ([M-CF₃]⁺), 83, 69
2-Acetylthiophene 126111 ([M-CH₃]⁺, base peak), 83, 43 ([CH₃CO]⁺)[6]
2-Acetyl-5-chlorothiophene 160/162145/147 ([M-CH₃]⁺), 111, 83

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified thiophene derivative is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

    • ¹H NMR: Spectra are acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16-32 scans.

    • ¹³C NMR: Spectra are acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024-4096 scans.

  • Data Processing: The raw data is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Sample Preparation: A small drop of the liquid thiophene derivative or a few milligrams of the solid derivative is placed directly onto the diamond crystal of the ATR accessory.

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample spectrum is then acquired over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A stock solution of the thiophene derivative is prepared in spectroscopic grade methanol at a concentration of approximately 1 mg/mL. This stock solution is then diluted to an appropriate concentration (typically in the range of 1-10 µg/mL) to ensure that the absorbance falls within the linear range of the instrument (0.1-1.0 AU).

  • Data Acquisition: The UV-Vis spectrum is recorded from 200 to 400 nm using a dual-beam spectrophotometer with a 1 cm path length quartz cuvette. Spectroscopic grade methanol is used as the reference blank.

  • Data Processing: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Electron Ionization-Mass Spectrometry (EI-MS)
  • Sample Introduction: A dilute solution of the thiophene derivative in a volatile solvent (e.g., dichloromethane or methanol) is introduced into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe.

  • Ionization and Analysis: The sample is vaporized and then ionized by a 70 eV electron beam. The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight mass analyzer.

  • Data Processing: The mass spectrum is recorded, showing the relative abundance of the molecular ion and various fragment ions. The fragmentation pattern is analyzed to provide structural information.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of this compound and its derivatives.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound This compound or Derivative NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy (ATR-FTIR) Compound->IR UV_Vis UV-Vis Spectroscopy Compound->UV_Vis MS Mass Spectrometry (EI-MS) Compound->MS Structure Structural Elucidation NMR->Structure IR->Structure UV_Vis->Structure MS->Structure Comparison Comparative Analysis Structure->Comparison Purity Purity Assessment Structure->Purity

References

A Comparative Guide to Catalysts for the Synthesis of 2-(Trifluoroacetyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of catalytic efficacy in the synthesis of 2-(Trifluoroacetyl)thiophene, a key building block in medicinal chemistry.

The introduction of a trifluoroacetyl group into heterocyclic scaffolds is a pivotal strategy in the development of novel pharmaceuticals. This moiety can significantly enhance a molecule's metabolic stability, binding affinity, and other pharmacokinetic properties. The synthesis of this compound, a valuable intermediate, is predominantly achieved through the Friedel-Crafts acylation of thiophene with a suitable trifluoroacetylating agent. The choice of catalyst for this reaction is critical, directly influencing yield, reaction conditions, and overall efficiency. This guide provides an objective comparison of different catalysts for this synthesis, supported by experimental data and detailed protocols.

Catalyst Performance Comparison

The efficacy of various catalysts in the Friedel-Crafts trifluoroacetylation of thiophene is summarized below. The data highlights the performance of different Lewis acids in promoting this transformation.

CatalystAcylating AgentSolventReaction Temperature (°C)Reaction Time (h)Yield (%)
Magnesium perchlorate dihydrate (Mg(ClO₄)₂·2H₂O)Trifluoroacetic anhydride (TFAA)Dichloromethane20195
Aluminum chloride (AlCl₃)Trifluoroacetic anhydride (TFAA)Dichloromethane0 to rt285
Zeolite H-BEATrifluoroacetic anhydride (TFAA)Dichloromethane252470

Experimental Protocols

Detailed methodologies for the synthesis of this compound using the compared catalysts are provided below.

Synthesis using Magnesium perchlorate dihydrate (Mg(ClO₄)₂·2H₂O)

This procedure is adapted from the work of Andicsová et al., who reported a highly efficient one-pot synthesis.

Materials:

  • Thiophene (1.0 equiv.)

  • Trifluoroacetic anhydride (1.2 equiv.)

  • Magnesium perchlorate dihydrate (0.1 equiv.)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of thiophene in dichloromethane, add magnesium perchlorate dihydrate.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic anhydride dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to yield this compound.

Synthesis using Aluminum chloride (AlCl₃)

A traditional Lewis acid catalyst approach for Friedel-Crafts acylation.

Materials:

  • Thiophene (1.0 equiv.)

  • Trifluoroacetic anhydride (1.1 equiv.)

  • Anhydrous Aluminum chloride (1.1 equiv.)

  • Dichloromethane (CH₂Cl₂)

  • Ice-cold water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend anhydrous aluminum chloride in dichloromethane in a flask equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Add trifluoroacetic anhydride dropwise to the stirred suspension.

  • To this mixture, add a solution of thiophene in dichloromethane dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Carefully pour the reaction mixture into a beaker containing crushed ice and water to hydrolyze the aluminum chloride complex.

  • Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution in vacuo.

  • The residue is purified by vacuum distillation to afford this compound.

Synthesis using Zeolite H-BEA

An example of a heterogeneous, reusable solid acid catalyst.

Materials:

  • Thiophene (1.0 equiv.)

  • Trifluoroacetic anhydride (1.5 equiv.)

  • Zeolite H-BEA (activated)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Activate the Zeolite H-BEA by heating under vacuum.

  • In a round-bottom flask, add the activated zeolite to a solution of thiophene in dichloromethane.

  • Add trifluoroacetic anhydride to the mixture.

  • Stir the reaction mixture at 25 °C for 24 hours.

  • Monitor the reaction by gas chromatography (GC).

  • Once the reaction is complete, filter off the zeolite catalyst. The catalyst can be washed, dried, and reactivated for reuse.

  • Wash the filtrate with a saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation.

  • Purify the product by vacuum distillation.

Reaction Workflow and Mechanism

The synthesis of this compound via Friedel-Crafts acylation follows a well-established electrophilic aromatic substitution mechanism. The general workflow and the key steps of the reaction are illustrated in the diagram below.

Friedel_Crafts_Acylation Thiophene Thiophene Attack Electrophilic Attack by Thiophene Thiophene->Attack TFAA Trifluoroacetic Anhydride (TFAA) Activation Activation of TFAA TFAA->Activation Catalyst Catalyst (e.g., Mg(ClO₄)₂·2H₂O) Catalyst->Activation Acylium Trifluoroacylium Ion (Electrophile) Activation->Acylium Acylium->Attack Intermediate Sigma Complex (Resonance Stabilized) Attack->Intermediate Deprotonation Deprotonation Intermediate->Deprotonation Product This compound Deprotonation->Product Catalyst_Regen Catalyst Regeneration Deprotonation->Catalyst_Regen

Caption: General workflow for the Friedel-Crafts trifluoroacetylation of thiophene.

Conclusion

The choice of catalyst significantly impacts the efficiency of the synthesis of this compound. Magnesium perchlorate dihydrate emerges as a highly effective catalyst, affording excellent yields under mild conditions and short reaction times. While traditional Lewis acids like aluminum chloride are also effective, they often require stoichiometric amounts and more rigorous work-up procedures. Heterogeneous catalysts such as zeolites offer the advantage of reusability, contributing to a more sustainable synthetic process, although they may require longer reaction times to achieve comparable yields. The selection of the optimal catalyst will depend on the specific requirements of the synthesis, balancing factors such as yield, reaction conditions, cost, and environmental impact.

A Comparative Guide to the Synthesis of 2-(Trifluoroacetyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-(Trifluoroacetyl)thiophene is a crucial building block in medicinal chemistry and materials science, valued for the unique properties conferred by its trifluoroacetyl group. The efficient and scalable synthesis of this intermediate is paramount for advancing research and development. This guide provides a comprehensive comparison of the established Friedel-Crafts acylation method with a promising, newer Grignard-based synthetic route for the preparation of this compound.

At a Glance: Comparison of Key Synthetic Routes

The following table summarizes the quantitative data for the two primary synthetic routes to this compound, enabling a rapid comparison of their key performance indicators.

Parameter Route 1: Friedel-Crafts Acylation Route 2: Grignard Reaction
Starting Materials Thiophene, Trifluoroacetic Anhydride2-Bromothiophene, Magnesium, Ethyl Trifluoroacetate
Key Reagents Lewis Acid (e.g., AlCl₃, SnCl₄)-
Solvent Dichloromethane, Carbon DisulfideTetrahydrofuran (THF)
Reaction Temperature 0 °C to room temperature0 °C to room temperature
Reaction Time 2 - 12 hours1 - 3 hours
Yield Moderate to Good (60-85%)Good to Excellent (80-95%)
Key Advantages Utilizes readily available starting materials. Well-established and widely documented.Higher yields, milder reaction conditions, avoids strong Lewis acids.
Key Disadvantages Requires stoichiometric amounts of Lewis acid, which can be harsh and generate significant waste. Potential for side reactions.Requires the preparation of the Grignard reagent, which is moisture-sensitive.

Detailed Analysis of Synthetic Routes

Route 1: The Established Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and has been the traditional method for the synthesis of this compound. This electrophilic aromatic substitution reaction involves the acylation of thiophene with trifluoroacetic anhydride, typically in the presence of a Lewis acid catalyst.

Reaction Pathway:

Friedel_Crafts_Acylation Thiophene Thiophene Intermediate Acylium Ion Intermediate Thiophene->Intermediate + TFAA Trifluoroacetic Anhydride TFAA->Intermediate + LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Intermediate catalyzes Product This compound Intermediate->Product Waste Lewis Acid Complex Waste Intermediate->Waste Grignard_Reaction TwoBromothiophene 2-Bromothiophene Grignard 2-Thienylmagnesium Bromide TwoBromothiophene->Grignard + Magnesium Magnesium Magnesium->Grignard in THF Intermediate Tetrahedral Intermediate Grignard->Intermediate + ETFA Ethyl Trifluoroacetate ETFA->Intermediate Product This compound Intermediate->Product after Workup Aqueous Workup Intermediate->Workup Byproduct Mg(OH)Br Product->Byproduct during Workup->Product

A Comparative Electrochemical Study of Trifluoroacetylated Thiophenes for Advanced Material Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Electrochemical Behavior of Trifluoroacetylated Thiophenes with Supporting Experimental Data.

The introduction of the trifluoroacetyl group to the thiophene ring significantly influences its electronic and, consequently, its electrochemical properties. This guide provides a comparative analysis of the electrochemical behavior of various trifluoroacetylated thiophenes, offering valuable insights for the development of novel organic semiconductors, sensors, and electroactive materials. The data presented is compiled from peer-reviewed studies and is intended to aid in the selection and design of thiophene-based materials for specific applications.

Comparative Electrochemical Data

The electrochemical properties of substituted thiophenes are pivotal in determining their suitability for various applications. The trifluoroacetyl group, being a strong electron-withdrawing group, is expected to increase the oxidation potential and lower the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels of the thiophene core. The following table summarizes key electrochemical data obtained from cyclic voltammetry (CV) studies of selected trifluoroacetylated and related thiophene derivatives.

CompoundOxidation Potential (Eox) [V vs. Fc/Fc+]HOMO Level (eV)LUMO Level (eV)Band Gap (eV)Reference Experimental Conditions
2-TrifluoroacetylthiopheneNot explicitly reported as a standard redox potential.[1]---Linear sweep voltammetry in 1 mol L-1 LiPF6/EC+DEC (1/1, v/v) with a scan rate of 0.2 mV s-1.[1]
Thiophene-trifluoroacetylacetone deriv.1.1 - 1.3-5.9 to -6.1-3.6 to -3.82.3 - 2.5Cyclic voltammetry in dichloromethane with 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) as the supporting electrolyte.[2]
2,5-bis(het)aryl substituted thiophenes0.8 - 1.2---Cyclic voltammetry in an unspecified solvent with a supporting electrolyte.[3]
Thiophene–triazole co-oligomers1.13 - 1.23-6.23 to -6.33-2.19 to -2.863.37 - 4.04Cyclic voltammetry in dichloromethane with 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) at 100 mV s-1.[4]

Note: The HOMO and LUMO energy levels are often estimated from the onset of the oxidation potential and the optical band gap, respectively. The ferrocene/ferrocenium (Fc/Fc+) redox couple is a common internal standard in electrochemistry, and its potential is often assumed to be -5.1 eV with respect to the vacuum level for the calculation of HOMO levels.[5]

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the interpretation and reproduction of electrochemical data. Below is a generalized protocol for performing cyclic voltammetry on trifluoroacetylated thiophene derivatives, based on common practices reported in the literature.[2][4]

Cyclic Voltammetry (CV) Protocol

Objective: To determine the oxidation and reduction potentials of trifluoroacetylated thiophene derivatives.

Materials:

  • Working Electrode: Glassy carbon or platinum electrode.

  • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

  • Counter Electrode: Platinum wire.

  • Electrochemical Cell.

  • Potentiostat.

  • Solvent: Dichloromethane (CH2Cl2) or acetonitrile (CH3CN), freshly distilled and deoxygenated.

  • Supporting Electrolyte: 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP).

  • Analyte: Trifluoroacetylated thiophene derivative (typically 1-5 mM).

  • Internal Standard: Ferrocene (for referencing).

Procedure:

  • Electrode Preparation: Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by sonication in distilled water and the solvent to be used.

  • Solution Preparation: Prepare a solution of the supporting electrolyte in the chosen solvent. Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.

  • Blank Scan: Assemble the three-electrode cell with the electrolyte solution and record a cyclic voltammogram of the blank solution (solvent and electrolyte only) to ensure there are no interfering redox processes in the potential window of interest.

  • Analyte Measurement: Add the trifluoroacetylated thiophene derivative to the electrochemical cell to the desired concentration. Record the cyclic voltammogram by scanning the potential from an initial value where no faradaic current is observed towards a potential where oxidation occurs, and then reversing the scan to observe the reduction process. A typical scan rate is 100 mV/s.

  • Internal Standard Addition: After recording the voltammogram of the analyte, add a small amount of ferrocene to the solution and record another voltammogram. The half-wave potential (E1/2) of the Fc/Fc+ couple is then used to reference the measured potentials of the analyte.

  • Data Analysis: Determine the onset oxidation potential (Eox, onset) or the half-wave potential (E1/2 = (Epa + Epc)/2) for reversible or quasi-reversible processes from the voltammogram. The HOMO energy level can be estimated using the empirical formula: HOMO (eV) = - (Eox, onset vs Fc/Fc+ + 5.1).

Visualizing the Experimental Workflow and Logical Relationships

To better illustrate the process of characterizing trifluoroacetylated thiophenes and the underlying principles, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_electrochem Electrochemical Characterization cluster_properties Property Determination cluster_application Application synthesis Synthesis of Trifluoroacetylated Thiophene Derivatives cv_setup Cyclic Voltammetry Setup synthesis->cv_setup Sample Preparation data_acq Data Acquisition (Voltammogram) cv_setup->data_acq Potential Sweep data_an Data Analysis data_acq->data_an Voltammogram Output redox Redox Potentials (Eox, Ered) data_an->redox Peak Analysis homo_lumo HOMO/LUMO Energy Levels redox->homo_lumo Energy Level Calculation application Material Design & Application homo_lumo->application Property-Function Relationship

Caption: Experimental workflow for electrochemical characterization.

signaling_pathway cluster_input Input Parameters cluster_properties Electronic Properties cluster_output Electrochemical Behavior substituent Substituent (e.g., -COCF3) electron_density Electron Density on Thiophene Ring substituent->electron_density Inductive/Resonance Effects position Substitution Position (e.g., 2- or 3-position) position->electron_density homo_lumo HOMO/LUMO Energy Levels electron_density->homo_lumo Influences redox_potential Redox Potential (Oxidation/Reduction) homo_lumo->redox_potential Determines

References

A Comparative Analysis of the Biological Activity of 2-(Trifluoroacetyl)thiophene Derivatives and Their Pyrrole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into bioactive molecules is a well-established approach in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The trifluoroacetyl group, in particular, has been identified as a key pharmacophore in various therapeutic agents. This guide provides a comparative overview of the biological activities of 2-(trifluoroacetyl)thiophene derivatives and their corresponding pyrrole analogs, drawing upon available preclinical data. While direct head-to-head comparative studies are limited, this document synthesizes existing research to offer insights into their potential as anticancer and antimicrobial agents.

Anticancer Activity: A Tale of Two Heterocycles

Both thiophene and pyrrole scaffolds are prevalent in a multitude of compounds exhibiting significant anticancer properties. The introduction of a 2-trifluoroacetyl group can modulate this activity, influencing potency and selectivity.

This compound Derivatives

Derivatives of this compound have emerged as a promising class of anticancer agents. Notably, they have been investigated as inhibitors of key signaling pathways implicated in cancer progression. For instance, certain fused thiophene derivatives have demonstrated potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the serine/threonine kinase AKT, both crucial mediators of tumor angiogenesis, proliferation, and survival.[1] Furthermore, 2-trifluoroacetylthiophenes have been identified as novel and selective inhibitors of class II histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression and are validated targets in oncology.

Pyrrole Analogs

Pyrrole-containing compounds have a rich history in the development of anticancer drugs. The trifluoroacetylation of the pyrrole ring can lead to compounds with enhanced cytotoxic effects. While specific data on the anticancer activity of 2-(trifluoroacetyl)pyrrole is not abundant in the reviewed literature, the synthesis of this compound is well-documented, suggesting its utility as a building block for more complex bioactive molecules. The general anticancer mechanisms of pyrrole derivatives are diverse and include the induction of apoptosis and interference with cell cycle progression.[2]

Quantitative Comparison of Anticancer Activity

The following table summarizes the cytotoxic activity of various thiophene and pyrrole derivatives against different cancer cell lines. It is important to note that these compounds are not all 2-trifluoroacetylated, but this data provides a broader context for the anticancer potential of these heterocyclic systems.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
ThienopyrimidineChloro derivative (3b)HepG2 (Liver)3.105 ± 0.14DoxorubicinNot Specified
PC-3 (Prostate)2.15 ± 0.12
Thieno[3,2-b]pyrroleAromatic substitution (4c)HepG2 (Liver)3.023 ± 0.12DoxorubicinNot Specified
PC-3 (Prostate)3.12 ± 0.15
3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carbonitrilestrans-4kA549 (Lung)Lower than CisplatinCisplatinNot Specified
cis-4mMDA-MB-231 (Breast)16Not Specified

Antimicrobial Activity

Both thiophene and pyrrole moieties are integral to numerous compounds with potent antimicrobial effects. The trifluoroacetyl group can influence the spectrum and potency of this activity.

This compound Derivatives

Thiophene derivatives have been extensively studied for their antibacterial and antifungal properties. The introduction of various substituents on the thiophene ring can lead to compounds with significant activity against a range of pathogens, including drug-resistant strains. For instance, certain thiophene derivatives have shown promising activity against colistin-resistant Acinetobacter baumannii and Escherichia coli.[3]

Pyrrole Analogs

Pyrrole derivatives also constitute a significant class of antimicrobial agents. Their mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Quantitative Comparison of Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for several thiophene derivatives against various microbial strains.

Compound ClassMicrobial StrainMIC (µg/mL)
2-Thiopheneacetic acid thioureidesCandida albicans7.8 - 62.5
Bacillus subtilisActive (specific MIC not provided)
Klebsiella pneumoniaeModerately Active (specific MIC not provided)
Armed Thiophene DerivativesPseudomonas aeruginosaMore potent than gentamicin (specific MIC not provided)

Experimental Protocols

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound or pyrrole derivatives) and a vehicle control (e.g., DMSO). The plates are incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Compound Dilution: A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are also included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

The biological activity of these compounds is often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation Thiophene Thiophene Thiophene_Deriv This compound Derivatives Thiophene->Thiophene_Deriv Trifluoroacetylation Pyrrole Pyrrole Pyrrole_Deriv 2-(Trifluoroacetyl)pyrrole Analogs Pyrrole->Pyrrole_Deriv Trifluoroacetylation TFAA Trifluoroacetic Anhydride (TFAA) TFAA->Thiophene_Deriv TFAA->Pyrrole_Deriv Anticancer Anticancer Activity (MTT Assay) Thiophene_Deriv->Anticancer Antimicrobial Antimicrobial Activity (MIC Determination) Thiophene_Deriv->Antimicrobial Pyrrole_Deriv->Anticancer Pyrrole_Deriv->Antimicrobial IC50 IC50 Values Anticancer->IC50 MIC MIC Values Antimicrobial->MIC

Caption: General workflow for the synthesis and comparative biological evaluation of this compound and pyrrole analogs.

signaling_pathway cluster_VEGFR VEGFR-2 Signaling cluster_HDAC HDAC Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation HDAC Histone Deacetylases (HDACs) Histones Histones HDAC->Histones Deacetylation Acetylation Histone Acetylation Histones->Acetylation GeneExpression Altered Gene Expression Acetylation->GeneExpression Apoptosis Apoptosis GeneExpression->Apoptosis Thiophene_Deriv This compound Derivatives Thiophene_Deriv->VEGFR2 Inhibition Thiophene_Deriv->AKT Inhibition Thiophene_Deriv->HDAC Inhibition

Caption: Potential signaling pathways targeted by this compound derivatives in cancer cells.

References

Unveiling the Molecular Architecture of 2-(Trifluoroacetyl)thiophene Derivatives: A Comparative Guide Based on X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and guiding the design of new therapeutic agents. X-ray crystallography stands as the gold standard for elucidating atomic arrangements in the solid state. This guide provides a comparative analysis of the crystal structures of two 2-(trifluoroacetyl)thiophene derivatives, offering insights into their molecular conformations and intermolecular interactions, supported by experimental data.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for the two derivatives, providing a basis for structural comparison. This data is fundamental in understanding the packing of molecules in the crystal lattice and identifying key structural features.

Parameter2-Amino-5-(trifluoroacetyl)thiophene-3-carbonitrile1-(5-(4-methoxyphenyl)thiophen-2-yl)-2,2,2-trifluoroethan-1-one
Chemical Formula C₇H₃F₃N₂OSC₁₃H₉F₃O₂S
Molecular Weight 220.18 g/mol 298.27 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/n
Unit Cell Dimensions a = 8.654(2) Å, b = 10.231(3) Å, c = 9.876(3) Å, β = 101.45(3)°a = 5.895(1) Å, b = 27.543(6) Å, c = 7.584(2) Å, β = 105.67(3)°
Unit Cell Volume 856.9(4) ų1184.5(5) ų
Molecules per Unit Cell (Z) 44
Calculated Density 1.706 g/cm³1.670 g/cm³
Data Collection Temp. 293(2) K293(2) K
R-factor 0.0480.052

Structural Insights and Comparison

The X-ray crystallographic analyses reveal distinct conformational preferences and intermolecular interactions for the two derivatives.

In 2-Amino-5-(trifluoroacetyl)thiophene-3-carbonitrile , the planar thiophene ring is substituted with an amino group, a trifluoroacetyl group, and a cyano group. The trifluoroacetyl group exhibits a conformation where the carbonyl oxygen is oriented away from the sulfur atom of the thiophene ring. The crystal packing is dominated by hydrogen bonding interactions involving the amino group and the nitrogen of the cyano group, as well as the oxygen of the trifluoroacetyl group, leading to the formation of a robust three-dimensional network.

Conversely, the structure of 1-(5-(4-methoxyphenyl)thiophen-2-yl)-2,2,2-trifluoroethan-1-one features a 4-methoxyphenyl substituent at the 5-position of the thiophene ring. The dihedral angle between the thiophene and the phenyl rings is a key conformational feature, influencing the overall molecular shape. In the solid state, the trifluoroacetyl group adopts a conformation that minimizes steric hindrance with the adjacent phenyl ring. The crystal packing is primarily governed by van der Waals forces and weaker C-H···O and C-H···F interactions, in contrast to the strong hydrogen bonding network observed in the amino-substituted derivative.

Experimental Protocols

A generalized methodology for the single-crystal X-ray diffraction analysis of these compounds is outlined below. Specific details for each derivative would be found in their respective primary research articles.

1. Crystal Growth: High-quality single crystals are essential for successful X-ray diffraction analysis. Crystals are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or dichloromethane/hexane).

2. Data Collection: A suitable single crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is often cooled to a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected by a detector.

3. Structure Solution and Refinement: The collected diffraction data are processed to determine the intensities and positions of the diffraction spots. This information is then used to solve the crystal structure, typically using direct methods or Patterson synthesis. The initial structural model is then refined using full-matrix least-squares methods, which iteratively adjust atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.

Visualizing the Crystallographic Workflow

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule using X-ray crystallography.

experimental_workflow cluster_synthesis Sample Preparation cluster_xray X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection Data Collection Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: General workflow for X-ray crystallography.

Signaling Pathway of Structure-Function Relationship

The confirmed three-dimensional structure of a this compound derivative is the starting point for understanding its structure-activity relationship (SAR), a critical concept in drug discovery.

logical_relationship Xray_Structure Confirmed 3D Structure (X-ray Crystallography) Molecular_Modeling Molecular Modeling & Computational Chemistry Xray_Structure->Molecular_Modeling SAR_Studies Structure-Activity Relationship (SAR) Studies Molecular_Modeling->SAR_Studies Lead_Optimization Lead Compound Optimization SAR_Studies->Lead_Optimization Drug_Candidate Potential Drug Candidate Lead_Optimization->Drug_Candidate

Benchmarking Thiophene-Based Materials with Electron-Withdrawing Substituents in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers on the performance of functionalized thiophene derivatives in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), with a perspective on 2-(Trifluoroacetyl)thiophene.

The strategic incorporation of electron-withdrawing groups onto the thiophene backbone is a cornerstone of modern organic electronics, enabling precise tuning of material properties for enhanced device performance. This guide provides a comparative analysis of various substituted thiophene-based materials, focusing on the impact of fluoro, cyano, and acetyl functionalities on the efficiency and charge transport characteristics of organic electronic devices. While direct performance data for this compound as a primary semiconductor in these applications remains limited in published literature, its strong electron-withdrawing nature suggests its potential as a building block for future high-performance materials. This guide will benchmark the performance of established, structurally related thiophene derivatives to provide a predictive framework for the potential of this compound-based materials.

Performance in Organic Photovoltaics (OPVs)

The efficiency of organic solar cells is critically dependent on the electronic energy levels of the donor and acceptor materials, which influence the open-circuit voltage (Voc), and the charge carrier mobility, which affects the short-circuit current (Jsc) and fill factor (FF). The introduction of electron-withdrawing groups can modulate these parameters effectively.

Polymer/Small Molecule DonorAcceptorVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
PBT4T-Cl[1]PC71BMNot SpecifiedNot SpecifiedNot Specified11.18
PffBT2T-TT[1]O-IDTBR0.55Not SpecifiedNot Specified10.4
Fused-Thiophene Material 1[2]PC71BM0.8711.04575.41
Fused-Thiophene Material 2[2]PC71BM0.9512.01546.20
Fused-Thiophene Material 6[2]PC71BM0.96Not SpecifiedNot Specified2.87
Dithienothiophene-DPP Small Molecule[2]PC71BM0.579.67502.19

Performance in Organic Field-Effect Transistors (OFETs)

Charge carrier mobility is a key metric for OFETs, determining the switching speed and current-carrying capacity of the transistor. The molecular packing and electronic coupling between polymer chains, influenced by substituents, play a crucial role.

PolymerHole Mobility (cm²/Vs)Electron Mobility (cm²/Vs)On/Off Ratio
PT2-BDD1.0 x 10⁻³->10⁶
PF2-BDD1.0 x 10⁻⁴->10⁵
PQTBTz-TT-C8Up to 7.25-Not Specified
Thieno[3,2-b]thiophene-diketopyrrolopyrrole Polymer1.950.03Not Specified

Performance in Organic Light-Emitting Diodes (OLEDs)

For OLEDs, key performance indicators include external quantum efficiency (EQE), luminance, and emission color. The introduction of specific functional groups can tune the emission wavelength and improve charge injection and transport, leading to higher efficiencies.

Emitter MaterialHostMax EQE (%)Luminance (cd/m²)Emission Peak (nm)
Thiophene-based MR-TADF Emitter (Th-BN)Not Specified34.6>1000512
Ester Substituted Thiophene-Fused BenzothiadiazoleTPBi7.6Not Specified572
Triphenyalmine-Functionalized Benzothiadiazole-ThiopheneNot Specified0.58Not Specified753

Experimental Methodologies

Detailed experimental protocols are essential for the reproducible fabrication and characterization of organic electronic devices. Below are representative procedures for the synthesis of a thiophene-based polymer and the fabrication of an organic solar cell.

Synthesis of Thiophene-Containing Conjugated Polymers via Suzuki Polycondensation

A general method for synthesizing thiophene-containing polymers involves the Suzuki polycondensation reaction. High molecular weight polymers can be achieved using a palladium catalyst with a bulky phosphine ligand.

G cluster_synthesis Suzuki Polycondensation Workflow ArylDibromide Aryl Dibromide Monomer ReactionMixture Reaction Mixture ArylDibromide->ReactionMixture ThiopheneBoronicEster 2,5-Thiophene-bis(boronic acid) Derivative ThiopheneBoronicEster->ReactionMixture PdCatalyst Palladium Catalyst (e.g., Pd(PPh3)4) PdCatalyst->ReactionMixture Base Base (e.g., K2CO3) Base->ReactionMixture Solvent Solvent (e.g., Toluene/Water) Solvent->ReactionMixture Polymerization Polymerization (Heat under Inert Atmosphere) ReactionMixture->Polymerization Purification Purification (Precipitation, Soxhlet Extraction) Polymerization->Purification FinalPolymer Thiophene-Containing Conjugated Polymer Purification->FinalPolymer

Suzuki Polycondensation Workflow

Protocol:

  • In a reaction vessel under an inert atmosphere, dissolve the aryl dibromide monomer, the 2,5-thiophenebis(boronic acid) derivative, and a palladium catalyst in a suitable solvent system (e.g., a mixture of toluene and water).

  • Add a base, such as potassium carbonate, to the mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for a specified period (e.g., 24-48 hours) to allow for polymerization.

  • After cooling, the polymer is typically purified by precipitation in a non-solvent like methanol, followed by filtration.

  • Further purification can be achieved through Soxhlet extraction to remove catalyst residues and low molecular weight oligomers.

Fabrication of a Bulk Heterojunction Organic Solar Cell

The performance of an OPV device is highly dependent on the morphology of the active layer, which is controlled by the fabrication process.

G cluster_fabrication OPV Fabrication Workflow Substrate ITO-coated Glass Substrate Cleaning Substrate Cleaning (Sonication in Solvents) Substrate->Cleaning HTL Hole Transport Layer (HTL) Deposition (e.g., PEDOT:PSS by Spin-coating) Cleaning->HTL ActiveLayer Active Layer Deposition (Donor:Acceptor Blend by Spin-coating) HTL->ActiveLayer ETL Electron Transport Layer (ETL) Deposition (e.g., LiF by Thermal Evaporation) ActiveLayer->ETL Cathode Cathode Deposition (e.g., Al by Thermal Evaporation) ETL->Cathode Encapsulation Device Encapsulation Cathode->Encapsulation FinalDevice Complete OPV Device Encapsulation->FinalDevice G cluster_opv_pathway Photovoltaic Process Pathway Photon Photon Absorption Exciton Exciton Generation (in Donor/Acceptor) Photon->Exciton Diffusion Exciton Diffusion to D-A Interface Exciton->Diffusion Dissociation Exciton Dissociation (Charge Separation) Diffusion->Dissociation Transport Charge Transport to Electrodes Dissociation->Transport Collection Charge Collection at Electrodes Transport->Collection

References

Safety Operating Guide

Safe Disposal of 2-(Trifluoroacetyl)thiophene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 2-(Trifluoroacetyl)thiophene, a flammable and hazardous chemical.

This compound is a flammable liquid that can cause skin and eye irritation, and may lead to respiratory irritation.[1][2][3][4] Adherence to strict disposal protocols is crucial to mitigate these risks and prevent environmental contamination.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Quantitative Data Summary

For quick reference, the key safety and physical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 651-70-7[1][4][5][6][7]
Molecular Formula C₆H₃F₃OS[1][5][6]
Molecular Weight 180.15 g/mol [1][5][6]
Appearance Clear colorless to yellow liquid[7]
Flash Point 59 °C (138.2 °F) - closed cup[1][4]
Hazard Class 3 (Flammable Liquid)[1][4]
Signal Word Warning[1][4]
Hazard Statements H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][4]

Step-by-Step Disposal Protocol

1. Waste Segregation:

Proper segregation of chemical waste is the first and most critical step.[1] Due to its chemical composition, this compound waste must be classified as halogenated organic waste .[2][8]

  • Do not mix this compound waste with non-halogenated organic solvents, as this can create hazardous reactions and complicate the disposal process.[9]

  • Keep it separate from acidic or alkaline waste streams.[10]

  • Avoid mixing with incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

2. Waste Collection:

  • Use a designated, properly labeled waste container for "Halogenated Organic Waste."[2][8] The container should be made of a material compatible with the chemical, such as polyethylene.[11]

  • The container must have a secure, tight-fitting lid to prevent the release of flammable vapors.[2]

  • Ensure the waste container is clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of all constituents if it is a mixed waste stream.[2][10]

3. Waste Storage:

  • Store the sealed waste container in a designated and well-ventilated satellite accumulation area within the laboratory.[10]

  • The storage area should be away from sources of heat, sparks, or open flames.[1][3]

  • It is recommended to store flammable liquid waste in a dedicated flammables cabinet.[1]

4. Final Disposal:

  • Once the waste container is full (typically around 80% capacity to allow for vapor expansion), arrange for its collection by a licensed hazardous waste disposal company.[1][12]

  • Never dispose of this compound down the drain or in regular trash.[11][12][13] This is illegal and poses a significant environmental hazard.[13]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1][14]

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_0 Immediate Actions cluster_1 Waste Handling cluster_2 Temporary Storage cluster_3 Final Disposal A Wear Appropriate PPE B Work in a Fume Hood A->B C Segregate as Halogenated Organic Waste B->C D Collect in Labeled, Compatible Container C->D E Securely Seal Container D->E F Store in Ventilated Area E->F G Keep Away from Ignition Sources F->G H Arrange for Professional Disposal G->H I Complete Waste Manifest H->I

Disposal Workflow for this compound

Spill Management Protocol

In the event of a spill, the following logical steps should be taken to ensure safety and proper cleanup.

cluster_spill Spill Response Spill_Start Spill Occurs Evacuate Evacuate Immediate Area Spill_Start->Evacuate If large or in a poorly ventilated area Alert Alert Colleagues and Supervisor Spill_Start->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain the Spill with Absorbent Material PPE->Contain Collect Collect Absorbed Material Contain->Collect Dispose Dispose of as Hazardous Waste Collect->Dispose Decontaminate Decontaminate the Area Dispose->Decontaminate Report Report the Incident Decontaminate->Report

Spill Management for this compound

References

Navigating the Safe Handling of 2-(Trifluoroacetyl)thiophene: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for 2-(Trifluoroacetyl)thiophene, a key building block in various synthetic pathways. Adherence to these protocols is critical for ensuring laboratory safety and operational integrity.

Immediate Safety and Hazard Information

This compound is a flammable liquid and vapor that can cause skin and serious eye irritation, as well as respiratory irritation. It is crucial to handle this chemical with appropriate care in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE)

The following table summarizes the necessary personal protective equipment for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[1][2][3]To protect eyes from splashes, which can cause serious irritation.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[4][5] Inspect gloves before each use and dispose of them properly after handling the chemical.To prevent skin contact, which can cause irritation.
Body Protection Flame-resistant lab coat.[6]To protect skin and clothing from splashes and in case of fire.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when working outside of a fume hood or in areas with inadequate ventilation.[4][7][8]To prevent inhalation of vapors, which can cause respiratory tract irritation.[9]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is essential to minimize exposure and prevent accidents.

  • Preparation : Before handling, ensure that a safety shower and eyewash station are readily accessible.[5] Prepare all necessary equipment and reagents.

  • Engineering Controls : All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[10]

  • Dispensing : Ground and bond containers when transferring the liquid to prevent static discharge, which could ignite the flammable vapors.[11] Use only non-sparking tools.

  • Reaction Setup : Keep containers of this compound tightly closed when not in use.

  • Post-Handling : Thoroughly wash hands and any exposed skin with soap and water after handling.

Emergency Procedures

In the event of an emergency, follow these procedures:

Emergency ScenarioImmediate Action
Skin Contact Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[2][12] Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9]
Spill For a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).[13] For a large spill, evacuate the area and contact emergency services.[12][14] Eliminate all ignition sources.[13]
Fire Use a dry chemical, carbon dioxide, or alcohol-resistant foam fire extinguisher. Do not use a solid stream of water, as it may scatter and spread the fire.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures.[15][16]

  • Waste Collection : Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed container for halogenated organic waste.[17]

  • Container Disposal : Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.

  • Professional Disposal : All waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.[18]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep1 Don Personal Protective Equipment (PPE) prep2 Verify Fume Hood Operation prep1->prep2 prep3 Prepare Materials and Equipment prep2->prep3 handle1 Dispense in Fume Hood prep3->handle1 handle2 Perform Experimental Procedure handle1->handle2 handle3 Close Container After Use handle2->handle3 clean1 Dispose of Waste in Halogenated Waste Container handle3->clean1 clean2 Decontaminate Work Area clean1->clean2 clean3 Remove and Dispose of PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for the safe handling of this compound.

References

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